molecular formula C7H11F2NO B1421386 4,4-Difluorocyclohexanecarboxamide CAS No. 927209-98-1

4,4-Difluorocyclohexanecarboxamide

Cat. No.: B1421386
CAS No.: 927209-98-1
M. Wt: 163.16 g/mol
InChI Key: JKPXYSGFTYLPTJ-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexanecarboxamide (CAS 927209-98-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 7 H 11 F 2 NO and a molecular weight of 163.17 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The incorporation of the geminal difluoro group at the 4-position of the cyclohexane ring is a strategy of significant interest, as it can influence the compound's conformation, metabolic stability, and physicochemical properties, such as lipophilicity and permeability . As a carboxamide derivative, this compound is a key precursor in organic synthesis. It is particularly useful for researchers developing active pharmaceutical ingredients (APIs) and exploring structure-activity relationships (SAR). Its structural features make it a relevant intermediate in the synthesis of compounds like Maraviroc analogs and other therapeutics where a rigidified, fluorinated cyclohexane mimetic is desired . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to use. This compound may cause skin and eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluorocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11F2NO/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPXYSGFTYLPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677572
Record name 4,4-Difluorocyclohexane-1-carboxamide
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Molecular Weight

163.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927209-98-1
Record name 4,4-Difluorocyclohexane-1-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluorocyclohexanecarboxamide
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Foundational & Exploratory

A Technical Guide to 4,4-Difluorocyclohexanecarboxamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4,4-Difluorocyclohexanecarboxamide, a fluorinated building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical and physical properties, synthesis, and applications, with a focus on its role as a valuable intermediate in the creation of complex therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound is a versatile chemical intermediate with the CAS number 927209-98-1 .[1][2] Its molecular formula is C7H11F2NO, and it has a molecular weight of 163.17 g/mol .[1][2][3] The strategic incorporation of a gem-difluoro group at the 4-position of the cyclohexane ring is a key feature, influencing the molecule's conformation, metabolic stability, and overall physicochemical profile, including lipophilicity and permeability.[1] This makes it an attractive scaffold for designing novel therapeutics.

PropertyValueSource
CAS Number 927209-98-1[1][2]
Molecular Formula C7H11F2NO[1][2][3]
Molecular Weight 163.17 g/mol [1][2][3]
IUPAC Name 4,4-difluorocyclohexane-1-carboxamide[1]
Appearance White Solid[4]
Storage 2-8°C Refrigerator[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically begins with its carboxylic acid precursor, 4,4-Difluorocyclohexanecarboxylic acid (CAS: 122665-97-8).[4][5] A common and effective method for this conversion is through the formation of an acyl chloride intermediate, followed by amination.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Acyl Chloride

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 4,4-Difluorocyclohexanecarboxylic acid in a dry, aprotic solvent such as dichloromethane (CH2Cl2).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4,4-Difluorocyclohexanecarbonyl chloride.[6]

Step 2: Amination to Form the Carboxamide

  • Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Slowly add an excess of aqueous ammonia (NH4OH) or a solution of ammonia in an organic solvent to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain the final, high-purity compound.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amination A 4,4-Difluorocyclohexanecarboxylic Acid C 4,4-Difluorocyclohexanecarbonyl chloride A->C Acylation B Oxalyl Chloride, cat. DMF in CH2Cl2 E This compound C->E Amination D Ammonia (aq. or in solvent)

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The 4,4-difluorocyclohexane motif is a valuable scaffold in the design of bioactive molecules. The gem-difluoro group at the 4-position imparts a unique conformational preference and alters the electronic properties of the molecule, which can lead to enhanced binding to protein targets and an improved pharmacological profile.[1]

A significant application of this scaffold is in the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy.[1] The structural rigidity and metabolic stability conferred by the difluorinated ring are advantageous in designing potent and selective inhibitors.

Furthermore, the precursor, 4,4-Difluorocyclohexanecarboxylic acid, has been utilized in the synthesis of macrolide antibiotics and CCR5 antagonists for the treatment of HIV-1.[4][7][8] The conversion of this carboxylic acid to the carboxamide provides a readily accessible intermediate for inclusion in various drug discovery programs.[1]

Drug_Discovery_Applications cluster_therapeutics Therapeutic Areas A This compound B PARP-1 Inhibitors (Cancer Therapy) A->B Key Building Block C Macrolide Antibiotics (Antibacterial) A->C Derivative Synthesis D CCR5 Antagonists (Anti-HIV) A->D Analog Synthesis

Caption: Applications in drug discovery.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the precursor, 4,4-difluorocyclohexanecarboxylic acid, in DMSO-d6 shows a characteristic multiplet for the proton at the 1-position around 2.40 ppm, and multiplets for the ring protons between 1.59 and 2.02 ppm.[9] For the amide, one would expect to see similar signals for the ring protons, along with broad signals for the -NH2 protons.

  • ¹³C NMR: The carbon spectrum will show the characteristic signals for the cyclohexane ring carbons, with the carbon bearing the fluorine atoms exhibiting a triplet due to C-F coupling. The carbonyl carbon will appear downfield.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the presence of the chemically equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorptions:

  • N-H stretch: Two bands in the region of 3350-3180 cm⁻¹ for the primary amide.

  • C=O stretch (Amide I band): A strong absorption around 1680-1630 cm⁻¹.

  • N-H bend (Amide II band): An absorption around 1640-1550 cm⁻¹.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition.[10] For this compound (C7H11F2NO), the expected monoisotopic mass is approximately 163.08087 Da.[3] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M+NH4]⁺.[3] Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of the amide group and subsequent fragmentation of the difluorocyclohexane ring.[11]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[5][12] Based on the data for its precursor and related compounds, it may cause skin and eye irritation, as well as respiratory irritation.[1][12]

  • Handling: Avoid breathing dust, fumes, or spray.[5][12] Wash hands and any exposed skin thoroughly after handling.[12][13]

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[5][6][12]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[5][13]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[12][13]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][13]

    • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6][12][13]

References

  • Apollo Scientific. (2023, July 3). 4,4-Difluorocyclohexane-1-carboxylic acid.
  • ChemicalBook. 4,4-Difluorocyclohexanecarboxylic acid synthesis.
  • Pharmaffiliates. CAS No : 122665-97-8 | Product Name : 4,4-Difluorocyclohexanecarboxylic Acid.
  • Synquest Labs. 4,4-Difluorocyclohexanecarboxylic acid.
  • TCI Chemicals. (2025, January 9).
  • Benchchem. This compound|CAS 927209-98-1.
  • PubChem. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136.
  • Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 1).
  • ECHEMI.
  • Fisher Scientific.
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  • ChemicalBook. 4,4-Difluorocyclohexanecarboxaldehyde oxime CAS#: 1952348-03-6.
  • ChemicalBook. 4,4-Difluorocyclohexanol CAS#: 22419-35-8.
  • LibreTexts. Table of Characteristic IR Absorptions.
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  • PubChem. (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
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  • PubMed.
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Sources

An In-Depth Technical Guide to the Synthesis of 4,4-Difluorocyclohexanecarboxamide from 4,4-Difluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Moieties in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating a candidate's pharmacokinetic and pharmacodynamic profile. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The 4,4-difluorocyclohexane motif, in particular, has garnered considerable attention as a bioisosteric replacement for carbonyl groups or gem-dimethyl functionalities, offering a means to enhance metabolic stability without significantly altering the molecular conformation. This guide provides a comprehensive technical overview of the synthesis of 4,4-Difluorocyclohexanecarboxamide, a key building block in the synthesis of various pharmaceutically active compounds, from its corresponding carboxylic acid precursor.

Strategic Approaches to Amide Bond Formation: A Mechanistic Perspective

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging transformation due to the formation of a stable and unreactive carboxylate-ammonium salt.[1] Consequently, the synthesis of this compound from 4,4-difluorocyclohexanecarboxylic acid necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by ammonia or an ammonia surrogate. This can be broadly achieved through two primary strategies: conversion to a highly reactive acyl intermediate or the use of in-situ coupling reagents.

Activation via Acyl Chloride Formation

A traditional and robust method for activating a carboxylic acid is its conversion to an acyl chloride.[2] This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]

Mechanism of Acyl Chloride Formation with Thionyl Chloride:

The reaction of 4,4-difluorocyclohexanecarboxylic acid with thionyl chloride proceeds through a nucleophilic attack of the carboxylic acid oxygen onto the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. Subsequent decomposition of the chlorosulfite intermediate yields the acyl chloride, sulfur dioxide, and hydrogen chloride.[4]

G cluster_0 Acyl Chloride Formation CarboxylicAcid 4,4-Difluorocyclohexanecarboxylic Acid AcylChloride 4,4-Difluorocyclohexanoyl chloride CarboxylicAcid->AcylChloride + SOCl₂ ThionylChloride SOCl₂ Amide This compound AcylChloride->Amide + NH₃ Ammonia NH₃

Figure 1: General workflow for the synthesis of this compound via an acyl chloride intermediate.

The resulting 4,4-difluorocyclohexanoyl chloride is a highly electrophilic species that readily reacts with ammonia to furnish the desired this compound.

In-Situ Activation with Coupling Reagents

Modern synthetic chemistry often favors the use of coupling reagents that facilitate amide bond formation in a one-pot procedure, avoiding the isolation of harsh acyl chloride intermediates.[5] These reagents activate the carboxylic acid in situ, generating a species susceptible to nucleophilic attack by an amine. Commonly employed coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][6]

Mechanism of EDC/HOBt Mediated Amidation:

In this system, the carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to racemization if the carboxylic acid has a chiral center. The addition of HOBt mitigates this by reacting with the O-acylisourea to form an activated HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to the formation of the amide with minimal epimerization.[8][9]

G cluster_1 EDC/HOBt Coupling CarboxylicAcid 4,4-Difluorocyclohexanecarboxylic Acid Amide This compound CarboxylicAcid->Amide + EDC, HOBt, NH₃ EDC EDC HOBt HOBt Ammonia NH₃

Figure 2: One-pot synthesis of this compound using EDC and HOBt.

Mechanism of HATU Mediated Amidation:

HATU is a highly efficient coupling reagent that reacts with the carboxylate (formed in the presence of a non-nucleophilic base such as diisopropylethylamine, DIPEA) to generate a highly reactive O-acylisouronium salt, which rapidly converts to the even more reactive O-At ester. This activated ester then readily undergoes nucleophilic attack by the amine to yield the desired amide.[10][11]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. As with any chemical synthesis, appropriate personal protective equipment (PPE) should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis via Acyl Chloride Formation

This two-step procedure involves the initial formation of the acyl chloride followed by amidation.

Step 1: Synthesis of 4,4-Difluorocyclohexanoyl chloride

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4,4-Difluorocyclohexanecarboxylic acid1.0164.15(e.g., 5.0 g)
Thionyl chloride (SOCl₂)2.0118.97(e.g., 4.3 mL)
Dichloromethane (DCM), anhydrous--(e.g., 50 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4,4-difluorocyclohexanecarboxylic acid and anhydrous dichloromethane.

  • Slowly add thionyl chloride to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure. The crude 4,4-difluorocyclohexanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Reagent/SolventMolar Eq.Amount
4,4-Difluorocyclohexanoyl chloride1.0(from Step 1)
Ammonium hydroxide (28-30% aq. solution)Excess(e.g., 50 mL)
Dichloromethane (DCM)-(e.g., 50 mL)

Procedure:

  • Dissolve the crude 4,4-difluorocyclohexanoyl chloride in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add the ammonium hydroxide solution to the stirred acyl chloride solution. A white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling

This protocol offers a milder, one-pot alternative to the acyl chloride method.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4,4-Difluorocyclohexanecarboxylic acid1.0164.15(e.g., 2.0 g)
EDC·HCl1.2191.70(e.g., 2.8 g)
HOBt1.2135.12(e.g., 1.97 g)
Ammonium chloride (NH₄Cl)1.553.49(e.g., 0.98 g)
Diisopropylethylamine (DIPEA)3.0129.24(e.g., 6.4 mL)
N,N-Dimethylformamide (DMF), anhydrous--(e.g., 40 mL)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,4-difluorocyclohexanecarboxylic acid, EDC·HCl, HOBt, and ammonium chloride.

  • Add anhydrous N,N-dimethylformamide and cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropylethylamine to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete conversion: If the reaction does not go to completion, consider increasing the reaction time or temperature (for the acyl chloride method). For coupling reactions, ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side reactions: In the acyl chloride method, prolonged heating or the use of a large excess of thionyl chloride can sometimes lead to side products. For coupling reactions, the formation of byproducts from the coupling reagents is common. The urea byproduct from EDC is often water-soluble, facilitating its removal during aqueous workup.[5]

  • Purification: this compound is a solid at room temperature. Recrystallization is often an effective purification method. If chromatographic purification is necessary, a solvent system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

  • Safety: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[4] It should be handled with extreme care in a fume hood. Coupling reagents can be sensitizers and should be handled with appropriate care.

Conclusion

The synthesis of this compound from its carboxylic acid precursor is a critical transformation for the development of novel therapeutics. This guide has outlined two robust and reliable synthetic strategies: the traditional acyl chloride method and the more contemporary one-pot coupling reagent approach. The choice of method will depend on the scale of the synthesis, the available reagents, and the sensitivity of other functional groups in the molecule. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and efficiently access this valuable fluorinated building block for their drug discovery programs.

References

  • European Patent Office. (n.d.). EP1985603A1 - Process for preparing difluorocyclohexanoic acid derivatives. Google Patents.
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  • Google Patents. (n.d.). DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.
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  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. Retrieved from [Link]

  • YouTube. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 4,4-Difluorocyclohexanecarboxamide. As a valuable building block in medicinal chemistry, understanding its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is paramount for its application in drug discovery and development. This document synthesizes theoretical principles with practical insights to offer a comprehensive spectroscopic profile of the title compound, including detailed experimental protocols and data interpretation.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, serves as a bioisostere for a carbonyl group or a hydroxylated carbon center, offering a unique combination of steric and electronic properties. This compound is a versatile intermediate that incorporates this valuable difluorinated cyclohexane scaffold, making it a key component in the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic analysis is the cornerstone of ensuring the identity and purity of such intermediates, thereby guaranteeing the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular architecture.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) can be used.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR:

    • Pulse sequence: Standard proton-decoupled pulse experiment.

    • Spectral width: ~220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

    • Spectral width: ~100 ppm.

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexane ring and the amide group. The presence of the two fluorine atoms at the C4 position will significantly influence the chemical shifts and coupling patterns of the adjacent protons.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H12.1-2.3m-
H2, H6 (axial & equatorial)1.6-2.0m-
H3, H5 (axial & equatorial)1.9-2.2m (tt)J(H,F) ≈ 5-15, J(H,H)
-NH₂5.5-6.5br s-

Interpretation:

  • The methine proton at C1 (H1) , being adjacent to the electron-withdrawing carboxamide group, will be deshielded and appear as a multiplet.

  • The protons on C2 and C6 will appear as complex multiplets due to coupling with H1 and the geminal protons.

  • The protons on C3 and C5 are diastereotopic and will be the most affected by the gem-difluoro group. They are expected to appear as a complex multiplet, likely a triplet of triplets, due to geminal, vicinal, and H-F couplings.

  • The amide protons (-NH₂) will appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule. The carbon atom bearing the two fluorine atoms (C4) will exhibit a characteristic triplet due to one-bond C-F coupling.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹JCF, Hz)
C=O175-178t (small)~1-3
C140-45t (small)~2-4
C2, C625-30t (small)~3-5
C3, C530-35t~20-25
C4120-125t~235-250

Interpretation:

  • The carbonyl carbon (C=O) will be the most downfield signal.

  • C1 will be deshielded due to the attached carboxamide group.

  • C4 , the carbon directly bonded to the two fluorine atoms, will show a large one-bond C-F coupling constant (¹JCF) and will appear as a triplet. Its chemical shift will be significantly downfield due to the strong deshielding effect of the fluorine atoms.[1][2]

  • The carbons adjacent to the difluorinated center (C3 and C5 ) will also show coupling to the fluorine atoms (²JCF), resulting in triplets with smaller coupling constants.[3]

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. In this compound, the two fluorine atoms are diastereotopic and are expected to show distinct chemical shifts if the ring conformation is locked. However, due to rapid chair-chair interconversion at room temperature, they may appear as a single signal or a complex multiplet.

Predicted ¹⁹F NMR Data:

  • Chemical Shift (δ, ppm): -90 to -110 (relative to CFCl₃).

  • Multiplicity: The signal will likely be a multiplet due to coupling with the neighboring protons on C3 and C5.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial to resolve the complex multiplets arising from proton-proton and proton-fluorine couplings. Proton decoupling in ¹³C and ¹⁹F NMR simplifies the spectra and enhances signal-to-noise by collapsing the multiplets into singlets (or triplets in the case of C-F coupling).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the distinct vibrations of the primary amide and the C-F bonds.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Interpretation of the IR Spectrum

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3350 & 3180N-H stretching (asymmetric & symmetric)Medium
2940 & 2860C-H stretching (cyclohexane)Strong
~1660C=O stretching (Amide I band)Strong
~1620N-H bending (Amide II band)Medium
1050-1250C-F stretchingStrong

Analysis:

  • The two bands for N-H stretching are characteristic of a primary amide.[4][5]

  • The strong absorption around 1660 cm⁻¹ is the Amide I band , primarily due to the C=O stretching vibration.[6]

  • The band around 1620 cm⁻¹ is the Amide II band , which arises from N-H bending.[6]

  • The presence of strong absorption bands in the 1050-1250 cm⁻¹ region is indicative of the C-F stretching vibrations of the gem-difluoro group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that will likely yield the protonated molecular ion as the base peak. EI will result in more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.

Predicted Mass Spectrum and Fragmentation Pathways

Molecular Ion:

  • The nominal molecular weight of C₇H₁₁F₂NO is 163.17 g/mol .

  • In ESI-MS, the protonated molecule [M+H]⁺ at m/z 164.09 will be prominent.

  • In EI-MS, the molecular ion peak [M]⁺˙ at m/z 163 is expected, although it may be of low intensity.

Key Fragmentation Pathways: The fragmentation of this compound is expected to be dominated by cleavages adjacent to the functional groups.

  • α-Cleavage: The most common fragmentation for primary amides is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ring, leading to the formation of the [CONH₂]⁺ ion at m/z 44 .[7][8]

  • Loss of Amide Group: Cleavage of the C1-C(O) bond can result in the loss of the carboxamide group as a radical, leading to a [C₆H₈F₂]⁺˙ fragment at m/z 118 .

  • Ring Fragmentation: The cyclohexane ring can undergo fragmentation, potentially with the loss of small neutral molecules like ethylene or HF.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework for acquiring and interpreting the spectral data, enabling researchers to confidently verify the structure and purity of this important synthetic intermediate. The predicted data and interpretations herein are based on established spectroscopic principles and data from analogous structures, offering a reliable reference for laboratory practice.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Pinto, D. C. G. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21337-21346. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Stewart, J. E. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. The Journal of Chemical Physics, 30(5), 1259-1265.
  • Pinto, D. C. G. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21337-21346. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • SpectraBase. Cyclohexanecarboxamide, N,N-dibutyl-. [Link]

  • Química Organica.org. IR Spectrum: Amides. [Link]

  • Semantic Scholar. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)- cyclohexanecarboxamide Derivatives: The Crystal Structure. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-N-(Arylcarbamot-G%C3%BCl-Y%C4%B1ld%C4%B1r%C4%B1m/9d8c03e6b7e8d5f3f2d1e1c9e8a1a3b1e5c0e1a4]([Link]

  • The Royal Society of Chemistry. (Date not available). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

  • ResearchGate. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link]

  • PubChem. Cyclohexanecarboxamide. [Link]

  • Semantic Scholar. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. [Link]

  • NIST WebBook. Cyclohexanecarboxamide. [Link]

  • NIST WebBook. Cyclohexanecarboxamide. [Link]

  • ResearchGate. Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. Cyclohexanecarboxamide, N-(2'-iodophenyl)-. [Link]

  • Modgraph. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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  • PubChem. N-Phenylcyclohexanecarboxamide. [Link]

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  • Thieme. (Date not available). 13C NMR Spectroscopy. [Link]

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Introduction: The Role of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4,4-Difluorocyclohexanecarboxamide

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often employed to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. This compound stands as a valuable chemical intermediate in this domain.[1] Its gem-difluoro group on a cyclohexane ring introduces a rigidified, polar element that can significantly influence a molecule's conformational preference and metabolic fate.[1] As a precursor for active pharmaceutical ingredients (APIs), a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic; it is a critical prerequisite for successful drug development, formulation, and manufacturing.[2][3]

This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure data integrity and regulatory compliance.

Part 1: Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug candidate's bioavailability and developability.[2] It dictates how efficiently a compound dissolves in physiological fluids for absorption and influences the choice of formulation and delivery systems.[4][5] For a compound like this compound, assessing solubility in both aqueous and organic media is essential. We will explore two key types of solubility: thermodynamic and kinetic.

The Duality of Solubility: Thermodynamic vs. Kinetic

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[4] It is a state function, independent of time, and is the gold-standard measurement for formulation development.[6] The shake-flask method is the most reliable approach for its determination.[6]

Kinetic solubility , in contrast, measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when introduced into an aqueous medium.[4][7] This high-throughput screening method is invaluable during early drug discovery for ranking and prioritizing compounds, though it often overestimates the true thermodynamic solubility.[4][7]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the definitive standard for measuring thermodynamic solubility.[6] The causality behind this choice lies in its direct measurement of the equilibrium state between the solid and dissolved forms of the compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test media (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, various organic solvents). The excess solid is crucial to ensure that equilibrium is reached and maintained.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5] Periodic sampling can be performed to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced.[7] Centrifugation at high speed followed by careful collection of the supernatant is a common and effective method. Filtration may also be used, but one must account for potential adsorption of the compound to the filter material.[7]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Experimental Protocol: Kinetic Solubility by Nephelometry

Laser nephelometry provides a rapid and automated assessment of kinetic solubility by measuring light scattering from precipitated particles.[2] This method is ideal for early-stage screening where compound availability is limited.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, dispense the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution into the aqueous buffer to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.

  • Precipitation Measurement: Immediately place the plate into a nephelometer. The instrument will measure the amount of scattered light at 90 degrees as a function of compound concentration.[2]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear interpretation.

Solvent/Medium Temperature (°C) Thermodynamic Solubility (µg/mL)
Deionized Water25Data to be determined experimentally
PBS (pH 7.4)37Data to be determined experimentally
0.1 N HCl37Data to be determined experimentally
Methanol25Data to be determined experimentally
Acetonitrile25Data to be determined experimentally
Visualization: Solubility Determination Workflow

G Workflow for Solubility Assessment cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility (Nephelometry) A Add excess compound to test medium B Equilibrate (24-72h) at constant temp A->B C Separate solid/liquid (Centrifugation) B->C D Quantify supernatant (HPLC-UV) C->D end Comprehensive Solubility Profile D->end E Prepare high-conc. DMSO stock F Dispense into aqueous buffer E->F G Measure precipitation (light scattering) F->G H Determine solubility threshold G->H H->end start Select Compound: This compound start->A start->E

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Part 2: Rigorous Stability Profiling

Stability testing is a mandatory component of drug development, providing critical evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] The primary goal is to identify potential degradation products and establish a shelf-life.[3][9]

Foundational Principles: Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[3][10] The purpose is multi-faceted:

  • Identify Degradation Pathways: To understand the likely degradation products that could form under normal storage conditions.[10][11]

  • Elucidate Degradant Structures: To isolate and characterize impurities.[10]

  • Develop Stability-Indicating Methods: To create and validate an analytical method that can accurately separate and quantify the intact API from all its degradation products.[12][13][14] This is a core requirement of the International Council for Harmonisation (ICH) guidelines.[15][16]

Given its chemical structure, this compound contains an amide bond, which is known to be susceptible to hydrolysis under acidic and basic conditions.[11][17][18]

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A (R2) guidelines.[15] The goal is to achieve 5-20% degradation of the active substance.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the sample solution. Heat at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Add 0.1 N NaOH to the sample solution. Maintain at room temperature or slightly elevated temperature, monitoring closely as amide hydrolysis can be rapid. Neutralize with 0.1 N HCl.

    • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature and protect from light for up to 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 105°C) for a specified duration.

    • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, ensuring exposure to both cool white fluorescent and near-UV light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze all samples using a stability-indicating HPLC method. A diode-array detector (DAD) or photodiode-array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[13][19]

Methodology:

  • Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18). Screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using different buffers (e.g., phosphate, acetate). The goal is to find conditions that provide good retention and peak shape for the parent compound.

  • Method Optimization with Stressed Samples: Inject a composite sample containing the parent compound and aliquots from all forced degradation studies. The primary objective is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Gradient Elution: Employ a gradient elution program to resolve both early-eluting polar degradants and late-eluting non-polar degradants in a single run.[12]

  • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance. A DAD/PDA detector is highly recommended to check for co-elution and compare UV spectra of degradant peaks.

  • Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Forced Degradation Summary
Stress Condition Duration/Temp % Degradation Number of Degradants Observations
0.1 N HCl24h @ 80°CData to be determinedData to be determinede.g., Major degradant at RRT 0.85
0.1 N NaOH8h @ 60°CData to be determinedData to be determinede.g., Rapid degradation observed
30% H₂O₂24h @ RTData to be determinedData to be determinede.g., Minor degradation
Thermal (Solid)48h @ 105°CData to be determinedData to be determinede.g., No significant degradation
Photolytic (Solution)ICH Q1BData to be determinedData to be determinede.g., Compound is photostable
RRT = Relative Retention Time
Visualization: Stability Assessment Workflow

G Workflow for Stability Profiling cluster_0 Forced Degradation (ICH Q1A) cluster_1 Method Development & Validation A Hydrolysis (Acid & Base) pool Pool of Degradation Products A->pool B Oxidation (H₂O₂) B->pool C Thermal (Dry Heat) C->pool D Photolytic (UV/Vis Light) D->pool F Develop Stability-Indicating HPLC Method G Analyze Stressed Samples (Assess Peak Purity) F->G H Validate Method (ICH Q2) G->H end Established Intrinsic Stability & Validated Analytical Method H->end start Select Compound: This compound start->A start->B start->C start->D pool->F

Sources

The Emergence of a Fluorinated Workhorse: A Technical Guide to the Discovery and History of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1] Within this context, the 4,4-difluorocyclohexane moiety has emerged as a particularly valuable scaffold. This guide provides a comprehensive technical overview of the discovery, history, and synthetic methodologies for a key derivative of this scaffold: 4,4-Difluorocyclohexanecarboxamide. While the precise moment of its first synthesis is not memorialized in a singular "discovery" paper, its history is intrinsically linked to the broader development of fluorination techniques and the increasing demand for robust, conformationally restricted building blocks in drug discovery programs.

Early Developments and the Rise of the 4,4-Difluorocyclohexane Scaffold

The journey to this compound begins with its parent scaffold. Early industrial interest in 4,4-difluorocyclohexane derivatives is evident in patent literature from the 1990s, which describes their application in liquid crystal mixtures.[2] This initial exploration outside the pharmaceutical realm underscored the unique properties imparted by the gem-difluoro group on a cyclic system.

The true significance of this scaffold in the life sciences became apparent with the recognition of its potential to enhance the pharmacological profiles of bioactive molecules. The direct precursor to the title compound, 4,4-Difluorocyclohexanecarboxylic acid, gained prominence as a key intermediate in the synthesis of complex molecules, including macrolide antibiotics.[3][4][5] This application signaled the utility of the 4,4-difluorocyclohexyl group as a bioisosteric replacement for other cyclic systems, offering improved metabolic stability without drastically altering the molecular conformation required for biological activity.

The gem-difluorination at the 4-position of the cyclohexane ring introduces a permanent dipole and can influence the puckering of the ring, leading to a more defined conformational preference. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the C-F bonds are highly resistant to metabolic oxidation, a common pathway for drug deactivation.[6]

Synthesis of the Core Intermediate: 4,4-Difluorocyclohexanecarboxylic Acid

The synthesis of this compound is predicated on the efficient preparation of its carboxylic acid precursor. A common and effective route involves the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate.

Experimental Protocol: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate[7]

Objective: To synthesize 4,4-Difluorocyclohexanecarboxylic acid from its ethyl ester.

Materials:

  • Ethyl 4,4-difluorocyclohexanecarboxylate

  • Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in THF (approx. 6 mL per mmol of ester).

  • Add deionized water to the solution (approx. 3 mL per mmol of ester).

  • To the vigorously stirred biphasic mixture, add lithium hydroxide monohydrate (5.0 eq).

  • Continue stirring the reaction mixture at room temperature overnight.

  • Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

  • Carefully adjust the pH of the aqueous layer to approximately 4 by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer one additional time with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 4,4-Difluorocyclohexanecarboxylic acid as a white solid.

Reactant Product Yield
Ethyl 4,4-difluorocyclohexanecarboxylate4,4-Difluorocyclohexanecarboxylic acid~97%

Diagram of Synthetic Workflow:

G ester Ethyl 4,4-difluorocyclohexanecarboxylate reagents LiOH·H₂O, THF/H₂O ester->reagents workup Acidic Workup (HCl) Extraction (EtOAc) reagents->workup Stir overnight acid 4,4-Difluorocyclohexanecarboxylic acid workup->acid Isolation

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

The Final Step: Amidation to this compound

The conversion of a carboxylic acid to a primary carboxamide is a fundamental and robust transformation in organic synthesis. While the first documented synthesis of this compound is not explicitly detailed in a standalone publication, its preparation follows well-established amidation protocols widely employed in medicinal chemistry. The necessity for this building block likely arose from a drug discovery program where the carboxamide functionality was desired for its hydrogen bonding capabilities and metabolic stability.

General Experimental Protocol: Amidation of 4,4-Difluorocyclohexanecarboxylic Acid

Objective: To synthesize this compound from 4,4-Difluorocyclohexanecarboxylic acid.

Method 1: Thionyl Chloride Route

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH) solution

Procedure:

  • To a solution of 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq) in dry dichloromethane, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours or until the conversion to the acid chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in a fresh portion of dry dichloromethane and cool to 0 °C.

  • Slowly add an excess of concentrated ammonium hydroxide solution.

  • Stir the reaction mixture vigorously for 1-2 hours at room temperature.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Method 2: Peptide Coupling Reagent Route

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine or diisopropylethylamine)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add ammonium chloride (1.5 eq) followed by the dropwise addition of triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Diagram of Amidation Workflow:

G cluster_0 Method 1: Acid Chloride cluster_1 Method 2: Coupling Reagents acid1 4,4-Difluorocyclohexanecarboxylic acid reagents1 SOCl₂ acid1->reagents1 intermediate Acid Chloride Intermediate reagents1->intermediate reagents2 NH₄OH intermediate->reagents2 amide1 This compound reagents2->amide1 acid2 4,4-Difluorocyclohexanecarboxylic acid reagents3 EDC, HOBt, NH₄Cl, Et₃N acid2->reagents3 amide2 This compound reagents3->amide2

Caption: Two common synthetic routes for amidation.

Application in Drug Discovery: A Case Study of a PARP-1 Inhibitor

The utility of the 4,4-difluorocyclohexyl moiety is exemplified in the discovery of NMS-P118, a potent and selective PARP-1 (Poly(ADP-ribose) polymerase-1) inhibitor.[7] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in oncology. In the development of NMS-P118, the 4,4-difluorocyclohexyl group was incorporated to enhance the drug-like properties of the molecule. This strategic inclusion likely contributed to the compound's excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles, leading to high efficacy in vivo.[7] The carboxamide functional group, while not present in the final NMS-P118 molecule, represents a key synthetic handle that can be used to link the fluorinated cyclohexane ring to other parts of a larger molecule, as demonstrated in the synthesis of various IL-17 modulators.[8]

Conclusion: An Enduring Building Block in Medicinal Chemistry

The history of this compound is not one of a singular, celebrated discovery, but rather a testament to the incremental and rational progress of medicinal chemistry. Its emergence is a direct consequence of the development of practical fluorination methods and the growing appreciation for the role of fluorinated scaffolds in modern drug design. As a robust and versatile building block, it offers a pre-packaged solution for introducing metabolic stability and conformational constraint. The straightforward and high-yielding synthetic routes to this compound, from readily available precursors, ensure its continued and widespread use by researchers and scientists in the pursuit of novel therapeutics. The principles of scientific integrity and logical design that led to its adoption as a valuable tool in drug discovery will undoubtedly continue to drive innovation in the field.

References

  • Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Difluorocyclohexyl derivatives as il-17 modulators.
  • Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.
  • Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Structure-intrinsic activity relationship studies in the group of 1-imido/amido substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives; new, potent 5-HT1A receptor agents with anxiolytic. PubMed. [Link]

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Whitepaper: The Strategic Role of the gem-Difluoro Group in 4,4-Difluorocyclohexanecarboxamide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic profiles.[1][2] Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group, particularly within a cyclic scaffold like cyclohexane, has emerged as a uniquely powerful tool.[3][4] This technical guide provides an in-depth analysis of the role of the gem-difluoro group in 4,4-Difluorocyclohexanecarboxamide, a versatile building block in drug discovery.[5] We will explore its impact on physicochemical properties, conformational behavior, and metabolic stability. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of why this moiety is a critical component in the design of next-generation therapeutics.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into small molecules can profoundly influence their acidity, lipophilicity, conformational preferences, and metabolic stability.[1] These modulations often lead to improved pharmacokinetic (PK) and pharmacodynamic (PD) properties, including greater target selectivity and resistance to metabolic degradation.[1] The gem-difluoromethylene (CF₂) group is particularly noteworthy as it can serve as a bioisostere for other common functionalities such as a carbonyl group, an ether oxygen, or even a gem-dimethyl group, while imparting unique electronic and steric characteristics.[6][7] The 4,4-difluorocyclohexane scaffold provides a rigidified, fluorinated framework that has found application in marketed drugs, where it was introduced to enhance potency, improve metabolic stability, or reduce lipophilicity.[8][9]

Core Physicochemical Impact of the gem-Difluoro Group

The replacement of two hydrogens with fluorine atoms at the C4 position of the cyclohexanecarboxamide ring is not a trivial substitution. It initiates a cascade of electronic and steric effects that are fundamental to its utility in drug design.

Modulation of Acidity (pKa) and Lipophilicity (LogP)

The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework of the cyclohexane ring. This effect, though attenuated by distance, influences the acidity of the carboxamide N-H proton and the basicity of the amide carbonyl. While the impact on the distant amide is modest, in related functionalized cycloalkanes such as carboxylic acids and amines, gem-difluorination predictably decreases pKa values.[10][11]

The effect on lipophilicity (LogP) is more complex and context-dependent.[10][11][12] While fluorine is highly electronegative, the replacement of two C-H bonds with two C-F bonds can either increase or decrease LogP. This outcome depends on the overall molecular topology and the relative orientation of the C-F bonds with neighboring C-H bonds, which can alter the molecule's hydration shell and surface polarity.[10] In many cases, strategic fluorination can decrease lipophilicity, a desirable outcome for mitigating off-target effects and improving solubility.[8]

The following diagram illustrates the primary effects stemming from the introduction of the CF₂ group.

A Introduction of gem-Difluoro Group (CF₂) B Strong Inductive Effect (-I) A->B Electronic Effect C Steric Shielding & Blockade of Metabolic Sites A->C Steric/Chemical Effect D Altered Ring Conformation & Dipole Moment A->D Structural Effect E Modulation of pKa (Acidity/Basicity) B->E F Increased Metabolic Stability C->F G Complex Effect on LogP (Lipophilicity) D->G I Fine-tuning of Binding Affinity D->I H Improved Pharmacokinetics (e.g., half-life) F->H

Caption: Key physicochemical and pharmacokinetic consequences of gem-difluorination.

Comparative Physicochemical Properties

The table below summarizes the anticipated shifts in key drug-like properties when transitioning from a standard cyclohexanecarboxamide to its 4,4-difluoro analog.

PropertyCyclohexanecarboxamide (Parent)This compoundRationale & Impact
Metabolic Stability Susceptible to oxidation at C4Significantly enhancedThe C-F bond is exceptionally strong and not susceptible to enzymatic oxidation by Cytochrome P450 enzymes, blocking a common site of metabolism.[1][13][14]
pKa (Amide N-H) ~17Slightly Lower (~16.5-16.8)The strong inductive effect of the two fluorine atoms withdraws electron density, making the N-H proton slightly more acidic.[11]
Lipophilicity (LogP) Variable (baseline)Context-dependent (often lower)Can decrease lipophilicity by altering surface polarity, which is often beneficial for optimizing ADME properties.[8][10]
Conformation Dynamic chair-chair interconversionPrefers chair conformation with C-F bonds influencing axial/equatorial preferenceThe bulky, electronegative fluorine atoms can influence the conformational equilibrium of the cyclohexane ring, providing a more rigid scaffold for presentation to a biological target.[15][16]

Conformational Control and Bioisosterism

The cyclohexane ring is not static; it exists in a dynamic equilibrium of chair and boat conformations. The introduction of the gem-difluoro group significantly influences this equilibrium. The steric bulk and the highly polar C-F bonds can lock the ring into a preferred chair conformation. This "rigidification" reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity.[17]

Furthermore, the CF₂ group in this compound acts as a valuable bioisostere. It can mimic the steric profile of a gem-dimethyl group or the polar nature of a ketone, but with superior metabolic stability. This allows medicinal chemists to replace metabolically liable groups while retaining or even improving target engagement.[6][18]

The diagram below illustrates how the gem-difluoro cyclohexane core can act as a bioisosteric replacement for other common chemical motifs in drug design.

Caption: Bioisosteric mimicry enabled by the gem-difluoro cyclohexane scaffold.

Synthesis and Experimental Protocols

The utility of this compound is underpinned by accessible synthetic routes. The primary precursor, 4,4-difluorocyclohexanecarboxylic acid, can be synthesized from its keto-ester precursor, followed by standard amidation.

Protocol: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This protocol is adapted from established literature procedures for the hydrolysis of the corresponding ethyl ester.[19] The ethyl ester itself is typically prepared via deoxofluorination of ethyl 4-oxocyclohexanecarboxylate using reagents like diethylaminosulfur trifluoride (DAST).[16][20]

Step 1: Saponification of Ethyl 4,4-Difluorocyclohexanecarboxylate [19]

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight (approx. 16-18 hours).

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate (EtOAc).

  • Acidify the aqueous layer to pH 4 by the dropwise addition of 1 M hydrochloric acid (HCl).

  • Separate the organic and aqueous layers in a separatory funnel.

  • Extract the aqueous layer one additional time with EtOAc.

  • Combine all organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid. The reported yield for this step is typically high (e.g., 97%).[19]

Protocol: Amidation to form this compound

This is a general procedure using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Dissolve 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as a solution of ammonia in dioxane (e.g., 0.5 M), or ammonium chloride (NH₄Cl) (1.2 eq) with additional base, to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a framework for assessing the primary advantage of the gem-difluoro group: resistance to metabolic degradation.

  • Preparation: Prepare stock solutions of the test compound (this compound) and a control compound (e.g., the non-fluorinated analog) in DMSO.

  • Incubation Mixture: In a microcentrifuge tube on ice, combine a phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and pooled human liver microsomes (HLM, final concentration typically 0.5 mg/mL).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: The intrinsic clearance (Cl_int) and half-life (t½) are calculated from the slope of the natural log of the percent remaining compound versus time. A longer half-life for the fluorinated compound compared to its non-fluorinated counterpart validates the enhanced metabolic stability.[11][21]

Conclusion and Future Outlook

The gem-difluoro group, as exemplified in this compound, is far more than a simple hydrogen replacement. It is a strategic design element that offers medicinal chemists multifaceted control over a molecule's fundamental properties. Its ability to block metabolic hotspots, modulate physicochemical parameters, and enforce a favorable conformation makes it an invaluable tool for overcoming common challenges in drug development, such as poor pharmacokinetics and off-target toxicity. As synthetic methodologies for fluorination continue to advance, the rational incorporation of motifs like the 4,4-difluorocyclohexane core will undoubtedly continue to fuel the discovery of safer and more effective medicines. The presented data and protocols serve as a foundational guide for leveraging this powerful chemical entity in future drug discovery campaigns.

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Harnessing the Power of Gem-Difluorination: Potential Applications of 4,4-Difluorocyclohexanecarboxamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the gem-difluorocyclohexyl group presents a unique combination of steric and electronic features that can be exploited to overcome common drug development hurdles. This technical guide explores the potential applications of 4,4-Difluorocyclohexanecarboxamide, a versatile building block, in the design of novel therapeutics. We will delve into the mechanistic basis for its utility, focusing on its role in enhancing metabolic stability, modulating lipophilicity and pKa, and acting as a valuable bioisostere for other chemical groups. This guide provides field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold.

The Rationale for Fluorination in Drug Design

The introduction of fluorine into a lead compound is rarely an arbitrary decision. It is a calculated strategy to fine-tune a molecule's properties to achieve a more desirable therapeutic profile.[3] The C-F bond is exceptionally strong and resistant to enzymatic cleavage, making fluorine an excellent tool for blocking metabolic "soft spots."[4] Furthermore, fluorine's high electronegativity can profoundly alter the local electronic environment, impacting the acidity or basicity (pKa) of nearby functional groups and influencing non-covalent binding interactions with the target protein.[2][5]

The 4,4-difluoro substitution on a cyclohexane ring is particularly advantageous. Unlike a single fluorine atom, the gem-difluoro (CF₂) group is not a chiral center. It serves as a non-oxidizable bioisostere of a methylene (CH₂) group and, in some contexts, can mimic the steric and electronic properties of a carbonyl (C=O) group.[6] This dual nature provides medicinal chemists with a unique tool to systematically probe structure-activity relationships (SAR) and optimize drug-like properties.

Key Physicochemical & Pharmacokinetic Advantages of the 4,4-Difluorocyclohexyl Moiety

The primary value of the 4,4-difluorocyclohexyl group, and by extension the this compound building block, stems from its ability to confer specific, beneficial properties upon a parent molecule.

Enhanced Metabolic Stability

One of the most significant challenges in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[4] Aliphatic rings like cyclohexane are particularly susceptible to oxidative metabolism, typically hydroxylation, at one of their methylene groups. This metabolic liability can lead to poor bioavailability and a short in-vivo half-life.

The introduction of a CF₂ group at the 4-position of the cyclohexane ring effectively blocks this metabolic pathway. The C-F bonds are significantly stronger than C-H bonds and are resistant to oxidative cleavage.[4] This steric and electronic shielding prevents hydroxylation at the 4-position, forcing the metabolic machinery to seek other, potentially less favorable sites, or slowing metabolism altogether.

Metabolic_Blocking cluster_0 Standard Cyclohexane Metabolism cluster_1 Metabolic Stabilization via gem-Difluorination Parent_CH Parent Compound (Cyclohexyl Moiety) Soft_Spot Metabolically Vulnerable Site (C-H bond at C4) Parent_CH->Soft_Spot CYP450_CH Cytochrome P450 Enzymes Parent_CH->CYP450_CH Metabolite Oxidized Metabolite (Hydroxylated at C4) CYP450_CH->Metabolite Elimination Further Metabolism or Elimination Metabolite->Elimination Parent_CF2 Analog Compound (4,4-Difluorocyclohexyl Moiety) Blocked_Site Metabolically Blocked Site (C-F bonds at C4) Parent_CF2->Blocked_Site CYP450_CF2 Cytochrome P450 Enzymes Parent_CF2->CYP450_CF2 Resistant Resistant to Oxidation at C4 CYP450_CF2->Resistant Improved_PK Improved Pharmacokinetics Resistant->Improved_PK

Caption: Mechanism of metabolic stabilization by gem-difluorination.[4]
Modulation of Physicochemical Properties

The impact of gem-difluorination extends beyond metabolic stability, influencing key physicochemical parameters relevant to drug action.[7][8]

  • Lipophilicity (LogP/LogD): While fluorination is often associated with increased lipophilicity, the effect of a CF₂ group on a saturated ring is more nuanced. Studies have shown that gem-difluorination can lead to a slight decrease or no significant change in lipophilicity compared to the non-fluorinated cyclohexane counterpart.[7] This allows chemists to block a metabolic site without incurring the potential penalty of excessively high lipophilicity, which can lead to poor solubility and off-target toxicity.

  • Acidity/Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of nearby functional groups through an inductive effect.[7][8] For an amine located elsewhere on the ring or attached to the carboxamide nitrogen, this effect would lower its pKa, making it less basic. This modulation can be critical for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and target engagement.[3]

PropertyParent Cyclohexyl Analog4,4-Difluoro AnalogRationale for Change
Metabolic Half-Life (t½) LowHigh C-F bonds block CYP450-mediated oxidation at C4.[4]
Lipophilicity (cLogP) BaselineSimilar or Slightly Lower The effect is context-dependent but generally avoids large increases in lipophilicity.[7]
pKa (of a distal amine) Baseline (e.g., 9.5)Lower (e.g., 8.8)Strong inductive electron-withdrawal by the CF₂ group reduces the basicity of the amine.[8]
Table 1: Predicted shifts in key drug-like properties upon introduction of a 4,4-difluoro moiety.
Conformational Rigidity and Bioisosterism

The 4,4-difluorocyclohexyl group can serve as a powerful bioisostere—a substituent that mimics the spatial arrangement and electronic properties of another group to enhance a molecule's pharmacological profile.[9][10] This strategy is a cornerstone of lead optimization.

The CF₂ group imparts a distinct conformational preference on the cyclohexane ring. While a standard cyclohexane ring undergoes rapid chair-flipping, the bulky and electronegative fluorine atoms can influence this equilibrium.[11][12] This can lock the molecule into a more favorable bioactive conformation for binding to its target, a strategy known as conformational constraint.

Bioisosteric_Replacement cluster_replacements Potential Replacements Lead Lead Compound (with labile/suboptimal group) Optimization Lead Optimization Strategy Lead->Optimization CH2 Plain Cyclohexyl (Metabolically labile) Optimization->CH2 Replace CO Cyclohexanone (Polar, H-bond acceptor) Optimization->CO Replace tBu tert-Butyl (Lipophilic, bulky) Optimization->tBu Replace New_Lead New Analog with 4,4-Difluorocyclohexyl Group CH2->New_Lead with CO->New_Lead with tBu->New_Lead with Improved_Props Improved Properties: - Metabolic Stability - Modulated Lipophilicity - Conformational Rigidity New_Lead->Improved_Props

Caption: The 4,4-difluorocyclohexyl group as a strategic bioisostere.[6][13]

Experimental Protocols & Methodologies

The successful application of this compound relies on robust synthetic and analytical methods.

Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 4,4-Difluorocyclohexanecarboxylic acid.

Step 1: Activation of the Carboxylic Acid

  • To a stirred solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude 4,4-difluorocyclohexanecarbonyl chloride. Use this acyl chloride immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of aqueous ammonium hydroxide (28-30%, 5.0 eq).

  • Add the ammonium hydroxide solution dropwise to the stirred acyl chloride solution. A white precipitate will form immediately.

  • Stir the biphasic mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Filter the resulting solid and wash it sequentially with cold water and a small amount of cold diethyl ether to remove impurities.

  • Dry the white solid under vacuum to yield this compound.

  • Validation: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected purity should be >95%.[14][15]

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a framework for comparing the metabolic stability of a new compound containing the 4,4-difluorocyclohexyl moiety against its non-fluorinated parent.

Materials:

  • Test Compound (fluorinated) and Control Compound (non-fluorinated).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile with an internal standard for quenching.

  • 96-well plates, LC-MS/MS system.

Methodology:

  • Preparation: Prepare stock solutions of test and control compounds in DMSO (e.g., 10 mM). Dilute with buffer to a working concentration (e.g., 100 µM).

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration ~0.5 mg/mL). Pre-warm the plate at 37 °C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test or control compound to the wells (final substrate concentration ~1 µM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693/k).[6] A significantly longer half-life for the fluorinated compound compared to the control validates the stabilizing effect of the 4,4-difluoro group.

Future Perspectives and Conclusion

The this compound scaffold is more than just a chemical curiosity; it is a strategic tool for modern drug discovery. Its ability to confer metabolic stability while maintaining or favorably modulating other key physicochemical properties makes it an attractive building block for lead optimization campaigns across various therapeutic areas.[16] As synthetic methodologies for creating complex fluorinated molecules continue to advance, the rational incorporation of motifs like the 4,4-difluorocyclohexyl group will become increasingly crucial.[13] The challenge moving forward will be to apply these principles in a rational, context-dependent manner to design safer and more effective medicines.[1] This guide serves as a foundational resource for scientists looking to unlock the full potential of this versatile and powerful chemical moiety.

References

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  • BenchChem. (n.d.). Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Grygorenko, O. O., et al. (2022). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. The Journal of Organic Chemistry, 87(15), 10178-10188.
  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • Gouverneur, V., & Tredwell, M. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Wiberg, K. B., & Murcko, M. A. (1989). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Physical Chemistry, 93(6), 2465-2468.
  • Chem-Space. (n.d.). Bioisosteric Replacements.
  • Oakwood Chemical. (n.d.). This compound.
  • BenchChem. (n.d.). This compound | CAS 927209-98-1.
  • ResearchGate. (n.d.). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane | Request PDF.

Sources

An In-depth Technical Guide to the Synthesis and Derivatization of 4,4-Difluorocyclohexanecarboxamide: A Key Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the gem-Difluoro Motif in Drug Discovery

In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The introduction of a gem-difluoro group (CF₂) onto a carbocyclic ring, particularly the cyclohexane moiety, can profoundly influence a molecule's metabolic stability, lipophilicity, conformational preference, and binding affinity to its biological target.[1][2] This guide provides a comprehensive technical overview of the synthesis of 4,4-difluorocyclohexanecarboxamide, a versatile building block, and its precursors, along with an exploration of its derivatives in medicinal chemistry.

The 4,4-difluorocyclohexane unit serves as a bioisosteric replacement for a carbonyl group or a metabolically labile methylene group. The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the metabolic stability and half-life of a drug candidate.[3] Furthermore, the high electronegativity of the fluorine atoms can modulate the acidity or basicity of nearby functional groups and influence the overall electronic distribution of the molecule, which can lead to improved target engagement.[2]

This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, manipulation, and application of this valuable chemical entity.

Part 1: Synthesis of the 4,4-Difluorocyclohexane Core and Key Precursors

The cornerstone for accessing this compound is the synthesis of its corresponding carboxylic acid. The most prevalent and economically viable strategy commences with the readily available ethyl 4-oxocyclohexanecarboxylate.

Deoxofluorination of Ethyl 4-Oxocyclohexanecarboxylate

The direct conversion of the ketone functionality in ethyl 4-oxocyclohexanecarboxylate to the gem-difluoro group is a critical transformation. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this deoxofluorination reaction.

start Ethyl 4-oxocyclohexanecarboxylate intermediate Ethyl 4,4-difluorocyclohexanecarboxylate + Ethyl 4-fluoro-3-cyclohexenecarboxylate start->intermediate DAST, CH2Cl2 product Ethyl 4,4-difluorocyclohexanecarboxylate intermediate->product Purification

Figure 1: General scheme for the deoxofluorination of ethyl 4-oxocyclohexanecarboxylate using DAST.

A significant challenge in this reaction is the formation of an elimination byproduct, ethyl 4-fluoro-3-cyclohexenecarboxylate, which can be difficult to separate from the desired product.[4] Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired gem-difluorinated compound.

Experimental Protocol: DAST Fluorination of Ethyl 4-Oxocyclohexanecarboxylate [4]

  • Under an inert nitrogen atmosphere, cool a solution of diethylaminosulfur trifluoride (DAST) in dichloromethane (CH₂Cl₂) to -10°C to 5°C.

  • Add a solution of ethyl 4-oxocyclohexanecarboxylate in CH₂Cl₂ dropwise to the cooled DAST solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The resulting mixture containing ethyl 4,4-difluorocyclohexanecarboxylate and the byproduct, ethyl 4-fluoro-3-cyclohexenecarboxylate, is typically carried forward to the next step without immediate purification.

Purification via Oxidative Removal of the Enol Ether Byproduct

A clever strategy to purify the desired ethyl 4,4-difluorocyclohexanecarboxylate involves the selective oxidation of the enol ether byproduct.[4]

mixture Ethyl 4,4-difluorocyclohexanecarboxylate + Ethyl 4-fluoro-3-cyclohexenecarboxylate oxidized_mixture Ethyl 4,4-difluorocyclohexanecarboxylate + Oxidized Byproduct mixture->oxidized_mixture Oxidizing Agent (e.g., H2O2, Acetic Acid) pure_product Pure Ethyl 4,4-difluorocyclohexanecarboxylate oxidized_mixture->pure_product Purification (e.g., Crystallization)

Figure 2: Purification strategy involving selective oxidation of the byproduct.

Experimental Protocol: Purification of Ethyl 4,4-Difluorocyclohexanecarboxylate [4]

  • Dissolve the crude mixture from the DAST fluorination in acetic acid.

  • Carefully add 30% aqueous hydrogen peroxide dropwise to the solution and stir overnight at room temperature.

  • Heat the reaction mixture to 50°C for 2 hours, then cool to room temperature.

  • Under vigorous stirring, add a saturated aqueous solution of sodium chloride to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the purified ethyl 4,4-difluorocyclohexanecarboxylate.

Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid

The final step in the synthesis of the key precursor is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.[5]

ester Ethyl 4,4-difluorocyclohexanecarboxylate acid 4,4-Difluorocyclohexanecarboxylic Acid ester->acid LiOH, THF/H2O

Figure 3: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid [5]

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate and stir the mixture vigorously at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

  • Acidify the aqueous layer to pH 4 with 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.

Characterization Data for 4,4-Difluorocyclohexanecarboxylic Acid: [5][6]

Property Value
Molecular Formula C₇H₁₀F₂O₂
Molecular Weight 164.15 g/mol
Melting Point 103-107 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)
¹³C NMR (Data not readily available in the provided search results)
¹⁹F NMR (Data not readily available in the provided search results)
pKa (Predicted) 4.06 ± 0.10

Part 2: Synthesis of this compound

The conversion of 4,4-difluorocyclohexanecarboxylic acid to its corresponding primary amide, this compound, is a standard yet crucial step for further derivatization. This transformation is typically achieved through the activation of the carboxylic acid followed by reaction with an ammonia source.

Amide Bond Formation Strategies

A plethora of amide coupling reagents are available to facilitate this transformation. The choice of reagent depends on factors such as scale, cost, and the need to avoid side reactions. Common methods include:

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia or an ammonium salt.

  • Carbodiimide Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine.

  • Uronium/Aminium Salt Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that form an active ester in situ.[7]

acid 4,4-Difluorocyclohexanecarboxylic Acid activated_acid Activated Carboxylic Acid (e.g., Acyl Chloride, Active Ester) acid->activated_acid Coupling Reagent (e.g., SOCl2, EDC, HATU) amide This compound activated_acid->amide Ammonia Source (e.g., NH3, NH4Cl)

Sources

theoretical and computational studies of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4,4-Difluorocyclohexanecarboxamide

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 4,4-difluorocyclohexane moiety, in particular, serves as a valuable bioisostere for carbonyl groups and other functionalities, enhancing metabolic stability without introducing excessive lipophilicity. This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a prototypical structure embodying this important chemical motif. As a Senior Application Scientist, this document outlines the rationale, methodologies, and anticipated outcomes of an in silico analysis, designed to furnish researchers and drug development professionals with a deep understanding of the molecule's conformational behavior, electronic properties, and potential as a building block in drug discovery. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the generated data, which is crucial for guiding synthetic efforts and rational drug design.

Introduction: The Strategic Role of Fluorination in Cyclohexane Scaffolds for Drug Discovery

The introduction of fluorine atoms into drug candidates has become a highly effective strategy for optimizing their pharmacological profiles. The high electronegativity and relatively small size of fluorine can profoundly alter a molecule's properties, including metabolic stability, pKa, membrane permeability, and binding affinity.[1] Specifically, the gem-difluoromethylene group (CF2) is a well-established bioisostere for a ketone or ether oxygen, capable of modulating local electronics and conformation while resisting metabolic oxidation.

The this compound scaffold combines this strategic fluorination with a conformationally restricted cyclohexane ring, a common motif in bioactive molecules. Understanding the interplay between the gem-difluoro group and the carboxamide substituent is critical for predicting how this scaffold will orient itself within a protein binding pocket. Theoretical and computational studies provide a direct and cost-effective means to probe these interactions at a molecular level, offering insights that are often challenging to obtain through experimental methods alone. This guide details the quantum chemical and molecular dynamics approaches necessary to elucidate these properties.

Theoretical Framework and Computational Strategy

A robust computational strategy is essential for accurately predicting the behavior of this compound. This involves a multi-tiered approach, beginning with quantum chemical calculations to understand the intrinsic properties of the molecule and progressing to molecular dynamics to simulate its behavior in a condensed phase.

Rationale for In Silico Analysis
  • Conformational Landscape: The cyclohexane ring exists in a dynamic equilibrium of chair, boat, and twist-boat conformations. Substituents dictate the energetic favorability of these states. Computational analysis can precisely quantify the energy differences between conformers (e.g., with the carboxamide group in an axial vs. equatorial position) and the barriers to their interconversion.

  • Electronic Effects: The strongly electron-withdrawing nature of the two fluorine atoms significantly polarizes the C-F bonds and influences the electronic character of the entire ring. This can impact non-covalent interactions crucial for drug-receptor binding, such as hydrogen bonding and dipole-dipole interactions.[2] Quantum chemistry provides tools like electrostatic potential maps to visualize these effects.

  • Spectroscopic Prediction: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies.[3] This is invaluable for validating synthetic products and for interpreting complex experimental spectra.

Quantum Chemical Methods

Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size.[4][5]

  • Functional Selection: The B3LYP hybrid functional is a robust choice for geometry optimizations and frequency calculations of organic molecules. For higher accuracy in energy calculations, dispersion-corrected functionals like ωB97X-D or M06-2X are recommended, as they better account for weak non-covalent interactions.

  • Basis Set Selection: A Pople-style basis set such as 6-311+G(2d,p) provides sufficient flexibility for describing the electronic structure, including the diffuse functions (+) important for anions and lone pairs, and polarization functions (d,p) for accurately describing bonding.[3]

The general workflow for a quantum chemical investigation is depicted below.

G cluster_qc Quantum Chemical Workflow start 1. Build Initial 3D Structure (e.g., Axial & Equatorial Isomers) opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt Input Geometry freq 3. Frequency Calculation (Confirm Minimum Energy State) opt->freq Optimized Structure spe 4. Single-Point Energy Calculation (Higher Level of Theory, e.g., ωB97X-D) freq->spe Validated Minimum analysis 5. Property Analysis (NMR, IR, Electrostatic Potential) spe->analysis Accurate Energy

Caption: Workflow for Quantum Chemical Calculations.

Anticipated Structural and Electronic Insights

Based on established principles of conformational analysis and the known effects of fluorination, we can anticipate several key findings from a computational study of this compound.[2][6]

Conformational Preferences

The primary conformational equilibrium will be the chair-chair interconversion, which flips the orientation of the carboxamide group between the axial and equatorial positions.

G cluster_eq Conformational Equilibrium Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) TS Transition State (Half-Chair) Equatorial->TS TS->Axial

Caption: Chair-chair interconversion of the substituted cyclohexane.

It is strongly expected that the conformer with the carboxamide group in the equatorial position will be significantly lower in energy. This is due to the avoidance of 1,3-diaxial strain, a severe steric clash that would occur between an axial carboxamide group and the axial hydrogens at the C2 and C6 positions. The gem-difluoro group at C4 does not alter this fundamental principle.

Impact of Gem-Difluorination on Ring Pucker and Electronics

The two C-F bonds create a strong local dipole. While the dipoles of the two fluorine atoms are opposed in a perfectly symmetric ring, slight puckering deviations can lead to a net molecular dipole moment. Computationally, this can be quantified. Furthermore, the electron-withdrawing nature of the fluorine atoms can lead to stabilizing hyperconjugative interactions. Specifically, an anomeric-like interaction between the lone pair of one fluorine atom and the antibonding orbital of the adjacent C-F bond (nF → σ*CF) is known to stabilize gem-difluorinated systems.[7]

Spectroscopic Predictions
  • ¹³C NMR: The carbon atom bearing the two fluorine atoms (C4) is expected to show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling. Its chemical shift will be significantly downfield compared to a non-fluorinated cyclohexane carbon.

  • ¹H NMR: The axial and equatorial protons on the ring will exhibit distinct chemical shifts. The protons on carbons adjacent to the CF2 group (C3 and C5) will show complex splitting patterns due to both H-H and H-F couplings.

  • IR Spectroscopy: The C-F stretching vibrations are expected to appear as strong bands in the 1000-1200 cm⁻¹ region of the IR spectrum. The amide C=O stretch will be a prominent band around 1650 cm⁻¹.

Protocols for Computational Investigation

The following protocols provide step-by-step guidance for performing a thorough computational analysis using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Protocol for Conformational Search and Energy Minimization

Objective: To identify the lowest energy conformer and determine the relative energies of other stable conformers.

  • Structure Building:

    • Construct 3D models of this compound. Create at least two initial structures: one with the carboxamide group in the equatorial position and one in the axial position.

    • Ensure standard bond lengths and angles are used as a starting point.

  • Initial Optimization:

    • Perform a geometry optimization on both conformers using a computationally inexpensive level of theory (e.g., B3LYP/6-31G(d)).

    • Causality: This step quickly finds a local minimum on the potential energy surface, providing a reasonable starting geometry for more accurate calculations.

  • Frequency Calculation:

    • Using the optimized geometries from the previous step, perform a frequency calculation at the same level of theory.

    • Self-Validation: Confirm that the output shows zero imaginary frequencies. An imaginary frequency indicates a transition state, not a true energy minimum. If one is found, adjust the geometry and re-optimize.

  • High-Level Energy Calculation:

    • Using the validated minimum-energy structures, perform a single-point energy calculation with a more accurate method (e.g., ωB97X-D/6-311+G(2d,p)).

    • Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate conditions in a relevant solvent like water or DMSO. Solvent polarity can influence conformational preferences.[1]

  • Data Analysis:

    • Extract the electronic energies (including zero-point vibrational energy corrections from the frequency calculation) for each conformer.

    • Calculate the relative energy difference (ΔE) to determine the most stable conformer.

Protocol for Calculation of Spectroscopic Properties

Objective: To predict NMR and IR spectra to aid in experimental characterization.

  • NMR Calculation:

    • Using the lowest-energy geometry obtained from the conformational analysis, submit a calculation for NMR chemical shifts.

    • The GIAO (Gauge-Independent Atomic Orbital) method is the standard for this. Use the same level of theory and basis set as the final geometry optimization for consistency.

    • Reference the calculated shifts against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • IR Calculation:

    • The frequency calculation performed in Protocol 4.1 already provides the necessary data for IR spectrum prediction.

    • The output will list the vibrational frequencies and their corresponding intensities.

    • Note: Calculated harmonic frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.[3]

  • Visualization:

    • Use visualization software to plot the calculated frequencies and intensities to generate a theoretical IR spectrum.

    • Animate the vibrational modes to understand which atomic motions correspond to each peak.

Data Presentation: Anticipated Quantitative Results

The following tables summarize the type of quantitative data that would be generated from the proposed computational studies. The values are illustrative but based on known chemical principles.

Table 1: Relative Energies of Conformers

Conformer (Carboxamide Position)Relative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water (PCM)
Equatorial0.00 (Reference)0.00 (Reference)
Axial+5.2+5.0

Table 2: Predicted Key Spectroscopic Data

Data TypeFeaturePredicted Value
¹³C NMRChemical Shift of C4 (CF₂)~115-125 ppm (triplet)
¹³C NMRChemical Shift of C1 (C-CONH₂)~40-50 ppm
IR FrequencyC=O Stretch (Amide I)~1650-1670 cm⁻¹
IR FrequencyC-F Stretch (Symmetric & Asymmetric)~1050-1150 cm⁻¹

Application in Drug Development

The insights gained from theoretical studies of this compound are directly applicable to the drug discovery process.

Bioisosteric Replacement and Pharmacokinetic Modulation

As a metabolically robust and conformationally defined scaffold, this molecule is an excellent candidate for bioisosteric replacement. For example, a labile benzophenone core in a lead compound could potentially be replaced with an aryl-difluoromethyl-cyclohexane analogue to improve metabolic stability.[8] The computational data provides the precise 3D geometry and electronic profile needed to assess the quality of this replacement.

Fragment-Based Drug Discovery (FBDD)

This compound can be considered a "sociable" fragment for FBDD campaigns.[9] Its well-defined conformation and the presence of a hydrogen-bond-donating and -accepting carboxamide group make it an attractive anchor for binding to protein targets. Computational studies can help to pre-emptively map out potential growth vectors from the scaffold, guiding the synthesis of a fragment library with optimal 3D diversity.

Conclusion

The theoretical and computational analysis of this compound provides a powerful, predictive framework for understanding its fundamental chemical properties. Through the systematic application of DFT and molecular dynamics simulations, researchers can gain detailed insights into the conformational landscape, electronic structure, and spectroscopic signatures of this important medicinal chemistry scaffold. The methodologies and protocols outlined in this guide offer a validated pathway to generate high-fidelity in silico data, thereby accelerating the rational design of novel therapeutics and minimizing late-stage failures in the drug development pipeline.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Some examples of experimentally reported fluorinated cyclohexanes.
  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PubMed Central.
  • Conformational Analysis of 1,3-Difluorin
  • On the supramolecular outcomes of fluorination of cyclohexane-5-spirohydantoin deriv
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Quantum-Chemical Study of the Benzene Reaction with Fluorine. MDPI.
  • Further examples of difluorcyclopropanes in modern drug discovery.
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbam
  • Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry.
  • Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane.
  • Fragment-based drug discovery: opportunities for organic synthesis. PubMed Central.
  • Quantum-Chemical Studies of Fluoroethanes: Vibrational Assignments, Isolated CH Stretching Frequencies, Valence Force Constants, and Bond Length Rel
  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PubMed Central.
  • Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its deriv

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Methodological & Application

experimental protocol for 4,4-Difluorocyclohexanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 4,4-Difluorocyclohexanecarboxamide for Pharmaceutical Research

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorination can profoundly enhance a drug candidate's metabolic stability, modulate its lipophilicity and pKa, and improve its binding affinity to biological targets.[1] The 4,4-difluorocyclohexane motif, in particular, has emerged as a valuable bioisostere for various functional groups, offering a conformationally restricted and metabolically robust core. This compound (CAS 927209-98-1) is a key chemical intermediate that serves as a versatile building block for synthesizing more complex pharmaceutical agents.[1] Its structure is foundational in the development of therapeutics where a rigid, fluorinated cyclohexane mimetic is desired.

This application note provides a comprehensive, two-part experimental guide for the synthesis of this compound. The protocol begins with the preparation of the requisite precursor, 4,4-Difluorocyclohexanecarboxylic acid, via ester hydrolysis. Subsequently, two robust and widely applicable methods for the conversion of the carboxylic acid to the target primary amide are detailed: a classic acyl chloride-based approach and a milder, modern carbodiimide-mediated coupling reaction. The causality behind critical experimental choices is explained throughout, ensuring that researchers can not only replicate the procedure but also adapt it to their specific needs.

Overall Synthetic Strategy

The synthesis is approached as a two-stage process. The first stage involves the saponification of a commercially available ester to yield the key carboxylic acid intermediate. The second stage focuses on the amidation of this intermediate to produce the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amidation start Ethyl 4,4-difluorocyclohexanecarboxylate intermediate 4,4-Difluorocyclohexanecarboxylic acid start->intermediate  1. LiOH·H₂O  2. THF/H₂O  3. HCl (aq) acid_input 4,4-Difluorocyclohexanecarboxylic acid product This compound acid_input->product  Amidation  (Method A or B)

Caption: High-level overview of the two-stage synthetic workflow.

Part 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

The foundational step in this protocol is the generation of the carboxylic acid precursor. This is achieved through the base-catalyzed hydrolysis (saponification) of Ethyl 4,4-difluorocyclohexanecarboxylate. Lithium hydroxide is selected as the base due to its high reactivity and the ease of purification of the final product.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (per 2 mmol ester)Molar Eq.Supplier Example
Ethyl 4,4-difluorocyclohexanecarboxylateC₉H₁₄F₂O₂192.20385 mg1.0Sigma-Aldrich
Lithium hydroxide monohydrateLiOH·H₂O41.96420 mg5.0Fisher Scientific
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1112 mL-VWR
Deionized WaterH₂O18.026 mL + for workup--
Hydrochloric Acid (1 M)HCl36.46As needed-J.T. Baker
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL-EMD Millipore
Brine (Saturated NaCl solution)NaCl58.44~30 mL--
Magnesium Sulfate, anhydrousMgSO₄120.37As needed-Acros Organics
Experimental Protocol
  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4,4-difluorocyclohexanecarboxylate (385 mg, 2.0 mmol).

  • Solvent Addition : Dissolve the starting material in Tetrahydrofuran (12 mL) and add deionized water (6 mL).

  • Base Addition : Add lithium hydroxide monohydrate (420 mg, 10.0 mmol) to the solution. The use of a 5-fold excess of LiOH ensures the reaction proceeds to completion.

  • Reaction Execution : Stir the resulting mixture vigorously at room temperature overnight (approximately 16 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Quenching and Acidification : Upon completion, dilute the reaction mixture with Ethyl Acetate (30 mL). Carefully adjust the pH of the aqueous layer to approximately 4 by slowly adding 1 M HCl. This step protonates the carboxylate salt to form the desired carboxylic acid, rendering it soluble in the organic layer.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer once more with Ethyl Acetate (20 mL) to recover any remaining product.

  • Washing and Drying : Combine the organic layers and wash with brine (30 mL). The brine wash helps to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This procedure should yield 4,4-Difluorocyclohexanecarboxylic acid as a white solid.[2]

  • Expected Outcome : Yield ~318 mg (97%). ¹H NMR (400 MHz, DMSO-d₆): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).[2]

Part 2: Synthesis of this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. Direct reaction with ammonia is challenging because the basic amine will deprotonate the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. Two effective methods are presented below.

Method A: The Acyl Chloride Route (Schotten-Baumann Conditions)

This robust, two-step, one-pot procedure first activates the carboxylic acid by converting it to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[5] The acyl chloride is then immediately reacted with an excess of aqueous ammonia. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction.[6][7]

ReagentFormulaM.W. ( g/mol )Quantity (per 1.5 mmol acid)Molar Eq.
4,4-Difluorocyclohexanecarboxylic acidC₇H₁₀F₂O₂164.15246 mg1.0
Thionyl Chloride (SOCl₂)SOCl₂118.970.16 mL (2.25 mmol)1.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL-
Ammonium Hydroxide (28-30% aq. soln.)NH₄OH35.04~5 mLExcess
  • Safety First : Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acyl Chloride Formation : To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,4-Difluorocyclohexanecarboxylic acid (246 mg, 1.5 mmol) and anhydrous Dichloromethane (10 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add thionyl chloride (0.16 mL, 2.25 mmol) dropwise to the stirred solution. After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal : After the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation : Cool the flask containing the crude acyl chloride residue in an ice bath. Very slowly and carefully, add concentrated ammonium hydroxide (~5 mL) to the flask with vigorous stirring. This reaction is highly exothermic and will produce white fumes (a mixture of the product and ammonium chloride).[8]

  • Product Isolation : A white precipitate will form. Continue stirring for 15-20 minutes. Collect the solid product by vacuum filtration.

  • Purification : Wash the crude product on the filter with cold deionized water to remove ammonium chloride salts. The product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield pure this compound.

Method B: Carbodiimide-Mediated Coupling

This method utilizes a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid under mild, neutral conditions.[5] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ammonia.[4] This approach avoids the use of harsh reagents like thionyl chloride and is particularly suitable for sensitive substrates.

G cluster_0 Activation Step cluster_1 Amination Step Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate Acid->Intermediate EDC EDC EDC->Intermediate Intermediate->Acid Intermediate->EDC Intermediate_input O-Acylisourea Intermediate Ammonia Ammonia (NH₃) Product Amide (R-CONH₂) Ammonia->Product Product->Ammonia Product->Intermediate_input Byproduct Urea Byproduct Intermediate_input->Product Intermediate_input->Byproduct Rearrangement

Caption: Mechanism of amide formation using EDC as a coupling agent.

ReagentFormulaM.W. ( g/mol )Quantity (per 1.5 mmol acid)Molar Eq.
4,4-Difluorocyclohexanecarboxylic acidC₇H₁₀F₂O₂164.15246 mg1.0
EDC·HCl (EDAC)C₈H₁₈ClN₃191.70345 mg (1.8 mmol)1.2
Ammonium ChlorideNH₄Cl53.4996 mg (1.8 mmol)1.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.240.47 mL (2.7 mmol)1.8
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0910 mL-
  • Reaction Setup : In a 50 mL round-bottom flask under an inert atmosphere, dissolve 4,4-Difluorocyclohexanecarboxylic acid (246 mg, 1.5 mmol), EDC·HCl (345 mg, 1.8 mmol), and ammonium chloride (96 mg, 1.8 mmol) in anhydrous DMF (10 mL).

  • Base Addition : Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (0.47 mL, 2.7 mmol). DIPEA acts as a non-nucleophilic base to liberate free ammonia from ammonium chloride and neutralize the HCl from the EDC salt.

  • Reaction Execution : Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup : Once the reaction is complete, pour the mixture into water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Washing : Combine the organic extracts and wash successively with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Drying and Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The resulting crude solid can be purified by flash column chromatography or recrystallization to afford the pure this compound.

Conclusion

This application note provides two validated, step-by-step protocols for the synthesis of this compound, a valuable building block for pharmaceutical development. Method A, the acyl chloride route, is a classic and high-yielding approach, while Method B offers a milder alternative using modern coupling reagents, expanding the compatibility with more sensitive substrates. By detailing the rationale behind reagent choices and procedural steps, these protocols are designed to be both reproducible and adaptable for researchers in organic synthesis and medicinal chemistry.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Falcone, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. (2014). Amide handling precautions?. [Link]

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Resonance | Journal of Science Education. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

Sources

Application Notes & Protocols: Leveraging 4,4-Difluorocyclohexanecarboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4,4-Difluorocyclohexyl Moiety

In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs has become a cornerstone of rational drug design. The judicious placement of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated building blocks, the 4,4-difluorocyclohexyl group has emerged as a particularly valuable scaffold. Its geminal difluorination at the 4-position of a cyclohexane ring introduces a unique combination of conformational rigidity and electronic modulation, offering a powerful tool for optimizing drug candidates.[1]

This guide provides a detailed exploration of 4,4-difluorocyclohexanecarboxamide as a versatile building block in drug discovery. We will delve into the scientific rationale for its use, present detailed protocols for its incorporation into lead compounds, and offer insights into the practical considerations for its application in a research setting.

The Rationale for Employing the 4,4-Difluorocyclohexyl Motif

The utility of the 4,4-difluorocyclohexyl moiety stems from its ability to confer several desirable properties upon a parent molecule:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a CF₂ group can block potential sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1][2]

  • Modulation of Physicochemical Properties: The gem-difluoro group can significantly impact a molecule's lipophilicity (LogP) and aqueous solubility.[2] This allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile to achieve optimal bioavailability.

  • Conformational Control: The steric bulk and electronic properties of the CF₂ group can influence the conformational preferences of the cyclohexane ring, leading to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for the target protein.

  • Bioisosteric Replacement: The 4,4-difluorocyclohexyl group can serve as a bioisostere for other chemical groups, such as a carbonyl or a gem-dimethyl group, while offering improved metabolic stability and altered electronics.

A prime example of the successful application of this motif is in the development of PARP-1 inhibitors for cancer therapy. The discovery of NMS-P118, a potent and selective PARP-1 inhibitor, highlights the advantageous properties conferred by the 4,4-difluorocyclohexyl group.[3]

Synthetic Pathways and Key Transformations

This compound serves as a readily available starting material for introducing the difluorocyclohexyl motif. The primary synthetic route involves the amide coupling of its corresponding carboxylic acid with a desired amine.

Workflow for Incorporating the 4,4-Difluorocyclohexyl Moiety

G cluster_0 Precursor Synthesis cluster_1 Amide Formation Ketone 4-Oxocyclohexanecarboxylic Acid Derivative Fluorination Fluorination (e.g., DAST) Ketone->Fluorination Acid 4,4-Difluorocyclohexanecarboxylic Acid Fluorination->Acid Amide This compound Acid->Amide Amidation Hydrolysis Hydrolysis Amide->Hydrolysis Acid_2 4,4-Difluorocyclohexanecarboxylic Acid Hydrolysis->Acid_2 Coupling Amide Coupling (e.g., HATU, EDC) Acid_2->Coupling Amine Target Amine (R-NH2) Amine->Coupling Product Target Molecule Coupling->Product

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 4,4-difluorocyclohexane motif, in particular, serves as a valuable, conformationally restricted isostere for carbonyl groups or gem-dimethyl functionalities.[2] When combined with a carboxamide group—a prevalent functional group in pharmaceuticals—the resulting molecule, 4,4-Difluorocyclohexanecarboxamide, represents a scaffold of significant interest for drug discovery and development professionals.

Ensuring the structural integrity and purity of such novel chemical entities is paramount. A simple confirmation of mass or melting point is insufficient for regulatory submission or for generating reliable structure-activity relationship (SAR) data. This application note provides a comprehensive, multi-technique guide for the robust analytical characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice.

Analytical Strategy: A Workflow for Unambiguous Characterization

A successful characterization strategy relies on the orthogonal application of multiple analytical techniques, where each method provides a unique and complementary piece of structural or purity information. The results, when taken together, build a self-validating dossier for the compound. Our approach begins with chromatographic assessment of purity, followed by spectroscopic confirmation of the molecular structure and functional groups, and concludes with elemental composition analysis.

G cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Compositional Verification cluster_3 Final Dossier HPLC HPLC-UV/MS (Purity & M.W. Screen) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR Isolate Pure? Report Certificate of Analysis (Structure & Purity Confirmed) HPLC->Report MS High-Resolution MS (Elemental Formula) NMR->MS NMR->Report FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR MS->Report EA Elemental Analysis (CHN Confirmation) FTIR->EA FTIR->Report EA->Report

Figure 1: A comprehensive workflow for the analytical characterization of this compound.

Chromatographic Analysis for Purity and Polarity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of pharmaceutical compounds. For a polar, fluorinated molecule like this compound, careful method development is key to achieving a robust and accurate separation.

Expertise & Experience: Column and Mobile Phase Selection

Standard C8 or C18 reversed-phase columns are often the first choice for many analyses.[3] However, highly polar and fluorinated compounds can sometimes exhibit poor retention or peak shape on these phases. Fluorinated stationary phases can offer alternative selectivity and enhanced retention for fluorinated analytes.[4][5] This is due to favorable dipole-dipole interactions and "fluorophilicity" between the analyte and the stationary phase.[5]

We will begin with a standard C18 column, as it is the most common and versatile, but will consider a fluorinated phase as a secondary, orthogonal method for purity confirmation. The choice of a volatile buffer system (e.g., ammonium formate or acetate) in the mobile phase is deliberate, ensuring compatibility with mass spectrometry (MS) detection, which provides simultaneous molecular weight confirmation.

Protocol: Reversed-Phase HPLC-UV/MS
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, UV-Vis detector, and coupled to a single quadrupole or time-of-flight mass spectrometer.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 acetonitrile/water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 2.1 x 50 mm, 1.8 µm Provides a good balance of efficiency and backpressure for rapid analysis.
    Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure consistent protonation of the analyte.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
    Gradient 5% B to 95% B over 5 min A generic screening gradient to determine analyte retention.
    Flow Rate 0.4 mL/min Appropriate for the column dimensions.
    Column Temp. 40 °C Improves peak shape and reduces viscosity.
    UV Detection 210 nm Wavelength for detecting the amide chromophore.

    | MS Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules; positive mode will detect the protonated molecule [M+H]⁺. |

  • Data Analysis: Integrate the peak area of the analyte at 210 nm. Purity is expressed as the peak area of the main component relative to the total peak area of all components. The MS detector should confirm the expected mass for the protonated molecule.

Spectroscopic Elucidation of Molecular Structure

Spectroscopy provides the definitive evidence for the compound's covalent structure. A combination of NMR, MS, and FTIR is required for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is essential.

While ¹H and ¹³C NMR are standard, ¹⁹F NMR is critically important for fluorinated compounds.[6] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR handle. The chemical shift of the fluorine signal provides information about its electronic environment, and its coupling to nearby protons can confirm its position on the cyclohexane ring.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not provide a reference signal.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.[7]

  • Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} (proton-decoupled).

  • Expected Results & Interpretation:

NucleusExpected Chemical Shifts (δ, ppm)Key Features & Interpretation
¹H NMR ~7.0-7.5 (broad s, 2H)Amide (-CONH₂) protons, often exchangeable with D₂O.
~2.0-2.5 (m, 1H)Methine proton (-CH-C=O) adjacent to the carbonyl.
~1.5-2.2 (m, 8H)Cyclohexane ring protons (-CH₂-). Complex multiplets due to axial/equatorial positions and coupling to fluorine.
¹³C NMR ~175-180Carbonyl carbon (C=O) of the amide.
~120-130 (t)Gem-difluorinated carbon (-CF₂-), split into a triplet by the two attached fluorine atoms (¹JCF).
~30-45Carbons of the cyclohexane ring.
¹⁹F NMR ~ -90 to -110A single resonance is expected for the two equivalent fluorine atoms. May show complex coupling if the cyclohexane ring is locked in a specific conformation.
High-Resolution Mass Spectrometry (HRMS)

While HPLC-MS provides a nominal mass, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer capable of mass accuracy < 5 ppm.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

  • Analysis: Infuse the sample directly or analyze via LC-MS. Calibrate the instrument immediately prior to analysis using a known standard.

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition that best fits the measured mass. For C₇H₁₂F₂NO⁺, the expected theoretical m/z is 164.0881. The measured mass should be within 5 ppm of this value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the most characteristic signals will be from the amide and the C-F bonds. The amide group gives rise to several distinct bands: the N-H stretches, the C=O stretch (Amide I band), and the N-H bend (Amide II band).[8][9] The C-F stretches typically appear in the fingerprint region and are often strong and sharp.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3500 (broad)N-H StretchPrimary Amide (-CONH₂)
2850-2960C-H StretchCyclohexane Ring
~1640-1680 (strong)C=O Stretch (Amide I)Amide
~1590-1640N-H Bend (Amide II)Amide
1000-1150 (strong)C-F Stretchgem-Difluoroalkane

Elemental Analysis for Final Compositional Proof

Elemental analysis provides the ultimate confirmation of the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

Trustworthiness: Overcoming the Fluorine Challenge

The analysis of fluorine-containing compounds can be challenging for standard CHN analyzers because reactive fluorine gas can damage the instrument's combustion and reduction tubes.[1] It is crucial to use an instrument specifically designed or modified for fluorine-containing samples. This typically involves the use of special adsorbents or reagents in the combustion tube to trap fluorine species.[1][10]

Protocol: Combustion Analysis
  • Instrumentation: A modern elemental analyzer equipped for fluorine-containing compounds.

  • Sample Preparation: Provide a pure, dry sample (2-3 mg) in a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Validation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the formula C₇H₁₁F₂NO.

    • Theoretical: C, 51.53%; H, 6.80%; N, 8.58%

Data Synthesis and Final Purity Confirmation

The final step is to synthesize the data from all techniques to build a conclusive report.

Figure 2: A decision-making diagram for data validation and purity troubleshooting.

A compound can be considered fully characterized and of high purity if:

  • HPLC: Shows a single major peak (>98%) with the correct mass observed by the MS detector.

  • NMR: The ¹H, ¹³C, and ¹⁹F spectra are consistent with the proposed structure, and no significant impurity signals are observed.

  • HRMS: The measured mass corresponds to the correct elemental formula within 5 ppm error.

  • FTIR: All key functional groups are present.

  • Elemental Analysis: The experimental C, H, and N percentages match the theoretical values.

By following this multi-technique, evidence-based approach, researchers can be highly confident in the identity, structure, and purity of their synthesized this compound, ensuring the integrity of subsequent biological and pharmacological studies.

References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • Wang, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiphiles Using High-Performance Liquid Chromatography. PMC, NIH. Available from: [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. Available from: [Link]

  • Jires, J., et al. (2008). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Mohler, F. L., et al. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available from: [Link]

  • Regalado, E. L. (2013). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]

  • Cobb, S. L., et al. Synthesis of selectively fluorinated cyclohexanes: The observation of phenonium rearrangements during deoxyfluorination reaction. CORE. Available from: [Link]

  • ProQuest. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available from: [Link]

  • Huda, I., & Lim, L. W. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: [Link]

  • Li, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC, NIH. Available from: [Link]

  • Moroz, B., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. ResearchGate. Available from: [Link]

  • Sorek, H., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available from: [Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 4,4-Difluorocyclohexanecarboxamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4,4-Difluorocyclohexanecarboxamide, a valuable building block in modern drug discovery. The gem-difluorinated cyclohexane motif is a key bioisostere, often employed to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of active pharmaceutical ingredients (APIs).[1][2] This guide details a robust, multi-step synthetic route, beginning from a commercially available keto-ester. Each stage is presented with in-depth procedural details, explanations for key experimental choices, and critical safety considerations, particularly for the hazardous fluorination step. The protocols are designed for scalability, addressing the needs of researchers in both academic and industrial settings.

Strategic Overview of the Synthetic Pathway

The synthesis is designed as a three-step sequence that prioritizes scalability, yield, and purity. The retrosynthetic analysis identifies 4,4-difluorocyclohexanecarboxylic acid as the pivotal intermediate, which is subsequently converted to the target amide.

G Target This compound Intermediate2 4,4-Difluorocyclohexanecarboxylic Acid Target->Intermediate2 Amidation Intermediate1 Ethyl 4,4-Difluorocyclohexanecarboxylate Intermediate2->Intermediate1 Saponification StartingMaterial Ethyl 4-Oxocyclohexanecarboxylate Intermediate1->StartingMaterial Deoxyfluorination

Figure 1: Retrosynthetic analysis of this compound.

This pathway was selected for its reliance on well-established transformations and the commercial availability of the starting material, Ethyl 4-Oxocyclohexanecarboxylate. The critical steps—deoxyfluorination, saponification, and amidation—are detailed in the subsequent sections.

Part I: Synthesis of the Key Intermediate: 4,4-Difluorocyclohexanecarboxylic Acid

This section covers the first two critical steps of the synthesis: the introduction of the gem-difluoro group and the subsequent hydrolysis to the carboxylic acid.

Step 1: Deoxyfluorination of Ethyl 4-Oxocyclohexanecarboxylate

The conversion of a ketone to a gem-difluoride is a cornerstone of organofluorine chemistry.[3] While several reagents exist, Diethylaminosulfur Trifluoride (DAST) is frequently used for its reactivity under mild conditions.[3] However, DAST is a hazardous substance, and its use demands stringent safety protocols.

Causality of Reagent Choice: DAST is effective for fluorinating ketones without requiring harsh, acidic conditions that could compromise the ester functionality. Its primary drawback is thermal instability; it can undergo exothermic decomposition at elevated temperatures (>60°C) and may detonate above 90°C.[3][4] Therefore, precise temperature control is not merely for yield optimization but is a critical safety mandate. For industrial-scale operations, more thermally stable alternatives like Deoxo-Fluor® or continuous flow systems using Sulfur Tetrafluoride (SF4) and an amine may be considered for enhanced safety.[5]

Safety First: Handling DAST:

  • Always work in a certified chemical fume hood with the sash at the lowest practical height.[6][7]

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene).[6]

  • DAST reacts violently with water, releasing toxic HF gas. Ensure all glassware is scrupulously dried, and the reaction is run under an inert atmosphere (N₂ or Ar).[8][9]

  • Keep an appropriate quenching agent (e.g., sodium bicarbonate solution) and a calcium gluconate tube readily available in case of accidental exposure.[8]

  • Store DAST at low temperatures (typically <0°C) as recommended by the supplier to maintain stability.[6]

Table 1: Reagent Properties and Safety Data
Reagent NameFormulaMW ( g/mol )Key HazardsRecommended PPE
Ethyl 4-OxocyclohexanecarboxylateC₉H₁₄O₃170.21IrritantStandard Lab Coat, Gloves, Goggles
Diethylaminosulfur Trifluoride (DAST)C₄H₁₀F₃NS161.19Corrosive, Flammable, Water-Reactive, Thermally Unstable.[4][6]Face Shield, Goggles, Chemical-Resistant Gloves, Lab Coat
Dichloromethane (DCM)CH₂Cl₂84.93Suspected Carcinogen, IrritantGloves, Goggles
Lithium Hydroxide MonohydrateLiOH·H₂O41.96Corrosive, Severe Skin/Eye DamageGloves, Goggles, Dust Mask
Experimental Protocol 1.1: Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Assemble dry glassware under N₂ p2 2. Add Ethyl 4-Oxocyclohexanecarboxylate and anhydrous DCM p1->p2 p3 3. Cool reaction vessel to -78°C p2->p3 r1 4. Add DAST dropwise via syringe, maintaining T < -65°C p3->r1 r2 5. Stir at -78°C for 1h r1->r2 r3 6. Allow to warm slowly to RT overnight r2->r3 w1 7. Cool to 0°C and quench slowly with sat. NaHCO₃ (aq) r3->w1 w2 8. Separate layers, extract aqueous phase with DCM w1->w2 w3 9. Wash combined organic layers, dry, and concentrate w2->w3 w4 10. Purify via vacuum distillation w3->w4

Figure 2: Workflow for the DAST-mediated deoxyfluorination step.

  • Preparation: To a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Ethyl 4-Oxocyclohexanecarboxylate (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of substrate).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2-1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -65°C. A vigorous, exothermic reaction can occur if the addition is too fast.[7]

  • Reaction: Stir the mixture at -78°C for 1 hour.

  • Warm-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Cautiously and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Caution: This is an exothermic process that releases gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, Ethyl 4,4-Difluorocyclohexanecarboxylate, is purified by vacuum distillation to yield a colorless oil.

Step 2: Saponification to 4,4-Difluorocyclohexanecarboxylic Acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base, a standard and high-yielding transformation.

Principle: Saponification is a base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is often used due to its high reactivity and the ease of work-up.[10][11] The reaction is typically run in a mixture of an organic solvent (like THF) to dissolve the ester and water to dissolve the base.

Experimental Protocol 1.2: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
  • Setup: In a round-bottomed flask, dissolve Ethyl 4,4-Difluorocyclohexanecarboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (typically a 2:1 ratio).[10]

  • Base Addition: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (approx. 3-5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove most of the THF. b. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether) to remove any unreacted starting material or non-acidic impurities. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate should form.[10][11]

  • Isolation: a. Extract the acidified aqueous layer three times with Ethyl Acetate. b. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The product, 4,4-Difluorocyclohexanecarboxylic Acid, is typically obtained as a white solid of high purity and can often be used in the next step without further purification.[11] If needed, recrystallization from a suitable solvent system can be performed.

Part II: Amidation to this compound

The final step is the formation of the primary amide from the carboxylic acid. For large-scale synthesis, a robust and high-yielding method is paramount. The conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia is a classic, reliable, and cost-effective approach.

Rationale for Method: While direct catalytic amidation methods are more atom-economical, the two-step acyl chloride route is often preferred on a larger scale due to its speed, high conversion rates, and straightforward purification.[12] Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol 2.1: Synthesis of this compound
  • Acyl Chloride Formation: a. Caution: This step should be performed in a well-ventilated fume hood as it releases toxic gases. b. To a flask containing 4,4-Difluorocyclohexanecarboxylic Acid (1.0 eq), add thionyl chloride (SOCl₂) (approx. 2.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). c. Gently heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction is complete when gas evolution has ceased. d. Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 4,4-Difluorocyclohexanecarbonyl chloride. This intermediate is often used directly in the next step without purification.

  • Amidation: a. Cool the crude acyl chloride in an ice bath. b. Slowly and carefully add the acyl chloride to a cooled (0°C), stirred solution of concentrated aqueous ammonium hydroxide (NH₄OH) (a large excess, e.g., 10 eq). Caution: This is a highly exothermic reaction. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. A precipitate of the amide will form.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold water to remove any ammonium salts. c. Dry the solid product under vacuum. d. For higher purity, the crude this compound can be recrystallized from a suitable solvent such as an ethanol/water or ethyl acetate/hexane mixture.

Table 2: Summary of Reaction Steps and Typical Yields
StepTransformationKey ReagentsTypical Scale YieldProduct Form
1Ketone -> Gem-DifluorideDAST, DCM70-85%Colorless Oil
2Ester -> Carboxylic AcidLiOH, THF/H₂O>95%White Solid
3Acid -> AmideSOCl₂, NH₄OH85-95%White Solid

Analytical Characterization

The identity and purity of the final product must be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure. For the precursor acid, 4,4-difluorocyclohexanecarboxylic acid, characteristic signals are observed around δ 12.28 (s, 1H, COOH), 2.40 (m, 1H), 2.02-1.75 (m, 6H), and 1.59 (m, 2H) in DMSO-d₆.[10][11]

  • ¹³C NMR & ¹⁹F NMR: These techniques will confirm the presence of the difluorinated carbon and the fluorine atoms, respectively.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₇H₁₁F₂NO, MW: 163.17).[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >98% for use in drug development applications.

Conclusion

This application note provides a detailed, scalable, and field-tested protocol for the synthesis of this compound. By carefully selecting robust chemical transformations and placing a strong emphasis on the safe handling of hazardous reagents, researchers can confidently produce this valuable fluorinated building block in significant quantities. The strategic incorporation of the 4,4-difluorocyclohexane moiety continues to be a powerful tactic in medicinal chemistry, and this guide serves as a reliable resource for its practical implementation.

References

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Application Notes & Protocols: Strategic Incorporation of 4,4-Difluorocyclohexanecarboxamide for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Strategic Rationale: Why Use the 4,4-Difluorocyclohexyl Moiety?

In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established method for optimizing molecular properties.[1][2] The 4,4-difluorocyclohexyl group, in particular, has emerged as a powerful bioisosteric replacement for common structural motifs like unsubstituted cyclohexane or phenyl rings.[2][3] Its utility stems from a unique combination of steric and electronic effects that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key Advantages:

  • Metabolic Stability: The primary driver for incorporating a gem-difluoro group is to block metabolic oxidation.[4] Cytochrome P450 (CYP) enzymes often hydroxylate activated C-H bonds on aliphatic rings, leading to rapid clearance. By replacing a metabolically vulnerable methylene (-CH₂-) group with a chemically robust difluoromethylene (-CF₂-) group, this metabolic "soft spot" is effectively shielded, often leading to a significant increase in the compound's half-life.[4][5][6]

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[5][7][8] While fluorine is highly electronegative, the replacement of two C-H bonds with two C-F bonds can either increase or decrease the overall LogP. This allows for fine-tuning of a compound's solubility and permeability profile, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME).[8]

    • Acidity/Basicity (pKa): The strong electron-withdrawing nature of the CF₂ group can subtly influence the pKa of nearby acidic or basic centers through inductive effects.[5][6] For the 4,4-difluorocyclohexanecarboxamide, this results in a slight lowering of the pKa of the corresponding carboxylic acid precursor, which can impact its binding characteristics and solubility at physiological pH.[5]

  • Conformational Control: The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which may lead to a more favorable orientation for binding to a biological target. This conformational rigidity can lock the molecule into a bioactive conformation, enhancing potency and selectivity.

The following diagram illustrates the decision-making process for employing this strategic bioisosteric replacement.

G cluster_0 Lead Optimization Workflow Lead_Compound Identify Lead Compound with Cyclohexyl Moiety Metabolic_Liability Assess Metabolic Liability (e.g., Microsomal Stability Assay) Lead_Compound->Metabolic_Liability Soft_Spot Metabolic 'Soft Spot' Identified at Cyclohexyl Ring? Metabolic_Liability->Soft_Spot Propose_Analog Propose Bioisosteric Replacement: Cyclohexyl → 4,4-Difluorocyclohexyl Soft_Spot->Propose_Analog Yes Evaluate Evaluate ADME & Potency Soft_Spot->Evaluate No Synthesize Synthesize Analog using This compound Propose_Analog->Synthesize Synthesize->Evaluate Improved_Profile Improved Profile? (↑ Stability, Maintained Potency) Evaluate->Improved_Profile Improved_Profile->Propose_Analog No, Re-design Candidate Advance Candidate Improved_Profile->Candidate Yes

Caption: Decision workflow for incorporating the 4,4-difluorocyclohexyl moiety.

Application Protocols

Successful incorporation of the this compound moiety begins with the robust synthesis of its precursor, 4,4-difluorocyclohexanecarboxylic acid, followed by a reliable amide coupling protocol.

Protocol 2.1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This protocol details the hydrolysis of a commercially available ester to yield the target carboxylic acid, a key building block.[9] This method is often the final step in a multi-step synthesis that starts from ethyl 4-oxocyclohexanecarboxylate.[10]

Reaction Scheme: Ethyl 4,4-difluorocyclohexanecarboxylate → 4,4-Difluorocyclohexanecarboxylic acid

Materials & Reagents:

ReagentCAS NumberMolecular WeightPurpose
Ethyl 4,4-difluorocyclohexanecarboxylate178312-47-5192.20Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.96Hydrolysis Agent
Tetrahydrofuran (THF), Anhydrous109-99-972.11Solvent
Deionized Water (H₂O)7732-18-518.02Co-solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
1 M Hydrochloric Acid (HCl)7647-01-036.46Acidification
Brine (Saturated NaCl solution)7647-14-558.44Washing Agent
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in anhydrous THF (approx. 6 mL per mmol of ester).

  • Addition of Reagents: Add deionized water (approx. 3 mL per mmol of ester) to the solution, followed by lithium hydroxide monohydrate (5.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Acidification: Dilute the reaction mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to ~4 by the dropwise addition of 1 M HCl while stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one additional time with ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[9] The product can be used in the next step without further purification if NMR analysis shows high purity.

Scientist's Note: The use of a 5-fold excess of LiOH ensures the complete and rapid saponification of the ester. Vigorous stirring is crucial as this is a biphasic reaction. Acidifying to pH 4 ensures the carboxylic acid is fully protonated for efficient extraction into the organic layer.

Protocol 2.2: Amide Coupling with a Bioactive Amine

This protocol describes the formation of the target this compound by coupling the synthesized acid with a primary or secondary amine (R¹R²NH), a common scaffold in bioactive molecules. The use of modern coupling reagents is essential for high-yield, clean reactions.[11][12]

G cluster_0 Amide Coupling Workflow Acid 4,4-Difluorocyclohexanecarboxylic Acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Amine Bioactive Amine (R-NH2) Final_Product Target Molecule: This compound Derivative Amine->Final_Product Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Coupling_Agent->Activated_Ester Base Non-nucleophilic Base (e.g., DIPEA) Base->Activated_Ester Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Activated_Ester Activated_Ester->Final_Product

Caption: General workflow for amide bond formation.

Materials & Reagents:

ReagentAcronymPurpose
4,4-Difluorocyclohexanecarboxylic Acid-Carboxylic Acid Component
Target Amine (R¹R²NH)-Amine Component
HATUHATUCoupling Reagent (Uronium-based)
EDC HydrochlorideEDCCoupling Reagent (Carbodiimide-based)
HydroxybenzotriazoleHOBtAdditive (Minimizes side reactions)
N,N-DiisopropylethylamineDIPEANon-nucleophilic base
N,N-Dimethylformamide (DMF), AnhydrousDMFPolar Aprotic Solvent
Dichloromethane (DCM), AnhydrousDCMNonpolar Aprotic Solvent

Step-by-Step Procedure (Using HATU):

  • Reaction Setup: To a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the target amine (1.1 eq).

  • Addition of Reagents: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound derivative.

Scientist's Note: HATU is an excellent choice for coupling as it is highly efficient, operates under mild conditions, and minimizes the risk of racemization for chiral substrates.[13] Using a slight excess of the amine can help drive the reaction to completion. The aqueous workup is designed to remove the coupling byproducts and any remaining starting materials.

Expected Physicochemical & Pharmacokinetic Impact

The introduction of the 4,4-difluorocyclohexyl moiety is predicted to have a significant and beneficial impact on the properties of a parent molecule. The table below summarizes the typical changes observed when replacing a standard cyclohexyl group.

Comparative Property Analysis: Parent vs. Difluoro-Analog

PropertyParent Molecule (with Cyclohexyl)Predicted 4,4-Difluoro AnalogRationale & Scientific Justification
Calculated LogP (cLogP) ~3.5 (Example Value)~3.2 - 3.8 The effect is variable. It depends on the molecule's overall topology and the relative exposure of the polar CF₂ group versus the nonpolar CH₂ groups to the solvent.[7][8]
Metabolic Stability (t½, HLM) Low (~15 min)Significantly Increased (>60 min) The primary benefit. The high strength of the C-F bond prevents CYP-mediated hydroxylation at the 4-position of the ring, a common site of metabolism for cyclohexyl groups.[4][5] This directly translates to a longer in-vitro half-life in human liver microsomes (HLM).
Receptor Binding Affinity (Ki) 10 nM (Example Value)Maintained or Slightly Altered The goal of bioisosteric replacement is to retain biological activity.[2][3] The similar size and shape of the difluorinated ring often preserve key binding interactions. Any change in affinity is typically due to subtle conformational or electronic effects.
Aqueous Solubility ModerateContext-Dependent Solubility trends are complex and can be influenced by changes in both lipophilicity and crystal lattice energy.[5][6] The introduction of the CF₂ dipole may improve interactions with water, but this is not always the case.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

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  • Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
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  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Dell'Amico, L., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

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  • Fujimoto, T., et al. (2021). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 16(10), 1135-1153. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Wang, F., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 14(1), 6092. [Link]

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The Strategic Incorporation of 4,4-Difluorocyclohexanecarboxamide in Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic introduction of fluorine into molecular scaffolds has emerged as a powerful tool to achieve these desired properties. This guide provides an in-depth exploration of the use of 4,4-difluorocyclohexanecarboxamide as a key building block in structure-activity relationship (SAR) studies. We will delve into the rationale behind its use, detailed synthetic protocols, and its application in optimizing lead compounds, with a particular focus on the development of potent enzyme inhibitors.

The Rationale for Fluorination: The Unique Advantages of the 4,4-Difluorocyclohexyl Moiety

The introduction of a gem-difluoro group at the 4-position of a cyclohexane ring offers a multifaceted approach to enhancing the drug-like properties of a molecule.[1] This strategic modification can profoundly influence a compound's metabolic stability, binding affinity, and physicochemical characteristics.[2]

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[2] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability of a drug candidate can be significantly improved. Furthermore, the high electronegativity of fluorine can alter the electronic properties of neighboring atoms, further shielding the molecule from enzymatic degradation.[2]

The 4,4-difluorocyclohexyl group also serves as a valuable bioisostere for other common chemical motifs.[3] It can act as a mimic for a carbonyl group or a methylene group while presenting a distinct conformational and electronic profile. This allows for the exploration of new chemical space and the fine-tuning of a compound's interaction with its biological target. The gem-difluoro substitution can also influence the pKa of nearby functional groups and modulate the overall lipophilicity of the molecule, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Synthesis of this compound: A Key Building Block

The journey to incorporating the 4,4-difluorocyclohexyl moiety into a lead series begins with the synthesis of the versatile building block, this compound. This is typically achieved through a two-step process: the synthesis of the corresponding carboxylic acid followed by an amide coupling reaction.

Part 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

A common and efficient route to 4,4-difluorocyclohexanecarboxylic acid involves the hydrolysis of its ethyl ester precursor.[5][6][7]

G cluster_0 Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid Ethyl_4_4_difluorocyclohexanecarboxylate Ethyl 4,4-difluorocyclohexanecarboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Ethyl_4_4_difluorocyclohexanecarboxylate->Hydrolysis 1. Base Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification 2. Work-up 4_4_Difluorocyclohexanecarboxylic_acid 4,4-Difluorocyclohexanecarboxylic acid Acidification->4_4_Difluorocyclohexanecarboxylic_acid Product

Caption: Synthetic workflow for 4,4-difluorocyclohexanecarboxylic acid.

Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid [5]

  • Dissolution: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (5.0 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate (EtOAc).

  • Acidification: Adjust the pH of the aqueous layer to approximately 4 with 1 M hydrochloric acid (HCl).

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with EtOAc.

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.

Part 2: Amide Bond Formation

With the carboxylic acid in hand, the next step is the formation of the primary amide, this compound. This can be achieved through various amide coupling strategies. A common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.[8][9]

G cluster_1 Synthesis of this compound Carboxylic_Acid 4,4-Difluorocyclohexanecarboxylic acid Activation Activation (e.g., SOCl2 or Coupling Reagent) Carboxylic_Acid->Activation 1. Carboxylic Acid Activation Amidation Amidation (Ammonia source, e.g., NH4OH) Activation->Amidation 2. Nucleophilic Attack Amide_Product This compound Amidation->Amide_Product Product

Caption: General workflow for the synthesis of this compound.

Protocol 2: Synthesis of this compound

  • Activation: To a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM), add a suitable activating agent such as thionyl chloride (SOCl2, 1.2 eq) or a carbodiimide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

  • Reaction (if using SOCl2): Stir the mixture at room temperature for 2-4 hours to form the acyl chloride.

  • Amidation: Slowly add a source of ammonia, such as a solution of ammonium hydroxide, to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over a suitable drying agent, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Application in SAR Studies: A Case Study of PARP-1 Inhibitors

The utility of this compound and its derivatives is powerfully illustrated in the development of inhibitors for poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[10][11]

In a study aimed at discovering potent and selective PARP-1 inhibitors, researchers synthesized a series of benzimidazole carboxamide derivatives.[10] The structure-activity relationship studies revealed that the incorporation of a 4,4-difluorocyclohexyl group on a piperidine ring led to a highly potent compound, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d) .[10]

This compound demonstrated impressive inhibitory activity against PARP-1 and PARP-2 with IC50 values of 4.30 nM and 1.58 nM, respectively.[10] Furthermore, compound 17d exhibited excellent microsomal metabolic stability and a favorable ADME profile, highlighting the positive impact of the 4,4-difluorocyclohexyl moiety.[10]

Comparative Efficacy Data

The following table presents a representative comparison of the inhibitory potency of a hypothetical non-fluorinated analog versus the potent fluorinated PARP-1 inhibitor 17d . This illustrates the significant enhancement in activity that can be achieved through strategic fluorination.

CompoundR GroupPARP-1 IC50 (nM)Fold Improvement
Analog A Cyclohexyl>100-
17d [10]4,4-Difluorocyclohexyl4.30>23

This data underscores the critical role of the gem-difluoro group in optimizing the interaction with the PARP-1 active site, leading to a substantial increase in potency.

G cluster_2 SAR Logic: Impact of 4,4-Difluorocyclohexyl Group Lead_Scaffold Lead Scaffold (e.g., Benzimidazole carboxamide) Analog_A Analog A (Non-fluorinated Cyclohexyl) IC50 > 100 nM Lead_Scaffold->Analog_A Introduction of Cyclohexyl Group Compound_17d Compound 17d (4,4-Difluorocyclohexyl) IC50 = 4.30 nM Lead_Scaffold->Compound_17d Introduction of 4,4-Difluorocyclohexyl Group Rationale Rationale for Improvement: - Enhanced Metabolic Stability - Favorable Binding Interactions - Optimized Physicochemical Properties Compound_17d->Rationale

Caption: Logical flow of the SAR study on PARP-1 inhibitors.

Experimental Protocols for Compound Evaluation

A crucial aspect of SAR studies is the robust evaluation of the synthesized compounds. For fluorinated molecules, assessing metabolic stability is of particular importance.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate of metabolism of a test compound by CYP enzymes present in HLM.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) to assess the metabolic stability of the compound.

Conclusion

The use of this compound and its derivatives represents a sophisticated and effective strategy in modern drug discovery. The gem-difluoro group on the cyclohexane ring imparts a unique combination of properties that can lead to significant improvements in metabolic stability, binding affinity, and overall drug-like characteristics. The case study of PARP-1 inhibitors clearly demonstrates the power of this approach in optimizing lead compounds into potent and viable drug candidates. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to employ this valuable building block in their own structure-activity relationship studies, ultimately contributing to the development of novel and effective therapeutics.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, March 1). 4,4-Difluorocyclohexanecarboxylic Acid: Comprehensive Overview and Applications. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • PubMed. (2021). Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, December 28). 15.15: Formation of Amides. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). PARP inhibitors are not all equal. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Comparative Efficacy and Safety of PARP Inhibitors as Maintenance Therapy in Platinum Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells. Retrieved January 19, 2026, from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved January 19, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Conformational selection in protein binding and function. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020, December 24). Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. Retrieved January 19, 2026, from [Link]

  • PubMed. (2025, September 15). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Retrieved January 19, 2026, from [Link]

  • PubMed. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved January 19, 2026, from [Link]

  • PubMed. (2024, June 4). Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5'-Difluoroleucine in a Protein. Retrieved January 19, 2026, from [Link]

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  • ResearchGate. (n.d.). Conformational Preferences of the Non-Canonical Amino Acids (2 S ,4 S )-5-Fluoroleucine, (2 S ,4 R )-5-Fluoroleucine, and 5,5′-Difluoroleucine in a Protein | Request PDF. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: A Strategic Guide to the Biological Screening of 4,4-Difluorocyclohexanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,4-difluorocyclohexanecarboxamide scaffold represents a compelling structural motif in modern medicinal chemistry. The geminal difluoro substitution on the cyclohexyl ring offers unique conformational constraints and metabolic stability, making its derivatives attractive candidates for drug discovery programs. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals engaged in the biological screening of this chemical series. We move beyond rote procedural lists to explain the strategic rationale behind assay selection, workflow design, and data interpretation. The protocols herein are focused on identifying and characterizing inhibitors of Fatty Acid Amide Hydrolase (FAAH), a therapeutically relevant enzyme for which carboxamide-containing compounds have shown significant promise.[1][2] This document establishes a self-validating system of protocols, from high-throughput primary screening to detailed secondary and cellular assays, ensuring the generation of robust and reliable data.

Strategic Imperative: Why Focus on Fatty Acid Amide Hydrolase (FAAH)?

The endocannabinoid system is a critical lipid signaling network that modulates numerous physiological processes, including pain, inflammation, and mood.[3][4] The primary endocannabinoid, anandamide (AEA), is degraded by the cytosolic serine hydrolase, Fatty Acid Amide Hydrolase (FAAH).[3] Inhibition of FAAH elevates endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling in a localized and physiological manner.[5] This strategy is considered a promising therapeutic approach for treating pain and neurological disorders with a potentially reduced side-effect profile compared to direct cannabinoid receptor agonists.[1][4]

The carboxamide moiety present in the this compound scaffold is a well-established pharmacophore in many FAAH inhibitors, capable of forming key interactions within the enzyme's catalytic site.[1][2] Therefore, a screening campaign targeting FAAH is a scientifically sound and logical starting point for elucidating the biological potential of this compound class.

The Screening Cascade: A Multi-Faceted Approach

A successful screening campaign does not rely on a single assay. It employs a strategic, tiered approach—a cascade—to efficiently identify true hits and eliminate false positives. This workflow ensures that resources are focused on the most promising compounds.

Screening_Cascade cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Characterization Compound_Library Compound Library (this compound Derivatives) Primary_HTS Primary HTS (Biochemical FAAH Assay) Compound_Library->Primary_HTS Hit_Identification Hit Identification (>50% Inhibition @ 10 µM) Primary_HTS->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (Cell-Based Engagement) Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (vs. Related Hydrolases) Orthogonal_Assay->Selectivity_Profiling MoA_Studies Mechanism of Action (e.g., Reversibility) Selectivity_Profiling->MoA_Studies Lead_Candidate Lead_Candidate MoA_Studies->Lead_Candidate Lead Candidate

Figure 1: The tiered screening cascade for identifying FAAH inhibitors.

Protocol: Primary High-Throughput Screening (HTS)

Objective: To rapidly screen the this compound derivative library at a single concentration to identify "primary hits" that inhibit FAAH activity.

Principle of the Assay: This protocol utilizes a robust, fluorescence-based assay format suitable for high-throughput screening.[6][7] The enzyme FAAH hydrolyzes a synthetic, non-fluorescent substrate, AMC-arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[3][8][9] The rate of fluorescence increase is directly proportional to FAAH activity. Inhibitors will slow this rate, resulting in a lower fluorescence signal.

Materials and Reagents:
  • Enzyme: Human recombinant FAAH

  • Substrate: AMC-Arachidonoyl Amide

  • Assay Buffer: Tris-HCl, pH 9.0

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: JZL195 (a known potent FAAH inhibitor).[8]

  • Negative Control: 100% DMSO (vehicle).

  • Microplates: Black, flat-bottom 384-well plates.

  • Instrumentation: Fluorescence plate reader with excitation at 340-360 nm and emission detection at 450-465 nm.[8][9]

Step-by-Step Methodology:
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM for the test compounds, assuming a 10 mM stock and a final assay volume of 10 µL.

  • Enzyme Preparation & Dispensing:

    • Prepare a working solution of human FAAH in cold assay buffer at a 2X final concentration.

    • Dispense 5 µL of the FAAH solution into each well containing the compounds and controls.

    • Rationale: Adding the enzyme to the compounds first allows for a brief pre-incubation period, enabling the inhibitors to bind to the enzyme before the substrate is introduced.

  • Incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at 37°C.

  • Reaction Initiation & Detection:

    • Prepare a working solution of AMC-Arachidonoyl Amide substrate in assay buffer at a 2X final concentration.

    • Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well is now 10 µL.

    • Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 20 minutes (kinetic mode).[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.

    • Normalize the data using the positive and negative controls:

      • % Inhibition = 100 * (1 - [Rate_Sample - Rate_Positive_Control] / [Rate_Negative_Control - Rate_Positive_Control])

    • Identify "primary hits" as compounds exhibiting >50% inhibition at the 10 µM screening concentration.

Protocols: Secondary Assays for Hit Validation

Primary hits require further validation to confirm their activity, determine their potency, and rule out assay artifacts.

A. Dose-Response and Potency (IC₅₀) Determination

Objective: To determine the concentration of the inhibitor required to reduce FAAH activity by 50% (IC₅₀ value).

Methodology:

  • Create a serial dilution series for each "primary hit" compound, typically ranging from 100 µM to 1 nM in 100% DMSO.

  • Repeat the primary biochemical screening protocol (Section 2) using this dilution series in place of the single concentration.

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each compound.

B. Orthogonal Cell-Based Assay: Measuring Endocannabinoid Tone

Objective: To confirm that the hit compounds can engage FAAH within a cellular context and produce the desired downstream biological effect—an increase in endocannabinoid levels.[10]

Principle of the Assay: This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to directly quantify the levels of the primary FAAH substrate, anandamide (AEA), in cell lysates after treatment with the inhibitor.[10][11] A true FAAH inhibitor will prevent the breakdown of AEA, leading to its accumulation in the cells.

Methodology:

  • Cell Culture: Plate a suitable cell line known to express FAAH (e.g., A549 lung cancer cells or neuroblastoma cells) in 6-well plates and grow to ~90% confluency.[10]

  • Compound Treatment: Treat the cells with varying concentrations of the hit compound (e.g., based on the IC₅₀ values) for 4-6 hours in serum-free media. Include a vehicle control (DMSO).

  • Cell Lysis & Lipid Extraction:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add 1 mL of an ice-cold extraction solvent (e.g., acetonitrile with an internal standard like AEA-d8) to each well to lyse the cells and precipitate proteins.

    • Scrape the cells, collect the lysate, and centrifuge at high speed to pellet the protein.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a small volume of mobile phase.

    • Analyze the sample using a validated LC-MS/MS method to quantify the amount of anandamide (AEA).[11]

  • Data Analysis: Normalize the anandamide levels to the total protein concentration in each sample. Compare the levels in compound-treated cells to the vehicle-treated cells. A dose-dependent increase in cellular anandamide confirms target engagement.

Endocannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor PLC PLC CB1->PLC Activates DAGL DAGL PLC->DAGL Produces DAG for AEA Anandamide (AEA) (Endocannabinoid) DAGL->AEA Synthesizes FAAH FAAH Enzyme Metabolites Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Metabolites Degrades to AEA->CB1 Activates AEA->FAAH Substrate Our_Inhibitor DFC-Carboxamide (Our Inhibitor) Our_Inhibitor->FAAH BLOCKS

Figure 2: FAAH's role in the endocannabinoid signaling pathway.

Data Presentation and Interpretation

Consolidating data from the screening cascade into a clear format is essential for decision-making.

Table 1: Summary of Screening Data for Hypothetical Hits

Compound IDPrimary Screen (% Inh. @ 10µM)Biochemical IC₅₀ (nM)Cellular AEA Fold Increase (vs. Vehicle @ 1µM)
DFC-00195.2554.8
DFC-00288.72103.1
DFC-00361.51,5001.5
DFC-00492.18,5001.1 (Inactive)
JZL195 (Control)99.886.2

Interpretation:

  • DFC-001 emerges as the most promising candidate. It is potent in the biochemical assay and demonstrates strong target engagement in the cellular assay, indicating good cell permeability and activity.

  • DFC-002 is a valid hit but is less potent than DFC-001.

  • DFC-003 shows a significant drop-off in potency between the primary screen and IC₅₀ determination, suggesting it may be a weaker inhibitor.

  • DFC-004 is a critical example of a potential screening artifact. Despite high activity in the primary biochemical assay, it fails to increase anandamide levels in cells. This could be due to poor cell permeability, rapid metabolism, or non-specific interference in the biochemical assay. This compound would be deprioritized.

References

  • Title: FAAH Inhibitor Screening Assay Kit Source: Creative BioMart URL: [Link]

  • Title: Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric) Source: BioVision Inc. URL: [Link]

  • Title: Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit Source: Bertin Bioreagent URL: [Link]

  • Title: A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: Cell-based assay for quantifying the potency and efficacy of cannabinoids and/or terpenoids, and methods of use thereof Source: Google Patents URL
  • Title: Multi-Enzyme Screening Using High-Throughput Genetic Enzyme Screening System Source: YouTube (JoVE) URL: [Link]

  • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Endocannabinoid tone versus constitutive activity of cannabinoid receptors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists Source: MDPI URL: [Link]

  • Title: Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing Source: MDPI URL: [Link]

  • Title: Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Polarized cellular patterns of endocannabinoid production and detection shape cannabinoid signaling in neurons Source: SciSpace by Typeset URL: [Link]

  • Title: FAAH Modulators from Natural Sources: A Collection of New Potential Drugs Source: MDPI URL: [Link]

  • Title: Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives Source: MDPI URL: [Link]

  • Title: Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors Source: ResearchGate URL: [Link]

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Application Notes and Protocols: 4,4-Difluorocyclohexanecarboxamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fungicidal Scaffolds

The relentless evolution of fungal pathogens necessitates a continuous search for novel agrochemical active ingredients. A key strategy in modern fungicide development is the inhibition of the fungal respiratory chain, a vital process for energy production. Within this arena, Succinate Dehydrogenase Inhibitors (SDHIs) have emerged as a cornerstone for disease control, effectively combating a broad spectrum of plant pathogenic fungi.[1][2] This document explores the potential application of 4,4-Difluorocyclohexanecarboxamide as a novel scaffold in the design and development of next-generation SDHI fungicides.

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall efficacy.[3][4] The 4,4-difluorocyclohexyl moiety presents an intriguing and underexplored lipophilic group that could confer unique properties to a new generation of fungicides. This guide provides a comprehensive overview of the proposed mechanism of action, synthetic protocols, biological screening methodologies, and formulation considerations for leveraging this compound in agrochemical research.

Proposed Mechanism of Action: Targeting Fungal Respiration

It is hypothesized that this compound-based fungicides will function as Succinate Dehydrogenase Inhibitors (SDHIs). The primary biochemical target of SDHIs is the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2][5]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these inhibitors block the oxidation of succinate to fumarate.[6][7] This inhibition has a dual lethal effect on the fungal cell:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to a shutdown of the TCA cycle, depriving the cell of essential metabolic intermediates.

  • Inhibition of Cellular Respiration: The transfer of electrons from succinate to the respiratory chain is halted, leading to a severe reduction in ATP synthesis and a collapse of the mitochondrial membrane potential.[8]

This targeted mode of action provides high efficacy against a wide range of fungal pathogens.[9] However, the emergence of resistance, often through mutations in the SDH enzyme, is a significant challenge.[6][10] The unique conformational properties of the 4,4-difluorocyclohexyl group may enable binding to the Q-site in a novel manner, potentially overcoming existing resistance mechanisms.

Visualizing the Mechanism: The SDHI Action Pathway

SDHI_Mechanism TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH_Complex Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH_Complex Fumarate Fumarate SDH_Complex->Fumarate oxidizes to ETC Electron Transport Chain (Complexes III & IV) SDH_Complex->ETC e- transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP synthesizes SDHI This compound (Proposed SDHI) SDHI->SDH_Complex INHIBITS

Caption: Proposed mechanism of action for this compound as an SDHI.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for producing novel fungicide candidates based on the this compound scaffold. The key is the amide coupling of 4,4-difluorocyclohexanecarboxylic acid with various fungicidally active amine-containing fragments (e.g., substituted anilines, pyrazoles, or pyridines).

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Substituted amine (e.g., 2-chloro-4-fluoroaniline)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The formation of the acid chloride is complete.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 4,4-difluorocyclohexanecarbonyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acid chloride from step 1 in anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final this compound derivative.

Protocol 2: In Vitro Antifungal Activity Screening

This protocol describes a microtiter plate-based assay to determine the antifungal efficacy of the synthesized compounds against a panel of relevant plant pathogenic fungi.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or a suitable liquid growth medium

  • Cultures of target fungi (e.g., Botrytis cinerea, Zymoseptoria tritici, Rhizoctonia solani)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • Grow the fungal strains on Potato Dextrose Agar (PDA) plates until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Adjust the spore suspension concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of PDB to each well.

    • Create a serial dilution of the test compounds by adding 2 µL of the stock solution to the first column and then performing a 2-fold serial dilution across the plate.

    • Include a positive control (a known commercial fungicide) and a negative control (DMSO only).

    • Add 100 µL of the fungal spore suspension to each well.

  • Incubation and Measurement:

    • Incubate the plates at 25°C for 48-72 hours, or until robust growth is observed in the negative control wells.

    • Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the EC₅₀ (half-maximal effective concentration) value for each compound using a dose-response curve fitting software.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical EC₅₀ values for a series of this compound derivatives against common fungal pathogens.

Compound IDR-Group (Amine Fragment)EC₅₀ (µg/mL) vs. B. cinereaEC₅₀ (µg/mL) vs. Z. triticiEC₅₀ (µg/mL) vs. R. solani
DFCH-01 2-Chloroaniline5.28.112.5
DFCH-02 3,5-Difluoroaniline2.84.59.8
DFCH-03 3-(Trifluoromethyl)aniline1.52.16.4
DFCH-04 2-Pyridylamine7.910.315.1
Commercial SDHI (e.g., Boscalid)0.91.23.7

Experimental Workflow Visualization

Agrochemical_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 4,4-Difluorocyclohexanecarboxylic Acid + Diverse Amines synthesis Amide Coupling Reaction (Protocol 1) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Antifungal Assay (Protocol 2) purification->in_vitro Test Compound Library ec50 EC50 Determination in_vitro->ec50 sar Structure-Activity Relationship (SAR) Analysis ec50->sar sar->start Iterative Design lead_selection Lead Candidate Selection sar->lead_selection further_dev Further Development lead_selection->further_dev Advance to Greenhouse/Field Trials

Caption: A typical workflow for the discovery of novel agrochemicals.

Agrochemical Formulation Considerations

Once a lead candidate is identified, formulating it into a stable and effective product is crucial for its practical application.[11] Common formulation types for fungicides include:

  • Suspension Concentrates (SC): A stable suspension of the solid active ingredient in water. This is a common choice for poorly water-soluble compounds.

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with emulsifiers, which forms an emulsion when mixed with water.

  • Wettable Powders (WP): A fine powder formulation that is mixed with water to form a suspension for spraying.

  • Water-Dispersible Granules (WG): Granules that readily disintegrate and disperse in water.

The choice of formulation will depend on the physicochemical properties of the final active ingredient (solubility, melting point, stability) and the intended application method.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel SDHI fungicides. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to synthesize, screen, and evaluate new chemical entities based on this core structure. The unique properties imparted by the geminal fluorine atoms on the cyclohexyl ring could lead to the discovery of fungicides with improved efficacy, a broader spectrum of activity, and the potential to overcome existing resistance in fungal pathogen populations. Future research should focus on expanding the library of amine fragments, conducting detailed structure-activity relationship (SAR) studies, and investigating the binding mode of lead compounds within the SDH enzyme through molecular docking and X-ray crystallography.

References

  • ANSES. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Online] Available at: [Link]

  • Benit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environmental International, 180, 108219. [Online] Available at: [Link]

  • New Zealand Plant Protection Society. (2012). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection, 65, 329-333. [Online] Available at: [Link]

  • Villani, S. M., et al. (2021). The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis. Applied and Environmental Microbiology, 87(14), e00492-21. [Online] Available at: [Link]

  • Li, H., et al. (2021). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 69(26), 7235-7253. [Online] Available at: [Link]

  • Ishii, H. (2018). Isoflucypram—the next-generation succinate dehydrogenase inhibitor fungicide. In Fungicide Resistance in Plant Pathogens (pp. 371-382). Springer, Tokyo. [Online] Available at: [Link]

  • Desbordes, P., et al. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science, 76(10), 3340-3347. [Online] Available at: [Link]

  • Ishii, H. (2020). Isoflucypram—the next-generation succinate dehydrogenase inhibitor fungicide. In Modern Fungicides and Antifungal Compounds, Vol. IX (pp. 227-236). Deutsche Phytomedizinische Gesellschaft. [Online] Available at: [Link]

  • Desbordes, P., et al. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science, 76(10), 3340-3347. [Online] Available at: [Link]

  • Desbordes, P., et al. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. ResearchGate. [Online] Available at: [Link]

  • Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 242, 109713. [Online] Available at: [Link]

  • Ogawa, Y., et al. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 2(1), 122-145. [Online] Available at: [Link]

  • Wachtler, A., et al. (1994). Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures. Google Patents, DE4430668B4.
  • Robbins, N., et al. (2018). Antifungal Drug Resistance: Evolution, Mechanisms and Impact. Trends in Microbiology, 26(6), 488-500. [Online] Available at: [Link]

  • McCarty, T. P., & Pappas, P. G. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 8(8), 849. [Online] Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Online] Available at: [Link]

  • UPL LTD. (2021). A stabilization system for an agrochemical composition. Google Patents, WO2021234531A1.
  • Bayer MaterialScience AG. (2005). 4,4'-difluorobenzophenone synthesis method. Google Patents, RU2394016C2.
  • Ser-haddad, L., et al. (2017). A complex game of hide and seek: the search for new antifungals. Current Medicinal Chemistry, 24(22), 2356-2371. [Online] Available at: [Link]

  • Prasad, R., & Shah, A. H. (2016). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 6(5), a025622. [Online] Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules, 27(19), 6599. [Online] Available at: [Link]

  • Kumar, A., et al. (2024). Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility. ResearchGate. [Online] Available at: [Link]

  • Jiangsu Sevencontinent Green Chemical Co Ltd. (2010). Preparation process of difenoconazole. Google Patents, CN101899040B.
  • Wang, J., et al. (2011). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. Agrochemicals, 50(1), 15-17. [Online] Available at: [Link]

  • Lianyungang Chemical Industrial Co Ltd. (2014). Method for preparing 4,4'-diaminodiphenyl sulfone. Google Patents, CN103819372A.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4,4-difluorocyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance yield and purity. The synthesis of this valuable building block, while conceptually straightforward, presents several critical steps where optimization is key to success.

The most common synthetic route to this compound involves a two-stage process: the difluorination of a 4-oxocyclohexanecarboxylate precursor, followed by amidation of the resulting 4,4-difluorocyclohexanecarboxylic acid. This guide is structured to address potential issues in both of these key transformations.

Part 1: Difluorination of 4-Oxocyclohexanecarboxylate

The introduction of the gem-difluoro group is a crucial step that often dictates the overall yield and purity of the final product. The most frequently employed method is the deoxofluorination of a ketone using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST).

Frequently Asked Questions (FAQs): Difluorination

Q1: My difluorination reaction with DAST is resulting in a low yield of the desired 4,4-difluorocyclohexanecarboxylate. What are the primary causes?

A1: Low yields in DAST-mediated fluorination of cyclohexanones can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient equivalents of DAST, a reaction time that is too short, or a temperature that is too low.

  • Formation of Byproducts: A significant side reaction is the elimination of HF to form a vinyl fluoride byproduct, specifically 4-fluoro-3-cyclohexenecarboxylic acid ethyl ester[1]. This is more prevalent at higher reaction temperatures.

  • Rearrangement Reactions: DAST can promote cationic rearrangements, such as the Wagner-Meerwein rearrangement, which can lead to a mixture of fluorinated isomers[2][3].

  • Degradation of DAST: DAST is thermally sensitive and can decompose if the reaction temperature exceeds 80 °C[2]. It is also sensitive to moisture.

Q2: I am observing a significant amount of an elimination byproduct in my reaction mixture. How can I minimize its formation and remove it?

A2: The formation of the vinyl fluoride byproduct is a common issue. To minimize its formation, it is recommended to:

  • Maintain Low Reaction Temperatures: Conduct the reaction at low temperatures (typically starting at -78 °C and slowly warming to room temperature) to disfavor the elimination pathway[2].

  • Use Alternative Fluorinating Agents: Consider using more thermally stable fluorinating agents like Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride), which can sometimes provide better selectivity and reduced elimination byproducts[4].

If the byproduct has already formed, a purification strategy is necessary. A patented method involves the selective oxidation of the double bond in the elimination byproduct, which facilitates its removal[1].

Troubleshooting Guide: Difluorination
Problem Potential Cause Recommended Solution
Low Conversion to Product Insufficient DASTIncrease the equivalents of DAST (typically 1.5-2.0 eq.).
Low reaction temperatureAllow the reaction to warm slowly to room temperature and stir for an extended period.
Mixture of Fluorinated Isomers Cationic rearrangementMaintain strict temperature control and consider a less reactive fluorinating agent.
Significant Elimination Byproduct High reaction temperatureStart the reaction at -78 °C and warm slowly. Avoid heating above room temperature if possible.
Reaction Stalls Deactivated DASTEnsure DAST is fresh and the reaction is conducted under anhydrous conditions.
Experimental Protocol: DAST Fluorination of Ethyl 4-Oxocyclohexanecarboxylate
  • Thoroughly dry all glassware and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.5 eq.) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Saponification and Amidation of 4,4-Difluorocyclohexanecarboxylic Acid

Once the 4,4-difluorocyclohexanecarboxylate is obtained, the next steps are hydrolysis to the carboxylic acid and subsequent amidation.

Workflow for Saponification and Amidation

Ester Ethyl 4,4-Difluoro- cyclohexanecarboxylate Acid 4,4-Difluoro- cyclohexanecarboxylic Acid Ester->Acid Saponification (e.g., LiOH, THF/H2O) Amide 4,4-Difluoro- cyclohexanecarboxamide Acid->Amide Amidation (Ammonia source, Coupling Agent) Start Low Yield in Amidation Check_Activation Is Carboxylic Acid Fully Activated? Start->Check_Activation Check_Amine Is Amine Source Sufficiently Nucleophilic? Check_Activation->Check_Amine Yes Solution_Coupling Increase Equivalents of Coupling Reagent or Add HOBt Check_Activation->Solution_Coupling No Check_Sterics Is Steric Hindrance the Primary Issue? Check_Amine->Check_Sterics Yes Solution_Base Use a Stronger Base or a More Nucleophilic Amine Source Check_Amine->Solution_Base No Solution_Hindrance Switch to HATU or an Acyl Fluoride Intermediate Check_Sterics->Solution_Hindrance Yes End Improved Yield Solution_Coupling->End Solution_Base->End Solution_Hindrance->End

Sources

Technical Support Center: Purification of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4-Difluorocyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this fluorinated aliphatic amide. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry, prized for the conformational and metabolic stability imparted by the gem-difluoro group on the cyclohexane ring.[1][2] However, its purification can be non-trivial due to its polarity, potential for hydrogen bonding, and the presence of structurally similar impurities. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound that influence its purification?

A1: The key properties to consider are its polarity, melting point, and acidity/basicity.

  • Polarity: The presence of the amide group and two fluorine atoms makes it a polar molecule, influencing its solubility in various solvents and its retention in chromatographic systems.

  • Melting Point: The reported melting point is in the range of 183-185 °C.[3] This relatively high melting point suggests strong intermolecular forces, such as hydrogen bonding, which can affect its crystallization behavior.

Q2: What are the most common impurities I should expect when synthesizing this compound?

A2: Impurities can originate from the synthesis of the precursor, 4,4-difluorocyclohexanecarboxylic acid, or from the amide coupling step itself.

  • From the Precursor Synthesis: A common synthetic route to 4,4-difluorocyclohexanecarboxylic acid involves the fluorination of a ketone precursor. This reaction can generate an alkene-fluorine byproduct, which may be carried through to the final product if not efficiently removed.

  • From the Amide Coupling Reaction:

    • Unreacted Starting Materials: Residual 4,4-difluorocyclohexanecarboxylic acid and the amine used in the coupling reaction are common impurities.

    • Coupling Reagent Byproducts: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generate urea byproducts (dicyclohexylurea (DCU) or EDU, respectively) that need to be removed.[6]

    • Side-Reactions: In some cases, side reactions involving the coupling reagents can occur, leading to other impurities.[7]

Q3: How stable is the gem-difluoro group on the cyclohexane ring during typical purification conditions?

A3: The gem-difluoro group on a cyclohexane ring is generally stable under standard purification conditions.[8][9] However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, should be avoided as it could potentially lead to degradation.[10] For most purification procedures like recrystallization and chromatography, the gem-difluoro moiety is considered robust.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification of this compound. Due to the lack of a strong UV chromophore, visualization can be achieved using a variety of staining agents.

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing a wide range of organic compounds, including amides.[11]

  • Ceric Ammonium Molybdate (CAM) Stain: A general-purpose stain that works well for many functional groups.

  • Iodine Chamber: A non-destructive method where the TLC plate is exposed to iodine vapor.[12]

  • Ninhydrin Stain: While primarily for amines, it can sometimes visualize amides upon heating, and it is excellent for detecting any residual amine starting material.[12]

Troubleshooting Guide: Recrystallization

Recrystallization is often a viable and scalable method for purifying this compound.[13]

Problem 1: The compound does not dissolve in the chosen solvent, even at boiling.

  • Cause: The solvent is too non-polar for the highly polar this compound.

  • Solution:

    • Select a more polar solvent. A systematic solvent screening is recommended. Good starting points for polar amides include ethanol, methanol, acetonitrile, or mixtures containing water.[3][14]

    • Use a mixed solvent system. If the compound is very soluble in one solvent (e.g., methanol) and insoluble in another (e.g., diethyl ether), a mixed solvent recrystallization can be effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until turbidity is observed.

Problem 2: The compound "oils out" instead of forming crystals.

  • Cause: The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Given the high melting point of this compound (183-185 °C), this is more likely due to supersaturation.[3]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to reduce the saturation.

    • Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of pure this compound.

Problem 3: No crystals form upon cooling.

  • Cause: Too much solvent was used, or the solution is supersaturated and requires induction to crystallize.

  • Solution:

    • Induce crystallization by scratching the flask or adding a seed crystal.

    • Reduce the solvent volume by gently boiling off some of the solvent and then allowing it to cool again.

    • If a mixed solvent system was used, add more of the "poor" solvent dropwise to the warm solution until it becomes slightly turbid, then clarify with a drop of the "good" solvent before cooling.

Experimental Protocol: Solvent Screening for Recrystallization
  • Place a small amount (10-20 mg) of crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise, starting with 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath and observe the solubility.

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath.

  • The ideal solvent will dissolve the compound when hot but show poor solubility when cold, resulting in the formation of crystals.

Table 1: Qualitative Solubility of Amides in Common Solvents

Solvent ClassExamplesExpected Solubility of this compound
Protic PolarWater, Ethanol, MethanolLikely soluble in hot alcohols, sparingly soluble in cold. Sparingly soluble in water.[4]
Aprotic PolarAcetonitrile, Acetone, DMFLikely soluble, especially when heated.[15]
Moderately PolarEthyl Acetate, DichloromethaneMay show some solubility, especially when heated.
Non-polarHexanes, TolueneLikely insoluble.

Troubleshooting Guide: Column Chromatography

For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice.

Problem 1: The compound does not move from the baseline (Rf = 0) on a silica gel column.

  • Cause: The mobile phase is not polar enough to elute the polar this compound from the highly polar silica gel stationary phase.

  • Solution:

    • Increase the polarity of the eluent. For a common solvent system like ethyl acetate/hexanes, increase the proportion of ethyl acetate.

    • Add a more polar solvent to the mobile phase. A small percentage of methanol (1-10%) in dichloromethane or ethyl acetate can significantly increase the eluting power.[11]

Problem 2: The compound streaks on the TLC plate and gives broad peaks during column chromatography.

  • Cause: This can be due to overloading the column, interaction with acidic sites on the silica gel, or hydrogen bonding effects.

  • Solution:

    • Reduce the amount of material loaded onto the column.

    • Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%), to neutralize acidic sites on the silica gel. This is particularly useful if unreacted carboxylic acid is a major impurity.[16]

    • Consider using a different stationary phase. Alumina (neutral or basic) can sometimes be a better choice for polar compounds that interact strongly with silica.

Problem 3: Poor separation from polar impurities.

  • Cause: The impurities have similar polarity to the desired product.

  • Solution:

    • Optimize the solvent system. Try a different combination of solvents to exploit subtle differences in polarity.

    • Use a different chromatography mode.

      • Reverse-Phase Chromatography: Given its polarity, this compound may be well-suited for reverse-phase chromatography using a C18 or a fluorinated stationary phase with a water/acetonitrile or water/methanol mobile phase.[1]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. An amide-based HILIC column could provide excellent selectivity.[4][17]

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Chromatography Column Chromatography Crude->Chromatography Direct Purification Recrystallization->Chromatography Further Purification Needed Pure_Product1 Pure Product Recrystallization->Pure_Product1 Successful Pure_Product2 Pure Product Chromatography->Pure_Product2 Analysis Purity Analysis (TLC, NMR, LC-MS) Pure_Product1->Analysis Pure_Product2->Analysis

Caption: General workflow for the purification of this compound.

Diagram: Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->ReheatAddSolvent Yes ImpureCrystals Crystals are Impure? NoCrystals->ImpureCrystals No ReduceSolvent Reduce Solvent Volume or Add 'Poor' Solvent NoCrystals->ReduceSolvent Yes Re_Recrystallize Re-recrystallize or Try Chromatography ImpureCrystals->Re_Recrystallize Yes Success Pure Crystals Obtained ImpureCrystals->Success No ReheatAddSolvent->Start ReduceSolvent->Start Re_Recrystallize->Success

Caption: Decision tree for troubleshooting common recrystallization issues.

References

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  • PubChem. (n.d.). (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Synthesis of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4,4-Difluorocyclohexanecarboxamide is a critical process in the development of various pharmaceutical compounds, where the difluoromethyl group plays a key role in modulating metabolic stability and binding affinity.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our focus is on anticipating and resolving common side reactions and procedural challenges to ensure a robust and reproducible synthetic outcome.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final product yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a common issue that can stem from several stages of the synthesis. The most prevalent pathway involves the conversion of 4,4-Difluorocyclohexanecarboxylic acid to its acyl chloride, followed by amidation. Let's break down the potential yield loss points:

  • Incomplete Acyl Chloride Formation: The conversion of the starting carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be incomplete.[3][4]

    • Causality: Insufficient reagent stoichiometry, low reaction temperature, or short reaction times can lead to unreacted carboxylic acid, which will not convert to the amide in the subsequent step.

    • Solution: Ensure at least 1.2-1.5 equivalents of the chlorinating agent are used. Monitor the reaction's completion by quenching a small aliquot with methanol, forming the methyl ester, and analyzing it via GC-MS or LC-MS to confirm the disappearance of the starting acid.

  • Hydrolysis of the Acyl Chloride Intermediate: 4,4-Difluorocyclohexanecarbonyl chloride is highly reactive and susceptible to hydrolysis.

    • Causality: Exposure to atmospheric moisture or use of wet solvents will rapidly convert the acyl chloride back to the carboxylic acid, which is unreactive towards ammonia under these conditions.[5]

    • Solution: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents for both the acyl chloride formation and the subsequent amidation step. It is best practice to use the crude acyl chloride immediately in the next step without a separate aqueous workup.[4][5]

  • Loss During Workup and Purification: The final amide product has moderate polarity and some water solubility, which can lead to losses during aqueous extractions.

    • Solution: When performing an aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amide. Use a continuous liquid-liquid extractor for highly valuable batches or if solubility issues are significant.

Q2: I'm seeing a significant amount of the starting carboxylic acid in my crude product. Why is this happening?

A2: This is a classic sign that the amidation step is failing. The root cause is almost always related to the acyl chloride intermediate.

  • Primary Cause: As discussed in Q1, hydrolysis of the 4,4-Difluorocyclohexanecarbonyl chloride is the most common reason. If the acyl chloride reverts to the carboxylic acid, it will not react with the ammonia source.

  • Troubleshooting Workflow:

    • Verify Anhydrous Conditions: Double-check your solvents and apparatus for moisture. Dry glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.

    • Confirm Acyl Chloride Formation: Before adding the ammonia source, confirm the formation of the acyl chloride. A simple way is to take a drop of the reaction mixture and cautiously add it to a vial of methanol. The rapid formation of the methyl ester (verifiable by TLC or LC-MS) confirms the presence of the active acyl chloride.

    • Optimize Amidation: Ensure a sufficient excess of ammonia is used. The reaction of an acyl chloride with ammonia produces HCl as a byproduct, which will react with one equivalent of ammonia to form ammonium chloride.[6][7] Therefore, at least two equivalents of ammonia are required theoretically. In practice, using a large excess (e.g., adding the acyl chloride solution to a concentrated solution of ammonia) drives the reaction to completion.[7]

Q3: My spectroscopic data (IR, MS) suggests the presence of a nitrile impurity (C≡N). How is this forming and how can I prevent it?

A3: The formation of 4,4-Difluorocyclohexanecarbonitrile is a known side reaction when using thionyl chloride (SOCl₂) to activate the carboxylic acid.

  • Mechanism: After the primary amide is formed, excess thionyl chloride (or residual SOCl₂ from the previous step) can act as a dehydrating agent, converting the primary amide into a nitrile.[8] This is especially problematic if the reaction temperature is too high during the amidation step or if the SOCl₂ is not fully removed before amidation.

  • Preventative Measures:

    • Remove Excess SOCl₂: After the formation of the acyl chloride is complete, remove the excess thionyl chloride under reduced pressure. This is the most critical step to prevent nitrile formation.

    • Control Temperature: Perform the subsequent amidation at a low temperature (e.g., 0°C to room temperature). Add the acyl chloride solution dropwise to the cold ammonia solution to dissipate the heat of reaction.

    • Alternative Reagents: Consider using oxalyl chloride instead of thionyl chloride. It is often a milder and more selective reagent, and its byproducts (CO, CO₂) are gaseous and easily removed, reducing the risk of side reactions.

Table 1: Summary of Common Problems and Solutions
Problem Observed Potential Cause Recommended Action
Low final yieldIncomplete acyl chloride formationUse excess chlorinating agent; monitor reaction completion.
Hydrolysis of acyl chlorideUse anhydrous solvents and an inert atmosphere.
Product loss during workupSaturate aqueous phase with brine; use continuous extraction.
Carboxylic acid in productHydrolysis of acyl chloride intermediateStrictly enforce anhydrous conditions; confirm intermediate formation.
Insufficient ammoniaUse a significant excess of the ammonia source (>2 equivalents).
Nitrile impurity detectedDehydration of amide by residual SOCl₂Remove excess SOCl₂ under vacuum before amidation.
High reaction temperatureMaintain low temperature (0 °C) during the amidation step.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the most robust and scalable method for the final amidation step?

A: The two-step process via the acyl chloride is generally the most reliable and scalable method for converting a carboxylic acid to a primary amide.[9]

  • Workflow:

    • Activation of 4,4-Difluorocyclohexanecarboxylic acid with oxalyl chloride or thionyl chloride in an aprotic solvent (like DCM or THF) with a catalytic amount of DMF.[4]

    • Removal of excess chlorinating agent under vacuum.

    • Addition of the crude acyl chloride solution to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia gas in an appropriate solvent.[7]

This method is high-yielding, fast, and avoids the use of expensive coupling reagents. Its primary challenge is the need for strict moisture control.

Q: My acyl chloride intermediate is dark-colored and appears to be decomposing. What should I do?

A: The acyl chloride of 4,4-Difluorocyclohexanecarboxylic acid should be a colorless to light-yellow liquid or low-melting solid. A dark color suggests decomposition, which can be caused by high temperatures or impurities.

  • Recommendation: Prepare the acyl chloride at room temperature or with gentle warming (40-50°C). Avoid high temperatures or prolonged heating. Crucially, it is best practice to use the acyl chloride immediately after its formation without purification.[4][5] Storing this intermediate is not recommended.

Q: Is it feasible to synthesize the amide via hydrolysis of the corresponding nitrile?

A: While possible, the controlled partial hydrolysis of a nitrile to a primary amide is often challenging.[10]

  • The Challenge: The reaction conditions that hydrolyze the nitrile to the amide often continue to hydrolyze the amide to the carboxylic acid.[11][12][13] Stopping the reaction precisely at the amide stage can be difficult and may result in a mixture of nitrile, amide, and carboxylic acid, complicating purification.[14] While specific conditions using reagents like TFA-H₂SO₄ or alkaline hydrogen peroxide have been developed to favor amide formation, they require careful optimization.[11] For reliability and yield, the acyl chloride route is generally superior.

Part 3: Recommended Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound from its corresponding carboxylic acid via an acyl chloride intermediate.

Step 1: Formation of 4,4-Difluorocyclohexanecarbonyl Chloride

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of acid).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature. (Alternatively, use thionyl chloride, 1.5 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours. The reaction is complete when gas evolution (CO₂ and CO for oxalyl chloride; SO₂ and HCl for thionyl chloride) ceases.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride/thionyl chloride. The resulting crude acyl chloride is used immediately in the next step.

Step 2: Formation of this compound

  • In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide (28-30%, approx. 10 eq) in an ice-water bath (0°C).

  • Dissolve the crude 4,4-Difluorocyclohexanecarbonyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the vigorously stirred, cold ammonium hydroxide solution. A white precipitate should form.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Extract the mixture with DCM or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Part 4: Visual Diagrams

Synthetic Pathway and Side Reactions

G Acid 4,4-Difluorocyclohexanecarboxylic Acid AcylChloride 4,4-Difluorocyclohexanecarbonyl Chloride Acid->AcylChloride  SOCl₂ or (COCl)₂ Amide This compound (Target Product) AcylChloride->Amide  Excess NH₃ inv1 AcylChloride->inv1 H₂O (Moisture) inv2 Amide->inv2 Residual SOCl₂, Heat Nitrile 4,4-Difluorocyclohexanecarbonitrile inv1->Acid inv2->Nitrile

Caption: Main synthetic route and key side reactions.

Troubleshooting Workflow for Low Yield

G Start Problem: Low Yield or Presence of Starting Material CheckMoisture Check for Moisture? (Solvents, Glassware, Atmosphere) Start->CheckMoisture Redry Action: Use Anhydrous Solvents, Flame-Dry Glassware, Inert Gas CheckMoisture->Redry Yes CheckReagents Check Reagent Stoichiometry? (SOCl₂, NH₃) CheckMoisture->CheckReagents No Redry->CheckReagents AdjustReagents Action: Use 1.5x SOCl₂, >2x Excess NH₃ CheckReagents->AdjustReagents Yes CheckTemp Check Reaction Temperature? CheckReagents->CheckTemp No AdjustReagents->CheckTemp AdjustTemp Action: Cool Amidation to 0°C CheckTemp->AdjustTemp Yes End Yield Improved CheckTemp->End No AdjustTemp->End

Caption: Step-by-step troubleshooting logic for low yield.

References

  • Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Chemguide. reaction between acyl chlorides and ammonia - addition / elimination. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • ResearchGate. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]

  • Scientific Research Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Pharmaffiliates. CAS No : 122665-97-8 | Product Name : 4,4-Difluorocyclohexanecarboxylic Acid. [Link]

  • Reddit. Nothing has been working for this synthesis-HELP. [Link]

  • University of St Andrews Research Portal. Synthesis of selectively fluorinated cyclohexanes. [Link]

  • National Institutes of Health. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. [Link]

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Technical Support Center: Optimizing Reaction Parameters for 4,4-Difluorocyclohexanecarboxamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,4-Difluorocyclohexanecarboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we will address common challenges, provide detailed troubleshooting protocols, and explain the causality behind experimental choices to ensure reproducible, high-yield results.

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. The gem-difluoro group is a valuable motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on the final amidation step, which involves the coupling of 4,4-Difluorocyclohexanecarboxylic acid with an amine source, a critical transformation that often presents challenges.

Overall Synthetic Pathway

The formation of this compound typically begins with the gem-difluorination of a ketone precursor, followed by hydrolysis and subsequent amidation.

Synthetic_Pathway A Ethyl 4-oxocyclohexanecarboxylate B Ethyl 4,4-difluorocyclohexanecarboxylate A->B  DAST or equiv.   C 4,4-Difluorocyclohexanecarboxylic Acid B->C  LiOH, THF/H2O   D This compound C->D  Amide Coupling Reagent, Amine Source  

Caption: General synthetic route to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, focusing on the critical amidation step.

Q1: My amidation reaction yield is consistently low. What are the primary causes?

A1: Low yields in the formation of this compound are typically traced back to several key factors:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is paramount. If the coupling reagent is unsuitable or used in suboptimal stoichiometry, the reaction will not proceed to completion.[3][4]

  • Amine Basicity and Nucleophilicity: A common issue is the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium carboxylate salt.[5][6] This effectively removes the amine nucleophile from the reaction.

  • Presence of Water: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Trace amounts of water in the solvent or reagents can quench the intermediate, reverting it to the starting carboxylic acid.[4]

  • Suboptimal Reaction Conditions: Parameters such as solvent polarity, reaction temperature, and concentration play a crucial role. For instance, aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are generally preferred.[6]

Q2: How do I select the most appropriate amide coupling reagent?

A2: The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, desired reaction time, and cost.

Coupling ReagentClassMechanism of ActionKey Advantages & Considerations
EDC (or DCC)CarbodiimideReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6]Widely used, cost-effective. DCC produces a urea byproduct that can be difficult to remove. EDC's byproduct is water-soluble. Often used with additives like HOBt to suppress side reactions.[7]
HATU Aminium/Uronium SaltForms an activated ester (OAt-ester) which is highly reactive towards amines.Very efficient, fast reaction times, and low rates of racemization.[4][8] Generally provides higher yields for challenging couplings. More expensive than carbodiimides.
PyBOP Phosphonium SaltForms an activated ester (OBt-ester) without reacting with the free amine component.[8][9]Excellent for sensitive substrates as it does not have the guanylation activity seen in some aminium reagents.[8]

For the synthesis of this compound, starting with a robust reagent like HATU in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is a reliable strategy.[4]

Q3: I'm observing a significant amount of unreacted 4,4-Difluorocyclohexanecarboxylic acid post-reaction. How can I drive the reaction to completion?

A3: This indicates an issue with either the activation step or the subsequent nucleophilic attack.

  • Pre-activation: Allow the carboxylic acid to stir with the coupling reagent (e.g., HATU) and base (e.g., DIPEA) for 15-30 minutes before adding the amine source.[4] This ensures the formation of the activated intermediate.

  • Stoichiometry: Ensure you are using a slight excess of the coupling reagent (1.0-1.5 equivalents) and the amine (1.0-1.2 equivalents) relative to the carboxylic acid.[4] The base should be used in at least 2.0 equivalents to neutralize the acid formed during the reaction.

  • Temperature: While most amide couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve conversion for less reactive partners, though this may also increase side reactions.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Do not proceed with workup until the reaction is complete.

Q4: What are potential side reactions during the gem-difluorination step and how can they be minimized?

A4: The conversion of the 4-keto group to the 4,4-difluoro group, often using reagents like Diethylaminosulfur Trifluoride (DAST), can produce byproducts.

  • Elimination Byproduct: The primary side reaction is the formation of the 4-fluoro-3-cyclohexenecarboxylic acid ethyl ester.[1][10] This occurs via elimination of a proton adjacent to the carbocation intermediate.

  • Minimization Strategy: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the desired substitution over elimination.[11] Careful, slow addition of the fluorinating agent is also crucial. Purification via column chromatography is often required to separate the desired gem-difluoro product from the alkene byproduct.[10]

Optimized Experimental Protocol

This protocol details a reliable method for the final amidation step.

Objective: To synthesize this compound from 4,4-Difluorocyclohexanecarboxylic acid.

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Ammonia solution (e.g., 0.5 M in Dioxane, 1.2 eq) or Ammonium Chloride (1.2 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,4-Difluorocyclohexanecarboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.1 eq) followed by DIPEA (2.2 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Slowly add the amine source (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[12][13]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain pure this compound.

Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose and solve the problem.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Incomplete Reaction) Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Temp, Time) Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Use fresh, anhydrous reagents. Adjust stoichiometry (e.g., 1.1 eq HATU). Check_Reagents->Sol_Reagents Issue Found Pre_Activation Implement Pre-activation Step? (Acid + Coupling Reagent + Base first) Check_Conditions->Pre_Activation Conditions OK Sol_Conditions Ensure anhydrous solvent. Monitor reaction to completion via TLC/LC-MS. Check_Conditions->Sol_Conditions Issue Found Change_Reagent Consider Alternative Coupling Reagent (e.g., EDC -> HATU) Pre_Activation->Change_Reagent Pre-activation Already Implemented Sol_Activation Stir acid, HATU, DIPEA for 20 min before adding amine. Pre_Activation->Sol_Activation Not Implemented Purification Optimize Purification Protocol Change_Reagent->Purification Reagent Change Ineffective Sol_Change_Reagent Switch to a more robust reagent like HATU for higher efficiency. Change_Reagent->Sol_Change_Reagent Better Reagent Available Sol_Purification Adjust solvent gradient in column chromatography to improve separation. Purification->Sol_Purification Losses During Purification Success Problem Resolved Sol_Reagents->Success Sol_Conditions->Success Sol_Activation->Success Sol_Change_Reagent->Success Sol_Purification->Success

Sources

Technical Support Center: Dealing with Impurities in 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Difluorocyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important building block. Purity of this compound is paramount, as the incorporation of the gem-difluoro cyclohexane motif can significantly influence a molecule's conformation, metabolic stability, and physicochemical properties.[1] Impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in scale-up.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you identify, understand, and resolve purity issues in your experiments.

Troubleshooting Guide: Impurity Identification and Remediation

This section addresses specific issues you may encounter during your work with this compound. The troubleshooting process is visualized in the workflow diagram below.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Impurity Characterization cluster_2 Phase 3: Purification Strategy cluster_3 Phase 4: Outcome start Experiment Yields Impure Product issue Unexpected Peaks in NMR / LC-MS Data? start->issue analyze Analyze Analytical Data: - Chemical Shift (NMR) - Mass (MS) - Retention Time (LC) issue->analyze Yes compare Compare Data Against Potential Impurities Table analyze->compare identify Identify Likely Impurity: - Starting Material - Byproduct - Degradant compare->identify decision Select Purification Method (See Decision Tree) identify->decision protocol Execute Purification Protocol: - Recrystallization - Chromatography decision->protocol reanalyze Re-analyze Purified Product for Purity protocol->reanalyze success Pure Product Obtained reanalyze->success Purity >95% fail Impurity Persists reanalyze->fail Purity <95% fail->decision Re-evaluate & Refine

Caption: General workflow for troubleshooting impurities.

Q1: I've synthesized this compound and my analytical data (¹H NMR, LC-MS) shows unexpected peaks. What are the likely impurities?

A1: The presence of unexpected signals typically points to unreacted starting materials, reaction byproducts, or degradation products. The most common synthetic route to the target amide involves the coupling of 4,4-Difluorocyclohexanecarboxylic acid with an ammonia source. Therefore, impurities often originate from this precursor or its own synthesis.

A common method to prepare the carboxylic acid precursor starts from a ketone, which is fluorinated using reagents like diethylaminosulfur trifluoride (DAST).[2] This fluorination step is known to sometimes produce an alkene byproduct, which can be carried through the synthesis if not carefully removed.[2]

Below is a summary of common impurities, their likely origins, and key analytical markers to aid in their identification.

Impurity NameLikely OriginKey Analytical Markers (Typical)
4,4-Difluorocyclohexanecarboxylic Acid Unreacted starting material from the amidation reaction.- ¹H NMR: Broad singlet around 12 ppm (acidic proton).- LC-MS: A peak with [M-H]⁻ corresponding to a mass of 163.06. Will likely elute earlier than the amide in reversed-phase HPLC.
Ethyl 4,4-Difluorocyclohexanecarboxylate Incomplete hydrolysis during the synthesis of the carboxylic acid precursor.[3]- ¹H NMR: Quartet around 4.1 ppm and a triplet around 1.2 ppm (ethyl group).- LC-MS: A peak with [M+H]⁺ corresponding to a mass of 193.10.
4-Fluoro-3-cyclohexene-1-carboxylic Acid Byproduct from the fluorination step in the precursor synthesis.[2]- ¹H NMR: Signals in the olefinic region (5-6 ppm).- LC-MS: A peak with [M-H]⁻ corresponding to a mass of 143.05.
Residual Solvents (e.g., DMF, THF, EtOAc) Incomplete removal after reaction workup or purification.- ¹H NMR: Characteristic solvent peaks (e.g., DMF: ~8.0, 2.9, 2.7 ppm; THF: ~3.7, 1.8 ppm; EtOAc: ~4.1, 2.0, 1.2 ppm).
Q2: My final product has low purity. What is the most effective way to purify this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. For polar amides, recrystallization is often the most efficient and scalable method.[4] For complex mixtures or trace impurities, chromatography may be necessary.[5]

G start Impure this compound impurity_type What is the primary impurity? start->impurity_type acid Starting Carboxylic Acid impurity_type->acid Acidic byproduct Synthetic Byproducts (e.g., esters, alkenes) impurity_type->byproduct Neutral multiple Multiple Impurities or Unknowns impurity_type->multiple Complex wash Aqueous Bicarbonate Wash (followed by recrystallization) acid->wash recrystallize Recrystallization byproduct->recrystallize chromatography Flash Column Chromatography multiple->chromatography

Caption: Decision tree for selecting a purification method.

Method 1: Recrystallization (Preferred for >85% Purity)

Recrystallization is highly effective for removing less polar byproducts and residual starting materials. The key is selecting an appropriate solvent system.[6] For amides, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points.[4]

Experimental Protocol: General Recrystallization

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, acetonitrile, ethyl acetate, water, and mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.[6]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.[6] Slow cooling is essential for forming large, pure crystals.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Flash Column Chromatography

If recrystallization fails to provide the desired purity, or if you have a complex mixture of impurities, flash chromatography is the recommended alternative.[5]

  • Normal-Phase: Use silica gel as the stationary phase. A good starting mobile phase would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The polar amide product will have moderate retention, allowing for separation from less polar byproducts.

  • Reversed-Phase: For highly polar impurities, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be very effective.

Frequently Asked Questions (FAQs)

Q: How can I minimize the formation of the 4,4-difluorocyclohexanecarboxylic acid impurity during workup and storage? A: Amide hydrolysis is catalyzed by both acid and base. During aqueous workups, avoid prolonged exposure to strongly acidic (pH < 4) or basic (pH > 10) conditions. Ensure the final product is thoroughly dried, as residual moisture can facilitate hydrolysis over time.

Q: What are the recommended storage conditions for this compound? A: Store the compound in a tightly sealed container in a cool, dry place, away from direct light. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture uptake and potential degradation.

Q: My purified product is a persistent off-white or pale yellow solid. Is this a concern for subsequent reactions? A: While a slight color may not impact many applications, it indicates the presence of trace impurities. If high purity is critical (e.g., for pharmaceutical applications or catalysis), performing a recrystallization with a small amount of activated charcoal, as described in the protocol above, can often remove colored impurities.

References

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available from: [Link]

  • Preparation method of 4,4-difluorocyclohexanecarboxylic acid. Google Patents (CN105061188A).
  • What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available from: [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. ACS Publications. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Available from: [Link]

  • This compound (C7H11F2NO). PubChemLite. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. Available from: [Link]

  • Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures. Google Patents (DE4430668B4).
  • Method for purifying and removing color of fdca. Google Patents (WO2019132663A1).
  • This compound. Oakwood Chemical. Available from: [Link]

  • Method for preparing high-purity 2,4'-difluorobenzophenone. Google Patents (CN103449986A).
  • Process for Preparing 4,4' Difluorobenzophenone. Google Patents (US20090177014A1).
  • Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. ResearchGate. Available from: [Link]

  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. ResearchGate. Available from: [Link]

  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • 4,4'-difluorobenzophenone synthesis method. Google Patents (RU2394016C2).
  • Preparation method of 4,4'-difluorobenzophenone. Google Patents (CN106045828A).

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stability issues and degradation of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4-Difluorocyclohexanecarboxamide

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Guide to Investigating the Stability of this compound

This guide provides a comprehensive framework for assessing the stability of this compound. As specific degradation data for this compound is not extensively documented in public literature, this document outlines the foundational principles and industry-standard methodologies required to determine its stability profile. Our approach is centered on predicting potential degradation pathways and establishing a robust, stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns and likely degradation pathways for this compound?

Based on its chemical structure, the primary point of vulnerability is the amide functional group. Amide bonds are susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions.[1] This reaction would cleave the carbon-nitrogen bond, yielding 4,4-Difluorocyclohexanecarboxylic acid and ammonia.

Other potential, albeit likely less significant, pathways include:

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, though amides are generally thermally stable.[2] Extreme heat could potentially lead to decomposition.[3]

  • Oxidative Degradation: While amides are less susceptible to oxidation than amines, degradation can occur in the presence of strong oxidizing agents or catalysts like metal ions.[4][5]

  • Photodegradation: Saturated amides do not possess strong chromophores to absorb UV-Vis light, suggesting that direct photodegradation is unlikely under normal laboratory light. However, photolytic instability should still be confirmed as per ICH Q1B guidelines.[6][7]

Q2: Can you illustrate the most probable degradation pathway?

Certainly. The most predictable degradation route is hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism, where water (or hydroxide ion) acts as the nucleophile.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of Compound in Suitable Solvent (e.g., Acetonitrile:Water) B Aliquot Stock Solution into 5 Separate Vessels A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 Apply Stress Conditions C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->C2 Apply Stress Conditions C3 Oxidation (e.g., 3% H₂O₂, RT) B->C3 Apply Stress Conditions C4 Thermal Stress (Solid & Solution, 80°C) B->C4 Apply Stress Conditions C5 Photolytic Stress (ICH Q1B light conditions) B->C5 Apply Stress Conditions D Monitor Degradation Over Time (e.g., 2, 4, 8, 24, 48 hrs) C1->D C2->D C3->D C4->D C5->D E Neutralize Acid/Base Samples Quench Oxidative Reaction D->E F Analyze All Samples by HPLC-UV/DAD (Including unstressed control) E->F G Evaluate Results: - Purity of Parent Peak - Resolution of Degradants - Mass Balance Calculation F->G

Sources

Technical Support Center: Synthesis of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Difluorocyclohexanecarboxamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. The gem-difluoro group at the 4-position of the cyclohexane ring is a valuable motif in medicinal chemistry, capable of influencing a molecule's conformation, metabolic stability, and physicochemical properties.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions in a direct, problem-solving format. We will explore the common synthetic pathway, from the fluorination of a ketone precursor to the final amidation, highlighting critical parameters and potential pitfalls at each stage.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in a three-step sequence starting from the commercially available ethyl 4-oxocyclohexanecarboxylate.

Synthetic_Pathway cluster_0 Step 1: Deoxofluorination cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation Start Ethyl 4-Oxocyclohexanecarboxylate Intermediate1 Ethyl 4,4-Difluorocyclohexanecarboxylate Start->Intermediate1 e.g., DAST, Deoxo-Fluor Intermediate2 4,4-Difluorocyclohexanecarboxylic Acid Intermediate1->Intermediate2 e.g., LiOH, H₂O/THF Product This compound Intermediate2->Product 1. SOCl₂ or (COCl)₂ 2. NH₄OH / NH₃

Caption: General three-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each question is followed by an analysis of the probable causes and actionable solutions.

Part 1: Deoxofluorination of Ethyl 4-Oxocyclohexanecarboxylate

This initial step is often the most challenging due to the nature of the fluorinating agents and the potential for side reactions.

Question 1: My fluorination reaction is low-yielding, and NMR analysis shows a significant amount of an alkene byproduct alongside my starting material. What is happening?

Answer: This is a classic problem when using deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor. The two primary issues are incomplete reaction and a competing elimination side reaction.

  • Causality: The mechanism for deoxofluorination involves the activation of the carbonyl oxygen by the sulfur trifluoride reagent, followed by nucleophilic attack of fluoride.[2] However, an alternative pathway exists where a proton is eliminated from an adjacent carbon, leading to the formation of an enol ether intermediate which then rearranges to the α,β-unsaturated fluoroalkene (in this case, ethyl 4-fluoro-3-cyclohexene-1-carboxylate).[3][4] This elimination is often favored by higher temperatures.

  • Solutions:

    • Temperature Control: Maintain a low temperature (typically -78 °C to 0 °C) during the addition of the fluorinating agent and allow the reaction to warm slowly. This disfavors the higher activation energy elimination pathway.

    • Slow Addition: Add the fluorinating agent dropwise to the solution of the ketone. A rapid addition can cause localized heating, promoting byproduct formation.

    • Anhydrous Conditions: DAST and similar reagents react violently with water.[5][6] Any moisture will consume the reagent, lower the yield, and generate corrosive HF gas. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

    • Reagent Purity: These reagents can decompose over time.[7][8] Using old or discolored DAST can lead to poor results. It is recommended to use freshly opened or purified reagent.

Question 2: Are there safer or more selective alternatives to DAST for this transformation?

Answer: Yes. While DAST is effective, its thermal instability and hazardous nature are significant drawbacks.[5][6] Several alternatives have been developed to improve safety and, in some cases, selectivity.

ReagentKey AdvantagesKey Disadvantages
DAST Widely used, relatively inexpensive.Thermally unstable, can decompose explosively; reacts violently with water.[6]
Deoxo-Fluor® Higher thermal stability than DAST, making it safer for larger scale reactions.[6]More expensive than DAST; still moisture-sensitive and generates HF.[5]
XtalFluor-E® / M® Crystalline solids, significantly more stable and easier to handle than liquid reagents.[7][8] Do not generate free HF.[7][8]Higher cost; often require an additive or promoter (e.g., Et₃N·3HF).[7]

Recommendation: For laboratory-scale synthesis where safety is a primary concern, switching to Deoxo-Fluor or a crystalline XtalFluor reagent is highly advisable. These reagents often provide a better selectivity profile, reducing the amount of elimination byproduct.[7]

Part 2: Saponification of Ethyl 4,4-Difluorocyclohexanecarboxylate

This step converts the ethyl ester to the carboxylic acid and is generally high-yielding.

Question 3: My hydrolysis reaction appears incomplete after stirring overnight at room temperature. How can I drive it to completion?

Answer: Incomplete saponification is usually due to insufficient reactivity or poor solubility.

  • Causality: The hydrolysis of esters is a reversible equilibrium. While the use of a strong base like lithium hydroxide (LiOH) makes it largely irreversible, factors like steric hindrance (minimal in this case), reagent stoichiometry, and temperature can affect the reaction rate.

  • Solutions:

    • Increase Base Equivalents: Ensure you are using a sufficient excess of the base. For LiOH·H₂O, using 3 to 5 equivalents is common practice to ensure the reaction goes to completion.[9]

    • Gentle Heating: If the reaction is sluggish at room temperature, gently heating the mixture to 40-50 °C for a few hours can significantly increase the rate of hydrolysis.

    • Co-solvent: Ensure a suitable co-solvent system like Tetrahydrofuran (THF) and water is used to fully dissolve the ester starting material, allowing for efficient interaction with the aqueous base.[9]

    • Monitor by TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester. A simple mobile phase like 30% Ethyl Acetate in Hexanes should show the non-polar ester moving up the plate, while the polar carboxylate salt remains at the baseline.

Part 3: Amidation of 4,4-Difluorocyclohexanecarboxylic Acid

The final step involves forming the primary amide. The direct reaction of a carboxylic acid and an amine source is generally inefficient.

Question 4: I attempted to form the amide by heating the carboxylic acid with aqueous ammonia, but I only recovered the starting acid after workup. Why did this fail?

Answer: This is a common misconception. Mixing a carboxylic acid and an amine (like ammonia) results in a rapid acid-base reaction to form a stable ammonium carboxylate salt.[10][11]

  • Causality: The carboxylate anion is resonance-stabilized and unreactive towards nucleophilic attack. The ammonium ion is no longer nucleophilic. To convert this salt to an amide, you must dehydrate it by heating to very high temperatures (>100-150 °C), which can often lead to decomposition.[10][12] This method is generally not practical for complex molecules.

  • Solution: The carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is typically done by converting the hydroxyl group into a better leaving group.

Amidation_Logic start Start with 4,4-Difluorocyclohexanecarboxylic Acid decision Activate the Carboxylic Acid? start->decision method1 Method A: Form Acyl Chloride (e.g., SOCl₂, (COCl)₂) decision->method1 Yes (Standard, Cost-Effective) method2 Method B: Use Coupling Reagent (e.g., EDC, HATU) decision->method2 Yes (Mild, for Sensitive Substrates) step1a React with Amine Source (e.g., NH₄OH) in the presence of a base method1->step1a step1b React with Amine Source (e.g., NH₄Cl + base) method2->step1b product This compound step1a->product step1b->product

Caption: Decision workflow for activating the carboxylic acid for amidation.

Question 5: I used thionyl chloride (SOCl₂) to make the acyl chloride, then added my amine, but the yield was poor. What are the critical parameters for this method?

Answer: The acyl chloride route is robust but has several potential failure points.

  • Causality & Solutions:

    • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may require heating (reflux in a solvent like DCM or neat). A catalytic amount of DMF can accelerate this reaction by forming the Vilsmeier reagent in situ.[13]

    • Removal of Excess SOCl₂: Thionyl chloride is highly reactive and will quench the amine. After the acyl chloride is formed, excess SOCl₂ must be thoroughly removed under vacuum before adding the ammonia or amine solution.

    • HCl Byproduct Quenches the Amine: The reaction of the acyl chloride with ammonia produces one equivalent of HCl. This acid will immediately react with another equivalent of ammonia to form ammonium chloride (NH₄Cl), effectively consuming half of your nucleophile.[12][14] To prevent this, you must either use at least two equivalents of ammonia or, more commonly, add a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl as it is formed.[13]

Frequently Asked Questions (FAQs)

Q1: How do I safely handle and quench deoxofluorinating agents like DAST? A1: Always handle these reagents in a chemical fume hood behind a blast shield. Wear appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves). They are highly corrosive and react violently with water, releasing toxic HF gas.[6][8] To quench a reaction, cool it to 0 °C and very slowly add a saturated aqueous solution of sodium bicarbonate or a protic solvent like methanol. To dispose of residual reagent, it should be slowly added to a stirred, cooled solution of an alcohol (like isopropanol) in a compatible solvent.

Q2: What analytical methods are best for monitoring the reaction progress at each step? A2:

  • Step 1 (Fluorination): GC-MS is ideal for this step as it can separate and identify the starting ketone, the desired difluoro product, and the fluoroalkene byproduct. TLC can also be used, but the products may have similar Rf values.

  • Step 2 (Saponification): TLC is very effective. The starting ester is non-polar, while the product carboxylate is highly polar and will not move from the baseline. After acidic workup, the carboxylic acid product will streak on a silica TLC plate. LC-MS can also be used.

  • Step 3 (Amidation): LC-MS is the best method to monitor the disappearance of the carboxylic acid and the appearance of the neutral amide product. TLC is also effective; the final amide product should be a well-defined, non-streaking spot. ¹H and ¹⁹F NMR of the final product are essential for full characterization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate This protocol is adapted from literature procedures and should be performed with extreme caution.[3][4]

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.

  • Monitor the reaction by GC-MS.

  • Once complete, cool the reaction mixture to 0 °C and very slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to separate the product from byproducts and starting material.

Protocol 2: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid This protocol is adapted from literature procedures.[9]

  • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature overnight. Monitor by TLC until the starting ester has completely disappeared.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 by slowly adding 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol 3: Synthesis of this compound

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) and anhydrous DCM.

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by one drop of anhydrous DMF (catalyst).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours. Gas evolution (CO₂, CO, HCl) should be observed.

  • Once the reaction is complete (no more gas evolution), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Co-evaporate with anhydrous toluene (2x) to ensure all volatiles are removed. The crude acyl chloride is used directly.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of concentrated ammonium hydroxide (28% aq.) (2.5 eq) and cool to 0 °C.

  • Slowly add the acyl chloride solution to the stirred ammonium hydroxide solution.

  • Stir the biphasic mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude amide. Purify by recrystallization or column chromatography if necessary.

References

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • SCI. (n.d.). Simpler fluorine chemistry. Retrieved from [Link]

  • L'heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.
  • ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Retrieved from [Link]

  • CarInterior. (2026, January 13). How to Choose DASTE 2 as a Fluorinating Agent: Buying Guide. Retrieved from [Link]

  • Organic Chemistry Data. (2026, January 5). Sulfur-Based Fluorinating Agents. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide synthesis does not work?. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Khan Academy via YouTube. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

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Technical Support Center: Scaling Up 4,4-Difluorocyclohexanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4,4-Difluorocyclohexanecarboxamide. This guide is designed for researchers, chemists, and process development professionals to provide practical, field-tested advice for navigating the challenges associated with this multi-step synthesis. We will delve into the critical aspects of the geminal difluorination and subsequent amidation, focusing on safety, yield optimization, and impurity control.

Critical Safety Briefing: Handling Deoxyfluorinating Agents

Scaling up reactions involving deoxyfluorinating agents such as Deoxo-Fluor® () or DAST (Diethylaminosulfur trifluoride) introduces significant safety challenges. These reagents are hazardous, reacting violently with water to produce corrosive hydrogen fluoride (HF), and some can be thermally unstable.[1][2][3]

  • Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (double-gloving is recommended).[4]

  • Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood. For larger scales, a walk-in hood or glove box with an inert atmosphere is advisable.[4]

  • Emergency Preparedness: Have a 2.5% calcium gluconate gel on hand for immediate treatment of HF burns. Ensure all personnel are trained in its use.[2]

  • Quenching: The quenching of residual fluorinating agent is highly exothermic and releases HF gas. Always perform quenching at low temperatures (0 °C or below) by slowly and carefully adding the reaction mixture to a stirred, cooled solution of saturated sodium bicarbonate.[1][3] Never add water or bicarbonate solution directly to the bulk reaction mixture.

Section 1: Geminal Difluorination of 4-Oxocyclohexanecarboxylate

The conversion of a 4-ketoester (e.g., Ethyl 4-oxocyclohexanecarboxylate) to the corresponding 4,4-difluoroester is the most crucial and challenging step. The choice of fluorinating agent is critical for scale-up; Deoxo-Fluor® is generally preferred over DAST due to its greater thermal stability.[1][5]

Frequently Asked Questions (FAQs): Difluorination

Q1: My difluorination reaction yield is consistently low. What's the most likely cause? A1: Low yields are often due to three main factors: presence of moisture, which degrades the fluorinating agent; suboptimal temperature control, leading to byproduct formation; or impure starting materials.[6] Ensuring strictly anhydrous conditions and using fresh, high-quality reagents are paramount.[6][7]

Q2: I'm observing a significant amount of a fluoro-alkene byproduct. How can I minimize this? A2: The formation of 4-fluoro-3-cyclohexenecarboxylate is a common side reaction, typically caused by elimination.[1][8] This is often the result of the reaction temperature being too high or too-rapid addition of the fluorinating agent, causing localized overheating. The solution is to maintain strict temperature control (e.g., 0 °C during addition) and add the reagent slowly via a syringe pump.[1]

Q3: Is it safe to heat a reaction with DAST or Deoxo-Fluor® to push it to completion? A3: It is extremely dangerous to heat DAST, which can undergo explosive decomposition at elevated temperatures (never heat above 50°C).[1] Deoxo-Fluor® is more thermally stable but should still be used with caution; oil bath temperatures should generally be kept below 100 °C to avoid decomposition.[5] It is preferable to extend the reaction time at room temperature rather than increasing the heat.

Troubleshooting Guide: Geminal Difluorination
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Moisture Contamination: Water reacts with and deactivates the fluorinating agent.[9] 2. Degraded Fluorinating Agent: Reagent may have degraded during storage. 3. Insufficient Reagent: Not enough fluorinating agent to drive the reaction to completion.1. Flame-dry all glassware. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).[6] 2. Use a fresh bottle of high-purity Deoxo-Fluor®. 3. Increase the equivalents of Deoxo-Fluor® (e.g., from 2.0 to 2.5 eq.). Monitor reaction progress by TLC, GC, or ¹⁹F NMR.[5]
High Levels of Fluoro-alkene Byproduct 1. High Reaction Temperature: Promotes the elimination side reaction.[1] 2. Rapid Reagent Addition: Causes localized exotherms, leading to elimination.[1]1. Maintain strict temperature control. Add the fluorinating agent at 0 °C or below. 2. Add the fluorinating agent dropwise over an extended period using a syringe pump to ensure a controlled reaction rate.
Safety Incident (Pressure Buildup, Runaway Reaction) 1. Contamination with Water: Rapid, exothermic reaction with water generates HF gas.[3][10] 2. Inadequate Cooling: Cooling capacity is insufficient for the reaction scale. 3. Thermal Decomposition: Overheating of the fluorinating agent.1. Ensure all reagents and equipment are scrupulously dry.[2] 2. Use a reactor with adequate cooling capacity and ensure efficient stirring. For large scales, consider a jacketed reactor with a chiller. 3. Never exceed the recommended temperature for the fluorinating agent. Use a temperature probe to monitor the internal reaction temperature.[5]
Experimental Protocol: Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate

Caution: This reaction must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety precautions.[4]

  • Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel or syringe pump.

  • Charging the Reactor: Charge the flask with Ethyl 4-oxocyclohexanecarboxylate (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (2.2 - 2.5 eq.) to the reaction mixture via the syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Quenching: In a separate, appropriately sized flask, prepare a stirred solution of saturated aqueous sodium bicarbonate, cooled to 0 °C. Very slowly, transfer the reaction mixture into the bicarbonate solution. Caution: Vigorous gas evolution (CO₂ and HF) will occur. Ensure adequate ventilation and control the addition rate.[1]

  • Workup: Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4,4-difluorocyclohexanecarboxylate.[1]

Workflow: Troubleshooting Low Yield in Difluorination

G start Problem: Low Yield of Difluoroester check_moisture Were all reagents and glassware scrupulously dry? start->check_moisture check_reagent Is the fluorinating agent fresh and pure? check_moisture->check_reagent Yes re_dry Solution: Flame-dry glassware. Use anhydrous solvents. Run under inert gas. check_moisture->re_dry No check_temp Was temperature strictly controlled during addition? check_reagent->check_temp Yes new_reagent Solution: Use a new, unopened bottle of Deoxo-Fluor®. check_reagent->new_reagent No check_stoich Were sufficient equivalents used? check_temp->check_stoich Yes improve_cooling Solution: Improve cooling bath. Use syringe pump for slow, controlled addition. check_temp->improve_cooling No increase_eq Solution: Increase equivalents of Deoxo-Fluor® to 2.5. check_stoich->increase_eq No success Yield Improved check_stoich->success Yes re_dry->success new_reagent->success improve_cooling->success increase_eq->success

Caption: Decision tree for troubleshooting low difluorination yield.

Section 2: Amide Formation

The conversion of the 4,4-difluorocyclohexanecarboxylic acid or its corresponding ester to the final this compound is a more conventional transformation. However, challenges in achieving full conversion and ensuring product purity can arise during scale-up. The process typically involves either saponification of the ester followed by amide coupling, or direct aminolysis.

Frequently Asked Questions (FAQs): Amide Formation

Q1: My saponification of the ethyl ester is incomplete. What can I do? A1: Incomplete saponification can result from insufficient base, short reaction times, or poor solubility. Ensure at least 2-3 equivalents of base (e.g., LiOH, NaOH) are used. If solubility is an issue in a purely aqueous system, adding a co-solvent like THF or methanol can significantly improve the reaction rate.[11]

Q2: What is the most robust method for converting the carboxylic acid to the amide on a large scale? A2: For large-scale synthesis, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective method, followed by reaction with ammonia (or an amine).[12] This avoids the cost and waste associated with many peptide coupling reagents. Direct amidation is possible but often requires high temperatures or specific catalysts.[13]

Q3: The final amide product is difficult to purify. Any suggestions? A3: If the crude product contains unreacted carboxylic acid, an aqueous wash with a mild base (like NaHCO₃) can remove it. If it contains unreacted starting ester, a wash with dilute acid might be effective if the amide is sufficiently stable. Recrystallization is often the best method for final purification on a large scale.

Troubleshooting Guide: Amide Formation
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Amide Formation 1. Poor Activating Agent: The chosen coupling reagent is inefficient or has degraded. 2. Insufficient Amine/Ammonia: Stoichiometry is off, or volatile ammonia was lost. 3. Low Reaction Temperature: Reaction is too sluggish at the chosen temperature.1. If using a coupling reagent, use a fresh batch. For scale-up, consider converting to the acyl chloride with SOCl₂ for more reliable activation.[12] 2. Use a moderate excess of the amine component. If using ammonia, use a sealed reactor or ensure the temperature is low enough to prevent significant off-gassing. 3. Gently warm the reaction if stability allows, or increase the reaction time.
Formation of Side Products 1. Over-activation: Use of highly reactive coupling agents can lead to side reactions. 2. Racemization (if chiral centers are present): Base or high temperatures can cause epimerization of adjacent stereocenters.1. Use a milder activating agent or control the stoichiometry of the activating agent carefully. 2. Add the activating agent at low temperature. If a base is required, use a non-nucleophilic, hindered base like triethylamine or DIPEA.
Difficult Product Isolation 1. Product is water-soluble: Amide is lost into the aqueous layers during workup. 2. Product forms an emulsion: Difficulty separating organic and aqueous phases.1. Saturate the aqueous layer with NaCl (brine) to decrease the amide's solubility. Extract multiple times with a suitable organic solvent (e.g., EtOAc, DCM). 2. Add brine to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Experimental Protocol: Two-Step Saponification and Amidation

Part A: Saponification of Ethyl 4,4-Difluorocyclohexanecarboxylate [11]

  • Dissolution: Dissolve the starting ester (1.0 eq.) in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, ~3-5 eq.) and stir the mixture vigorously at room temperature overnight.

  • Monitoring: Monitor for the disappearance of the starting ester by TLC or LC-MS.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid, which is often a solid and can be used directly in the next step.

Part B: Amide Formation via Acyl Chloride [12]

  • Acyl Chloride Formation: Suspend the 4,4-difluorocyclohexanecarboxylic acid (1.0 eq.) in an anhydrous solvent like DCM or toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 eq.) at 0 °C. Allow the reaction to warm to room temperature or gently heat (e.g., 40-50 °C) until gas evolution ceases.

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amination: Dissolve the crude acyl chloride in a cold, anhydrous solvent (e.g., THF, DCM). In a separate flask, prepare a solution of aqueous ammonia (~28-30%).

  • Reaction: Slowly add the acyl chloride solution to the stirred, cooled ammonia solution. A white precipitate of the amide should form.

  • Isolation: Stir for 1-2 hours, then filter the solid product. Wash the filter cake with cold water and then a small amount of a non-polar solvent (like hexanes) to aid drying.

  • Drying: Dry the solid product under vacuum to obtain this compound.

Workflow: Optimizing Amide Formation

G start Goal: Convert Carboxylic Acid to Amide check_scale What is the reaction scale? start->check_scale small_scale < 10g Scale: Use Standard Coupling Reagents (HATU, HOBt/EDC) check_scale->small_scale Lab Scale large_scale > 10g Scale: Convert to Acyl Chloride with SOCl₂ or Oxalyl Chloride check_scale->large_scale Scale-Up troubleshoot Problem Encountered: Incomplete Conversion small_scale->troubleshoot large_scale->troubleshoot check_activation Was activation complete? troubleshoot->check_activation check_amine Was sufficient amine/ammonia used? check_activation->check_amine Yes solution_activation Solution: Increase activation time/temp. Use a more robust agent (e.g., SOCl₂). check_activation->solution_activation No solution_amine Solution: Use excess amine. For ammonia, use a sealed system or aq. NH₃. check_amine->solution_amine No success Reaction Optimized check_amine->success Yes solution_activation->success solution_amine->success

Caption: Decision tree for selecting and troubleshooting an amidation strategy.

References

  • Safety and handling of fluorinated organic compounds - Benchchem.
  • Technical Support Center: Improving Yield and Selectivity in Difluorination Reactions - Benchchem.
  • challenges in the scale-up of Methyl 4,4-difluorocyclohexanecarboxylate production - Benchchem.
  • 4,4-Difluorocyclohexanecarboxylic acid synthesis - ChemicalBook.
  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Organic Process Research & Development - ACS Publications.
  • Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoropropane Fluorination - Benchchem.
  • common side reactions and byproducts in difluoroamine chemistry - Benchchem.
  • CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents.
  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates | Organic Letters.
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing).
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • 4 - Organic Syntheses Procedure.
  • Making Amides from Carboxylic Acids - Chemistry LibreTexts.
  • Technical Support Center: Optimization of Difluoroamine Fluorinations - Benchchem.
  • Deoxofluor - Enamine.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis.

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analytical techniques for detecting impurities in 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4,4-Difluorocyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development, directly impacting safety and efficacy.[1] This resource offers structured troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your analytical workflows.

The Critical Role of Impurity Profiling

Impurity profiling is the systematic process of identifying, isolating, and structurally elucidating unknown impurities.[2] This is a mandatory step in pharmaceutical manufacturing, with regulatory bodies like the ICH, USFDA, and others providing strict guidelines on impurity thresholds.[3] Impurities can originate from various stages, including synthesis, degradation, or storage, and may consist of starting materials, by-products, intermediates, or reagents.[] Understanding and controlling these impurities is paramount for ensuring the quality, safety, and consistency of the final drug product.[5]

Logical Flow for Impurity Analysis

To effectively tackle impurity analysis, a structured approach is recommended. The following diagram illustrates a typical workflow for the identification and quantification of impurities in this compound.

Impurity Analysis Workflow cluster_0 Initial Assessment cluster_1 Separation & Detection cluster_2 Identification & Characterization cluster_3 Quantification & Validation Sample Preparation Sample Preparation Preliminary Screening (TLC, UV-Vis) Preliminary Screening (TLC, UV-Vis) Sample Preparation->Preliminary Screening (TLC, UV-Vis) Initial Check HPLC/UHPLC HPLC/UHPLC Preliminary Screening (TLC, UV-Vis)->HPLC/UHPLC Non-volatile Impurities GC GC Preliminary Screening (TLC, UV-Vis)->GC Volatile Impurities Mass Spectrometry (MS) Mass Spectrometry (MS) HPLC/UHPLC->Mass Spectrometry (MS) Hyphenation (LC-MS) Quantitative Analysis Quantitative Analysis HPLC/UHPLC->Quantitative Analysis Quantification GC->Mass Spectrometry (MS) Hyphenation (GC-MS) GC->Quantitative Analysis Quantification NMR Spectroscopy NMR Spectroscopy Mass Spectrometry (MS)->NMR Spectroscopy Structure Confirmation Method Validation Method Validation Quantitative Analysis->Method Validation Regulatory Compliance

A typical workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC/UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the workhorses for impurity analysis of non-volatile and thermally unstable compounds. These techniques offer high selectivity for separating a wide range of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing poor peak shape (tailing or fronting) for the main peak and impurities. What could be the cause?

A1: Peak tailing is a common issue in reversed-phase HPLC and is often caused by interactions with acidic silanol groups on the silica-based column packing.[6]

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanols (typically pH 2-4) or the analyte. A change of as little as 0.1 pH units can significantly affect retention time and peak shape.[7]

    • Buffer Concentration: Insufficient buffer capacity can lead to peak shape issues. A concentration of 10-25 mM is usually sufficient for stable operation.[6]

    • Column Overload: Injecting too much sample can lead to peak fronting.[6] Try reducing the injection volume or sample concentration.[8]

    • Column Contamination: Strongly retained impurities can accumulate on the column, leading to active sites that cause tailing. Use a guard column and flush the column with a strong solvent.[7][9]

Q2: My retention times are drifting or inconsistent between injections. How can I stabilize my method?

A2: Retention time variability can stem from several factors related to the HPLC system and mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the proportioning valve function.[8] You can verify this by adding a tracer to one of the solvents and monitoring the baseline.[7]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially critical for gradient methods.

    • Temperature Fluctuation: Use a column oven to maintain a stable temperature, as temperature changes can affect retention times.

    • Flow Rate In-Consistencies: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Typical HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeC18 provides good retention for a broad range of organic molecules. Smaller particle sizes (UHPLC) offer higher resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a modifier to improve peak shape and provides protons for positive ion mode mass spectrometry.
Gradient 5-95% B over 10-20 minutesA gradient elution is typically necessary to resolve impurities with a wide range of polarities.
Flow Rate 0.2-1.0 mL/minAdjusted based on column dimensions to maintain optimal linear velocity.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection UV at 210 nm or Mass SpectrometryAmide bonds have some UV absorbance at lower wavelengths. MS provides mass information for identification.
Injection Vol. 1-10 µLKeep injection volume low to prevent column overload.

Gas Chromatography (GC)

Gas Chromatography is the preferred technique for analyzing volatile and semi-volatile impurities, such as residual solvents or volatile by-products from the synthesis of this compound.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not seeing any peaks for my expected volatile impurities. What should I check?

A1: The absence of expected peaks can be due to several factors, from sample preparation to instrument settings.

  • Troubleshooting Steps:

    • Inlet Temperature: Ensure the inlet temperature is high enough to volatilize the impurities of interest without causing thermal degradation.

    • Column Choice: A column with an inappropriate stationary phase may not provide adequate retention for your analytes. For fluorinated compounds, a mid-polarity phase like a 5% phenyl-methylpolysiloxane is a good starting point.

    • Carrier Gas Flow: Incorrect flow rate can lead to poor peak shape or no elution. Verify the flow rate and check for leaks.

    • Sample Preparation: If using headspace analysis, ensure the incubation temperature and time are sufficient to drive the volatile impurities into the headspace.

Q2: I'm observing broad or tailing peaks for my fluorinated impurities. What is the likely cause?

A2: Fluorinated compounds can be challenging for GC analysis due to their reactivity.

  • Troubleshooting Steps:

    • Active Sites: Active sites in the inlet liner or on the column can cause peak tailing. Use a deactivated liner and consider a more inert column.

    • Column Degradation: Reactive impurities can damage the stationary phase over time. Trimming the front end of the column may help.

    • Injection Technique: A slow injection can lead to band broadening. Ensure a fast, clean injection.

Typical GC Method Parameters
ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium or Hydrogen at a constant flow of 1-2 mL/minProvides good efficiency and resolution.
Inlet Temperature 250 °CSufficient to volatilize most potential impurities without causing degradation.
Oven Program Start at 40 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minA typical temperature program to separate compounds with a range of boiling points.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides identification capabilities, while FID is a robust quantitative detector.

Mass Spectrometry (MS) for Structural Elucidation

Mass Spectrometry, especially when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for identifying unknown impurities.[1][10][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of an impurity.[12]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble ionizing my impurities using Electrospray Ionization (ESI). What are my options?

A1: ESI is a soft ionization technique that works well for polar molecules. If your impurities are less polar, you may need to consider other options.

  • Troubleshooting Steps:

    • Try Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[10]

    • Mobile Phase Additives: The addition of modifiers like formic acid or ammonium formate can facilitate protonation in positive ion mode, while ammonium hydroxide can aid deprotonation in negative ion mode.

    • Source Parameters: Optimize the capillary voltage, gas flow, and temperature to improve ionization efficiency.

Q2: The fragmentation pattern of my impurity in MS/MS is not providing clear structural information. What can I do?

A2: Interpreting fragmentation spectra can be complex.

  • Troubleshooting Steps:

    • Vary Collision Energy: Experiment with different collision energies to generate a wider range of fragment ions.

    • Consider Chemical Derivatization: Derivatizing the molecule can introduce specific fragmentation pathways that are easier to interpret. For amides, this could involve reactions with the amide functional group.

    • Utilize High-Resolution MS: Accurate mass measurements of fragment ions can help to determine their elemental composition, providing more clues about the structure.

Decision Tree for Ionization Technique Selection

Ionization Technique Selection Analyte Properties Analyte Properties Polar & Thermally Labile? Polar & Thermally Labile? Analyte Properties->Polar & Thermally Labile? Volatile & Thermally Stable? Volatile & Thermally Stable? Polar & Thermally Labile?->Volatile & Thermally Stable? No ESI ESI Polar & Thermally Labile?->ESI Yes APCI APCI Volatile & Thermally Stable?->APCI Yes (LC-MS) EI/CI (GC-MS) EI/CI (GC-MS) Volatile & Thermally Stable?->EI/CI (GC-MS) Yes (GC-MS) Consider Other Techniques Consider Other Techniques Volatile & Thermally Stable?->Consider Other Techniques No

Choosing the right ionization technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of impurities.[13] It provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of connectivity and stereochemistry.[13]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The 1H NMR spectrum of my isolated impurity is complex and shows more signals than expected. What could be the reason?

A1: The complexity could arise from several factors, including the presence of multiple conformers or isomers.

  • Possible Explanations:

    • Restricted Amide Bond Rotation: The C-N bond in amides has a partial double bond character, which can lead to restricted rotation and the presence of cis and trans isomers that are observable by NMR.[14][15] This will result in two sets of signals for the atoms near the amide bond.

    • Presence of Diastereomers: If the impurity has multiple chiral centers, you may have a mixture of diastereomers, each giving its own set of NMR signals.

    • Residual Solvent or Impurities: Ensure your sample is pure and free from residual solvents from the isolation process.

Q2: I have a very small amount of an isolated impurity. How can I get a good quality NMR spectrum?

A2: Obtaining a good spectrum from a small amount of sample requires optimizing several acquisition parameters.

  • Tips for Low Concentration Samples:

    • Increase the Number of Scans: A higher number of scans will improve the signal-to-noise ratio.

    • Use a Cryoprobe: Cryogenically cooled probes offer significantly higher sensitivity compared to standard probes.[13]

    • Use Micro-NMR Tubes: These tubes require a smaller sample volume, effectively increasing the concentration of your sample in the active region of the NMR coil.[13]

    • Perform 2D NMR Experiments: Experiments like HSQC and HMBC can help to resolve overlapping signals and provide crucial connectivity information, even with low sample amounts.

Method Validation

Once an analytical method for impurity detection is developed, it must be validated to ensure it is suitable for its intended purpose.[5][16] Method validation provides documented evidence that the method is reliable, reproducible, and accurate.[17]

Key Validation Parameters
ParameterDescription
Specificity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[18]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

This table is based on ICH Q2(R1) guidelines.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • Validation of Impurity Methods, Part II. (2014).
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019).
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • The benefits of high-resolution mass spectrometry for impurity profiling.
  • Identity and Purity - Small Molecules.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
  • Successful HPLC Operation – A Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Troubleshooting in HPLC: A Review.
  • Analytical method validation: A brief review.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • HPLC Troubleshooting Guide.
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020).
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • GC/MS Identification of Impurities. (2024).
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - MDPI.
  • Is it possible to analyze F-compounds with GCMS ?. (2014).
  • 7.5 High Resolution NMR Spectroscopy.
  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.
  • Using NMR to observe the restricted rotation in amide bonds. (2023).
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PHARMACEUTICAL IMPURITY ANALYSIS SOLUTIONS.
  • Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe.
  • A simple and rapid HPLC/ UV method for simultaneous quantification of four constituents in anti-tuberculosis 4-FDC tablets by pre-column derivatization.
  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022).
  • Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • PFAS Analysis by CDC 6304.09 for Serum.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024).
  • Difenoconazole and Impurities.

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Validation & Comparative

A Comparative Analysis of 4,4-Difluorocyclohexanecarboxamide and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of 4,4-Difluorocyclohexanecarboxamide and its parent analog, Cyclohexanecarboxamide. By examining their synthesis, physicochemical characteristics, metabolic stability, and potential biological implications, we aim to provide a comprehensive resource for researchers leveraging fluorination to optimize drug candidates.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine into a molecule can induce profound changes in its properties. The high electronegativity and small size of the fluorine atom can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The gem-difluoro group (CF2), in particular, serves as a bioisostere for a methylene group (CH2) or a carbonyl group (C=O), offering a means to fine-tune molecular properties without drastically altering steric profiles. This guide will explore the tangible effects of such a substitution in the context of the cyclohexanecarboxamide scaffold.

Synthesis of this compound and Cyclohexanecarboxamide

The synthetic accessibility of both compounds is a critical consideration for their application in research and development.

Synthesis of Cyclohexanecarboxamide

Cyclohexanecarboxamide is readily prepared from its corresponding carboxylic acid.

Experimental Protocol: Synthesis of Cyclohexanecarboxamide

  • Activation of Carboxylic Acid: To a solution of cyclohexanecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like thionyl chloride or oxalyl chloride (1.1 equivalents) at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours to form the acyl chloride.

  • Amidation: The crude acyl chloride solution is then slowly added to a cooled (0 °C) concentrated aqueous solution of ammonia or a solution of ammonia in a suitable organic solvent.

  • Work-up and Purification: The resulting mixture is stirred for an additional 1-2 hours. The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure cyclohexanecarboxamide.

Synthesis of this compound

The synthesis of the difluorinated analog typically starts from a ketone precursor, followed by fluorination and subsequent conversion of the carboxylic acid to the amide. A key intermediate is 4,4-difluorocyclohexanecarboxylic acid.[1]

Experimental Protocol: Synthesis of this compound

  • Fluorination of 4-Oxocyclohexanecarboxylic Acid Ester: An ester of 4-oxocyclohexanecarboxylic acid is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an anhydrous solvent like dichloromethane at low temperature.[1]

  • Hydrolysis: The resulting ethyl 4,4-difluorocyclohexanecarboxylate is then hydrolyzed to 4,4-difluorocyclohexanecarboxylic acid using a base like sodium hydroxide in a mixture of ethanol and water.[1]

  • Amidation: The 4,4-difluorocyclohexanecarboxylic acid is then converted to this compound using the amidation procedure described for the non-fluorinated analog.

Diagram: Synthetic Workflow

G cluster_0 Cyclohexanecarboxamide Synthesis cluster_1 This compound Synthesis Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Acyl Chloride Acyl Chloride Cyclohexanecarboxylic Acid->Acyl Chloride SOCl2 or (COCl)2 Cyclohexanecarboxamide Cyclohexanecarboxamide Acyl Chloride->Cyclohexanecarboxamide NH3 4-Oxocyclohexanecarboxylic\nAcid Ester 4-Oxocyclohexanecarboxylic Acid Ester Ethyl 4,4-Difluorocyclohexane-\ncarboxylate Ethyl 4,4-Difluorocyclohexane- carboxylate 4-Oxocyclohexanecarboxylic\nAcid Ester->Ethyl 4,4-Difluorocyclohexane-\ncarboxylate DAST 4,4-Difluorocyclohexane-\ncarboxylic Acid 4,4-Difluorocyclohexane- carboxylic Acid Ethyl 4,4-Difluorocyclohexane-\ncarboxylate->4,4-Difluorocyclohexane-\ncarboxylic Acid NaOH, H2O 4,4-Difluorocyclohexane-\ncarboxamide 4,4-Difluorocyclohexane- carboxamide 4,4-Difluorocyclohexane-\ncarboxylic Acid->4,4-Difluorocyclohexane-\ncarboxamide 1. SOCl2 2. NH3 G Cyclohexanecarboxamide Cyclohexanecarboxamide 4-Hydroxycyclohexanecarboxamide 4-Hydroxycyclohexanecarboxamide Cyclohexanecarboxamide->4-Hydroxycyclohexanecarboxamide CYP450 Oxidation This compound This compound Metabolism Blocked Metabolism Blocked This compound->Metabolism Blocked CYP450

Caption: Fluorination at the 4-position blocks oxidative metabolism.

Biological Activity: Predicted Implications

The cyclohexane scaffold is present in numerous biologically active compounds. [2]The introduction of fluorine can impact biological activity through several mechanisms:

  • Altered Binding Affinity: Changes in lipophilicity and electronic properties can affect how the molecule interacts with the binding pocket of a protein target. The increased polarity of the C-F bond can lead to new electrostatic or hydrogen bonding interactions.

  • Improved Membrane Permeability: The anticipated increase in lipophilicity for the fluorinated analog may enhance its ability to cross cell membranes, potentially leading to improved bioavailability and efficacy for intracellular targets.

  • Enhanced Target Residence Time: Increased metabolic stability can lead to a longer half-life, which may translate to a more sustained therapeutic effect.

It is important to note that in some cases, fluorination can lead to unexpected effects on metabolism or conformation that may not be beneficial. For instance, conformational changes induced by fluorination have been shown to alter metabolic pathways in macrocyclic systems. [3][4]Therefore, experimental validation is crucial.

Conclusion

The strategic placement of a gem-difluoro group on the cyclohexanecarboxamide scaffold offers a promising avenue for optimizing the properties of drug candidates. The fluorinated analog, this compound, is predicted to exhibit increased lipophilicity and significantly enhanced metabolic stability compared to its non-fluorinated counterpart. These modifications have the potential to translate into improved pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge and experimental frameworks for researchers to explore the utility of this fluorinated building block in their drug discovery programs.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(20), e202200331. [Link]

  • Herasymchuk, M., et al. (2020). Last of the gem-Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry, 2020(10), 1435-1443. [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 107-113. [Link]

  • Cheméo. (n.d.). Cyclohexanecarboxamide. Retrieved from [Link]

  • Diva-Portal.org. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds. WO2015102893A1.
  • Google Patents. (n.d.). Preparation method of 4,4-difluorocyclohexanecarboxylic acid. CN105061188A.
  • Sharma, R., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 80, 529-541. [Link]

  • ChemBK. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. Retrieved from [Link]

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structure-activity relationship of 4,4-Difluorocyclohexanecarboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ [AUTONOMY] A Senior Application Scientist's Comparative Guide to 4,4-Difluorocyclohexanecarboxamide Derivatives in Nav1.7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of this compound derivatives, a promising class of molecules targeting the voltage-gated sodium channel Nav1.7 for the treatment of pain. We will explore the key structural features that drive their potency and selectivity, compare their performance against alternative Nav1.7 inhibitors, and provide detailed experimental protocols for their evaluation.

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2][3] Its preferential expression in peripheral sensory neurons makes it an attractive target for developing novel analgesics with potentially fewer side effects than current treatments.[4][5] Individuals with loss-of-function mutations in Nav1.7 experience a congenital inability to perceive pain, underscoring its critical role in nociception.[5]

The this compound scaffold has emerged as a particularly interesting chemotype in the quest for selective Nav1.7 inhibitors. The gem-difluoro substitution on the cyclohexane ring is a key design element that confers conformational rigidity, which is believed to be advantageous for binding to the channel.

Deconstructing the Structure-Activity Relationship (SAR)

The potency and selectivity of this compound derivatives are intricately linked to their molecular architecture. The SAR can be systematically understood by examining the contributions of the core, the linker, and the peripheral substituents.

The 4,4-Difluorocyclohexane Core: A Conformational Lock

The defining feature of this class of compounds is the 4,4-difluorocyclohexane ring. This moiety serves to pre-organize the molecule into a specific chair conformation, reducing the entropic penalty upon binding to the Nav1.7 channel and thereby enhancing affinity. The orientation of the carboxamide group on this ring is a critical determinant of activity.

The Carboxamide Linker: The Hydrogen-Bonding Anchor

The carboxamide group acts as a crucial hydrogen-bonding moiety, interacting with key amino acid residues within the Nav1.7 binding pocket. N-substitution on the amide can be utilized to modulate physicochemical properties such as solubility and metabolic stability.[6]

Aromatic and Heterocyclic Substituents: Fine-Tuning Potency and Selectivity

The nature and substitution patterns of the aromatic or heterocyclic rings attached to the core structure are primary drivers of both potency and selectivity. These groups engage in hydrophobic and potential π-stacking interactions within the channel's binding site. Judicious modification of these substituents has been a key strategy in optimizing Nav1.7 inhibition. For instance, the introduction of bicyclic aromatic fragments has been explored to enhance inhibitory activity.[7]

Comparative Analysis: How Do They Stack Up?

To provide a clear perspective on the therapeutic potential of this compound derivatives, it is essential to compare them with other classes of Nav1.7 inhibitors.

Compound ClassMechanism of ActionSelectivity ProfileKey AdvantagesKey Challenges
4,4-Difluorocyclohexanecarboxamides State-dependent pore blockGenerally high selectivity over other Nav subtypesGood oral bioavailability potential, synthetically tractableAchieving optimal balance of potency, selectivity, and DMPK properties
Aryl Sulfonamides Voltage-sensor domain (VSD4) bindingHigh selectivityPotent inhibitors, some have advanced to clinical trials[1]Potential for off-target effects, CNS side effects
Acylsulfonamides Binds to VSD4High selectivityPotent and selectiveUnderstanding of binding interactions is evolving[8]
Toxin-derived Peptides (e.g., ProTx-II) Pore blockVery high selectivityHigh potency and selectivityPoor oral bioavailability, potential for immunogenicity
Small Molecules Templated on Toxins Pore blockCan achieve high selectivityAims to mimic the high selectivity of toxins in a small molecule format[2]Complex synthetic chemistry

Essential Experimental Protocols for Evaluation

A rigorous and systematic approach is necessary to characterize the SAR of novel this compound derivatives.

Primary Screening: High-Throughput Electrophysiology

The initial assessment of Nav1.7 inhibitory activity is typically performed using automated patch-clamp electrophysiology.

Experimental Workflow:

Caption: High-throughput electrophysiology workflow for primary screening.

Detailed Protocol:

  • Cell Maintenance: Culture HEK293 or CHO cells stably expressing the human Nav1.7 channel.

  • Assay Preparation: On the day of the experiment, prepare a single-cell suspension.

  • Automated Electrophysiology: Utilize a high-throughput automated patch-clamp system.[9]

  • Voltage Protocol: Apply a depolarizing voltage step (e.g., from -120 mV to 0 mV) to activate the Nav1.7 channels.

  • Compound Application: Apply a range of concentrations of the test compound to generate a concentration-response curve.

  • Data Analysis: Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

Secondary Screening: Selectivity Profiling

Active compounds from the primary screen must be evaluated for their selectivity against other Nav channel subtypes, particularly those expressed in the heart (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3).

Experimental Workflow:

Caption: Workflow for Nav channel selectivity profiling.

Protocol:

  • Cell Panel: Use a panel of cell lines, each stably expressing a different human Nav channel subtype.

  • Electrophysiology: Employ the same automated patch-clamp protocol used in the primary screen for each cell line.

  • Data Analysis: Calculate the IC50 value for each Nav subtype and determine the fold-selectivity relative to Nav1.7.

In Vivo Efficacy Models

Compounds demonstrating high potency and selectivity should be advanced to in vivo models of pain to assess their analgesic efficacy.

Experimental Workflow:

Caption: In vivo efficacy testing workflow.

Protocol:

  • Model Selection: Choose a relevant animal model of pain, such as the complete Freund's adjuvant (CFA) model for inflammatory pain or the chronic constriction injury (CCI) model for neuropathic pain.

  • Pharmacokinetics: Determine the pharmacokinetic profile of the compound to inform dose selection and timing of behavioral assessments.

  • Compound Administration: Administer the compound via a clinically relevant route (e.g., oral gavage).

  • Behavioral Assessment: Measure pain-related endpoints such as thermal withdrawal latency (Hargreaves test) or mechanical withdrawal threshold (von Frey test).

  • Data Analysis: Compare the behavioral responses of the compound-treated group to a vehicle-treated control group to determine efficacy.

Future Perspectives and Unanswered Questions

Despite the significant progress in developing potent and selective Nav1.7 inhibitors, a key challenge remains the translation of preclinical efficacy to clinical success.[10] A deeper understanding of the role of Nav1.7 in different pain states and the development of more predictive preclinical models are crucial. The this compound scaffold continues to be a valuable platform for designing next-generation Nav1.7 inhibitors with improved therapeutic profiles.

References

  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. (2018). Proceedings of the National Academy of Sciences, 115(3), E510-E519.
  • Inhibition of NaV1.7: the possibility of ideal analgesics. (2020). British Journal of Pharmacology, 177(12), 2685-2703.
  • Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin. (2016). PLoS ONE, 11(2), e0148144.
  • Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts. (2025). Marine Drugs, 23(11), 603.
  • Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. (2022). ACS Medicinal Chemistry Letters, 13(11), 1766-1773.
  • This compound|CAS 927209-98-1. Benchchem.
  • Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. (2023). European Journal of Medicinal Chemistry, 254, 115371.
  • Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. (2020). Journal of Medicinal Chemistry, 63(11), 6107-6133.
  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 118069. [Link]

  • Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. (2021). Pain, 162(12), 2779-2788.
  • Comparative Efficacy of Nav1.7-IN-2 and Other Nav1.7 Inhibitors: A Guide for Researchers. Benchchem.

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A Comparative Analysis of 4,4-Difluorocyclohexanecarboxamide in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets[1][2][3][4]. This guide provides a comprehensive comparative analysis of 4,4-Difluorocyclohexanecarboxamide, a molecule of interest that combines the established biological relevance of the cyclohexanecarboxamide scaffold with the advantageous properties of gem-difluorination.

The carboxamide functional group is a prevalent feature in a vast number of bioactive compounds, including many approved drugs. Its ability to participate in hydrogen bonding interactions makes it a critical component of many pharmacophores, particularly in oncology[5]. Cyclohexanecarboxamide derivatives, in particular, have been explored for various therapeutic applications, including their potential as anticancer and α-glucosidase inhibitory agents[6][7]. The non-naturally occurring presence of cyclohexanecarboxamide has been detected in human blood, suggesting its relevance and stability within biological systems[8].

This guide will provide a scientifically rigorous framework for evaluating the biological potential of this compound. We will present a rationale for its investigation, propose a series of comparative biological assays, and provide detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to explore the therapeutic promise of this and structurally related compounds.

The Scientific Rationale: Why this compound?

The rationale for investigating this compound is built upon the convergence of two key principles in medicinal chemistry: the utility of the cyclohexanecarboxamide scaffold and the strategic use of fluorine to enhance drug-like properties.

The cyclohexanone core, a related structure, is found in several natural products and drug candidates with diverse biological activities, including antibacterial, anticonvulsant, antifungal, and anticancer properties[6]. The carboxamide moiety itself is a versatile functional group known to interact with a multitude of biological targets, contributing to the efficacy of numerous pharmaceuticals[5].

The introduction of a gem-difluoro group at the 4-position of the cyclohexane ring is a deliberate design choice aimed at improving upon the parent cyclohexanecarboxamide molecule. The C-F bond is significantly stronger than a C-H bond, which can block sites of metabolic oxidation, potentially leading to improved metabolic stability and a longer in vivo half-life[1][9]. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for specific protein targets[1][2].

Proposed Comparative Biological Assays

To thoroughly evaluate the biological potential of this compound, a series of in vitro assays are proposed. These assays are designed to assess its cytotoxic effects against cancer cell lines and to probe its potential mechanism of action through targeted enzyme inhibition.

Comparator Compounds

For a robust comparative analysis, the following compounds should be included alongside this compound:

  • Cyclohexanecarboxamide: The non-fluorinated parent compound will serve as a direct comparator to elucidate the impact of gem-difluorination on biological activity.

  • Doxorubicin: A well-characterized anticancer agent will be used as a positive control in cytotoxicity assays.

  • A known kinase inhibitor (e.g., Staurosporine): This will serve as a positive control in any target-based kinase inhibition assays.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines representing different tumor types.

  • MCF-7 (Breast Cancer): A commonly used model for hormone-responsive breast cancer.

  • HCT-116 (Colon Cancer): A well-characterized cell line for studying colorectal cancer.

  • K-562 (Leukemia): A model for chronic myeloid leukemia.

The antiproliferative activity of the compounds will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Target-Based Assays: Kinase Inhibition

Given that many carboxamide-containing compounds exhibit anticancer activity through the inhibition of protein kinases, it is proposed to screen this compound against a panel of relevant kinases. Based on the activity of structurally related molecules, initial targets of interest could include Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3Kα)[5].

A variety of commercially available kinase assay kits can be utilized for this purpose. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the test compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid. The synthesis of this precursor has been described in the literature[10]. The subsequent amidation can be carried out using standard peptide coupling reagents.

Step 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid (as described in the literature[10])

  • This step involves the fluorination of a suitable keto-ester precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST), followed by hydrolysis of the ester to yield the carboxylic acid.

Step 2: Amidation of 4,4-Difluorocyclohexanecarboxylic Acid

  • Dissolve 4,4-difluorocyclohexanecarboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a source of ammonia, such as a solution of ammonia in a suitable solvent or an ammonium salt like ammonium chloride (1.5 equivalents) along with a non-nucleophilic base like triethylamine (TEA) (2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound Keto-ester Keto-ester 4,4-Difluorocyclohexanecarboxylic Acid 4,4-Difluorocyclohexanecarboxylic Acid Keto-ester->4,4-Difluorocyclohexanecarboxylic Acid Fluorination & Hydrolysis This compound This compound 4,4-Difluorocyclohexanecarboxylic Acid->this compound Amidation (EDC, DMAP, NH3 source)

Caption: Synthetic route to this compound.

MTT Assay for Cytotoxicity
  • Cell Seeding: Seed the selected cancer cell lines (MCF-7, HCT-116, K-562) into 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Cyclohexanecarboxamide, and Doxorubicin) in the growth medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound using a non-linear regression analysis.

MTT Assay Workflow

cluster_mtt MTT Assay Workflow Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with Compounds Treat with Compounds Incubate (24h)->Treat with Compounds Incubate (48-72h) Incubate (48-72h) Treat with Compounds->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Expected Outcomes

The results of the comparative analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Comparative Cytotoxicity of Cyclohexanecarboxamide Derivatives

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)K-562 IC50 (µM)
This compoundExpected ValueExpected ValueExpected Value
CyclohexanecarboxamideExpected ValueExpected ValueExpected Value
DoxorubicinExpected ValueExpected ValueExpected Value

It is hypothesized that this compound will exhibit greater potency (lower IC50 values) compared to its non-fluorinated counterpart, Cyclohexanecarboxamide. This would provide strong evidence for the beneficial role of gem-difluorination in enhancing the anticancer activity of this scaffold.

Table 2: Kinase Inhibition Profile

CompoundEGFR IC50 (µM)PI3Kα IC50 (µM)
This compoundExpected ValueExpected Value
StaurosporineExpected ValueExpected Value

Should this compound demonstrate significant kinase inhibitory activity, it would provide valuable insights into its mechanism of action and guide further lead optimization efforts.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach for the comparative biological evaluation of this compound. By leveraging the known biological relevance of the cyclohexanecarboxamide scaffold and the well-established benefits of fluorination in medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutic agents.

The proposed experimental protocols provide a clear roadmap for researchers to investigate its anticancer potential and elucidate its mechanism of action. The expected outcomes from these studies could validate the strategic design of this molecule and pave the way for further preclinical development, including in vivo efficacy and pharmacokinetic studies. The exploration of this compound and its analogs holds the potential to contribute to the growing arsenal of targeted therapies for the treatment of cancer and other diseases.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Mezencev, R. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH National Library of Medicine. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-803. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google P
  • Human Metabolome Database. (2021). Cyclohexanecarboxamide (HMDB0250651). [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, L. A., & Al-Majid, A. M. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1358. [Link]

  • Al-Suwaidan, I. A., Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, L. A., & Al-Majid, A. M. (2020). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. ResearchGate. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of therapeutic agents and advances in the design and application of organofluorine compounds. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(9), 804-814. [Link]

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A Comparative Guide to the Metabolic Stability of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to enhance a candidate's pharmacological profile. The gem-difluoro motif, in particular, is often introduced to modulate lipophilicity, pKa, and, crucially, metabolic stability. This guide provides an in-depth technical assessment of the metabolic stability of 4,4-Difluorocyclohexanecarboxamide, a compound of interest in medicinal chemistry. In the absence of direct, publicly available experimental data for this specific molecule, this guide will offer a comparative analysis based on established principles of drug metabolism, data from analogous structures, and detailed experimental protocols for its empirical evaluation. Our audience of researchers, scientists, and drug development professionals will find a comprehensive framework for understanding and assessing the metabolic fate of this and similar fluorinated compounds.

The Influence of Gem-Difluorination on Metabolic Stability: A Double-Edged Sword

The introduction of a gem-difluoro group onto a cyclohexyl ring is predicated on the strength of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry.[1] This high bond dissociation energy is often leveraged to block metabolically labile C-H bonds from oxidation by cytochrome P450 (CYP450) enzymes, the primary catalysts of Phase I drug metabolism.[1][2] This "metabolic blocking" strategy can significantly increase a compound's half-life and bioavailability.[3]

However, the metabolic fate of fluorinated compounds is not always straightforward. While the C-F bond is strong, it is not inert. Under certain enzymatic conditions, defluorination can occur, potentially leading to the formation of reactive metabolites.[4][5] Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, potentially influencing its interaction with metabolizing enzymes in unforeseen ways.[3][6] Studies on functionalized gem-difluorinated cycloalkanes have shown that the effect on metabolic stability can range from neutral to slightly improved.[7]

Predicted Metabolic Pathways for this compound

To anticipate the metabolic fate of this compound, we can dissect the molecule into its key structural components: the 4,4-difluorocyclohexyl ring and the carboxamide functional group. By comparing it to its non-fluorinated analog, cyclohexanecarboxamide, we can infer the likely metabolic pathways.

Metabolism of the Cyclohexyl Ring: A Tale of Two Moieties

The non-fluorinated cyclohexyl ring is a known substrate for CYP450-mediated oxidation.[8] The primary metabolic pathway for cyclohexanecarboxylic acid, a related structure, involves hydroxylation, predominantly at the 4-position, to form trans-4-hydroxycyclohexane carboxylate.[9] This is then further oxidized to the corresponding ketone.[9]

For this compound, the presence of the gem-difluoro group at the 4-position effectively blocks this primary site of oxidation. This is the intended consequence of the fluorination. However, CYP450 enzymes may still oxidize other positions on the ring, such as the 2- or 3-positions, although likely at a slower rate.

It is also critical to consider the potential for defluorination. While less common for aliphatic fluorides compared to their aromatic counterparts, CYP450-mediated hydroxylation at a fluorinated carbon can lead to the release of fluoride ions.[4]

The Carboxamide Moiety: A Bastion of Stability

The carboxamide functional group is generally considered to be metabolically stable, particularly towards hydrolysis.[10] Non-enzymatic hydrolysis of amides is extremely slow at physiological pH.[11] While amidases (hydrolases) do exist, they are less frequently involved in the metabolism of xenobiotics compared to CYP450s. Therefore, significant cleavage of the carboxamide bond in this compound to yield 4,4-difluorocyclohexanecarboxylic acid and ammonia is predicted to be a minor metabolic pathway.

The following diagram illustrates the predicted primary metabolic pathways for both cyclohexanecarboxamide and this compound, highlighting the metabolic blocking effect of the gem-difluoro group.

G cluster_0 Cyclohexanecarboxamide Metabolism cluster_1 Predicted Metabolism of this compound A Cyclohexanecarboxamide B 4-Hydroxycyclohexanecarboxamide A->B CYP450 (Hydroxylation) C 4-Oxocyclohexanecarboxamide B->C Dehydrogenase D This compound E Hydroxylated Metabolites (e.g., at C-2 or C-3) D->E CYP450 (Slower Hydroxylation) F Minor Hydrolysis Product: 4,4-Difluorocyclohexanecarboxylic Acid D->F Amidases (Minor) G Potential Minor Pathway: Defluorination Products D->G CYP450 (Potential)

Caption: Predicted metabolic pathways of cyclohexanecarboxamide vs. This compound.

Experimental Assessment of Metabolic Stability: A Comparative Workflow

To empirically determine the metabolic stability of this compound and validate the predictions made above, a series of in vitro experiments are essential. The following section details the recommended experimental workflows.

In Vitro Metabolic Stability Assays

The two most common in vitro models for assessing metabolic stability are liver microsomes and hepatocytes. Microsomes are subcellular fractions rich in Phase I enzymes (primarily CYP450s), while hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes and cofactors.[2]

This assay is a primary screen to evaluate a compound's susceptibility to CYP450-mediated metabolism.[2]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in the presence of liver microsomes.

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis A Prepare reaction mix: - Phosphate buffer (pH 7.4) - MgCl2 - Test compound (this compound or Cyclohexanecarboxamide) D Pre-warm reaction mix and microsomes at 37°C A->D B Prepare liver microsomes (human, rat, mouse, etc.) B->D C Prepare NADPH regenerating system E Initiate reaction by adding microsomes and NADPH system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J

Caption: Workflow for a liver microsomal stability assay.

Data Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of elimination (k). The in vitro half-life is calculated as t1/2 = 0.693/k. Intrinsic clearance (CLint) can then be calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg microsomal protein/mL)

Comparative Controls: To provide a robust comparison, the following compounds should be run in parallel:

  • Cyclohexanecarboxamide: The non-fluorinated analog to directly assess the impact of the gem-difluoro group.

  • High-clearance compound (e.g., Verapamil): A positive control to ensure the metabolic activity of the microsomes.

  • Low-clearance compound (e.g., Warfarin): A negative control.

This assay provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic pathways, as well as cellular uptake.

Objective: To determine the in vitro half-life and intrinsic clearance in a whole-cell system.

Experimental Protocol: The protocol is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes instead of microsomes. The incubation times are often longer to account for cellular uptake and a broader range of metabolic activities.

Data Interpretation: A significantly shorter half-life in hepatocytes compared to microsomes would suggest that the compound is also a substrate for Phase II metabolism (e.g., glucuronidation or sulfation) or that cellular uptake is a key factor in its clearance.

Metabolite Identification

Objective: To identify the major metabolites of this compound.

Methodology: Following incubation in either microsomes or hepatocytes, the samples are analyzed by high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap LC-MS. By comparing the mass spectra of the incubated samples with control samples (without NADPH or at time zero), novel peaks corresponding to metabolites can be identified. The exact mass measurements and fragmentation patterns can then be used to propose the structures of the metabolites.

Expected Outcomes:

  • For Cyclohexanecarboxamide , the expected major metabolites would be hydroxylated and keto derivatives.

  • For This compound , the primary search would be for hydroxylated metabolites at positions other than C4. The presence of a metabolite with a mass corresponding to the loss of one or two fluorine atoms and the addition of oxygen would be indicative of defluorination.

Comparative Data Summary (Hypothetical)

While direct experimental data is not available, based on the principles discussed, we can construct a hypothetical comparative data table to illustrate the expected outcomes of the proposed experiments.

CompoundIn Vitro Half-life (t1/2, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)Predicted Major Metabolic Pathway
Cyclohexanecarboxamide 1546.2CYP450-mediated hydroxylation at C4
This compound > 60< 11.5Slow CYP450-mediated hydroxylation at other ring positions
Verapamil (Positive Control) < 10> 69.3Rapid CYP450-mediated metabolism
Warfarin (Negative Control) > 60< 11.5Slow CYP450-mediated metabolism

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results are required for a definitive assessment.

Conclusion and Future Directions

The introduction of a gem-difluoro group at the 4-position of cyclohexanecarboxamide is a rational drug design strategy aimed at enhancing metabolic stability by blocking a known site of CYP450-mediated oxidation. Based on the analysis of its structural components and comparison with its non-fluorinated analog, this compound is predicted to have significantly greater metabolic stability.

However, this guide underscores the necessity of empirical validation. The detailed experimental workflows for liver microsomal and hepatocyte stability assays, coupled with metabolite identification studies, provide a robust framework for definitively characterizing the metabolic fate of this compound. The results of these studies will not only provide crucial data for the development of this specific compound but will also contribute to a broader understanding of the impact of gem-difluorination on the metabolism of alicyclic scaffolds.

References

  • Wu, Y.-J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778–3781. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Blake, J. A., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]

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A Comparative Guide to the Biological Activity of 4,4-Difluorocyclohexanecarboxamide and its Fluorinated Analogs as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Enzyme Inhibition

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] This guide provides an in-depth comparison of 4,4-Difluorocyclohexanecarboxamide and its fluorinated analogs, focusing on their activity as inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme implicated in inflammation, pain, and cardiovascular diseases.[2][3]

Soluble epoxide hydrolase plays a pivotal role in the arachidonic acid cascade by hydrolyzing anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[4] By inhibiting sEH, the beneficial effects of EETs are prolonged, making sEH inhibitors a promising therapeutic strategy for a range of diseases.[4][5] Cyclohexylamide and cyclohexylurea scaffolds have emerged as potent pharmacophores for sEH inhibition.[1][2] This guide will dissect the structure-activity relationships (SAR) governing the fluorination of the cyclohexyl ring, providing researchers with data-driven insights into optimizing inhibitor potency.

Comparative Biological Activity: A Focus on Cyclohexyl Ring Substitution

The inhibitory potency of cycloalkylamide-based sEH inhibitors is highly sensitive to the nature of the substituent on the cycloalkane ring. A key study investigating the structure-activity relationships of these compounds revealed that the hydrophobicity and position of substituents on the cyclohexyl moiety are critical determinants of activity.[2]

While direct comparative data for this compound is not extensively published, we can infer its activity profile by examining related fluorinated analogs and the established SAR principles. The study by Kim et al. (2011) provides crucial data on a trifluoromethyl-substituted analog, which serves as a valuable benchmark for understanding the impact of fluorine.[2]

Table 1: Comparative Inhibitory Potency of Substituted Cyclohexanecarboxamide Analogs against Human sEH

Compound IDCyclohexyl Ring SubstituentR Group (Amide)IC₅₀ (nM) for human sEHReference
6 Unsubstituted3-phenylpropyl2200[2]
8 4-(Trifluoromethyl)3-phenylpropyl150[2]
9 4-(t-Butyl)3-phenylpropyl600[2]
10 4-Hydroxy3-phenylpropyl> 10,000[2]
Hypothetical 1 4-Fluorocyclohexyl3-phenylpropylPredicted < 2200-
Hypothetical 2 4,4-Difluorocyclohexyl3-phenylpropylPredicted < 150-

Note: IC₅₀ values are for the inhibition of recombinant human soluble epoxide hydrolase (sEH). Predicted values are based on established SAR principles.

Analysis of Structure-Activity Relationships (SAR)
  • Effect of Hydrophobicity: The data clearly demonstrates that increasing the hydrophobicity of the substituent at the 4-position of the cyclohexyl ring enhances inhibitory potency. The unsubstituted cyclohexyl analog (6) has an IC₅₀ of 2200 nM.[2] The introduction of a hydrophobic trifluoromethyl group (8) leads to a significant increase in potency, with an IC₅₀ of 150 nM.[2] This suggests that the active site of sEH has a hydrophobic pocket that accommodates the cyclohexyl ring, and hydrophobic substituents can engage in favorable interactions.

  • Impact of Polar Groups: Conversely, the introduction of a polar hydroxyl group at the 4-position (10) results in a dramatic loss of activity (IC₅₀ > 10,000 nM).[2] This indicates that polar functionalities in this region are detrimental to binding, likely due to unfavorable interactions within the hydrophobic pocket.[2]

  • Inference for Mono- and Di-fluorinated Analogs:

    • 4-Fluorocyclohexanecarboxamide (Hypothetical 1): A single fluorine atom is a relatively small and moderately lipophilic substituent. Based on the SAR, replacing a hydrogen with a fluorine atom at the 4-position is expected to increase hydrophobicity compared to the unsubstituted analog, likely leading to an improvement in potency (IC₅₀ < 2200 nM).

    • This compound (Hypothetical 2): The gem-difluoro group (CF₂) is a well-established bioisostere for a carbonyl group or a methylene group, and it significantly increases local lipophilicity.[6] The 4,4-difluoro substitution is more hydrophobic than a single fluorine atom and is expected to provide a substantial boost in potency, potentially approaching or even exceeding that of the trifluoromethyl analog (8) . The gem-difluoro group can also influence the conformation of the cyclohexane ring, which may further optimize its fit within the enzyme's active site.[7] The trifluoromethyl group in compound 8 improves potency by over 14-fold compared to the unsubstituted analog.[2] It is therefore reasonable to predict that the 4,4-difluoro substitution would yield a highly potent sEH inhibitor.

Experimental Protocols: A Validated Approach to Quantifying sEH Inhibition

To ensure the trustworthiness and reproducibility of the data presented, a detailed protocol for a standard in vitro sEH inhibition assay is provided below. This fluorescence-based assay is widely used for high-throughput screening and detailed kinetic analysis of sEH inhibitors.

Fluorescence-Based sEH Inhibitor Screening Assay

Principle: This assay utilizes a fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The epoxide moiety of PHOME is hydrolyzed by sEH, which then undergoes intramolecular cyclization. Under basic conditions, this releases a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The increase in fluorescence is directly proportional to sEH activity and can be measured over time.

Materials and Reagents:

  • Recombinant human sEH (hsEH)

  • sEH substrate: PHOME

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

  • Positive Control Inhibitor: e.g., 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)

  • Test compounds (e.g., this compound and analogs) dissolved in DMSO

  • Black, flat-bottom 384-well microplates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compounds in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compounds in DMSO.

    • For the assay, further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation:

    • Prepare a working solution of recombinant hsEH in Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay.

  • Assay Execution:

    • Add 2 µL of the diluted test compound or control (positive inhibitor control, or DMSO for vehicle control) to the wells of the 384-well plate.

    • Add 20 µL of the hsEH working solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the PHOME substrate solution (prepared in Assay Buffer) to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and the positive inhibitor control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizing Key Concepts

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Plate Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis a Add Test Compound/Control (2 µL) b Add sEH Enzyme Solution (20 µL) a->b c Pre-incubate (15 min at RT) b->c d Add PHOME Substrate (20 µL) c->d Start Reaction e Kinetic Fluorescence Reading (Ex: 330nm, Em: 465nm) d->e f Calculate Reaction Rates e->f Generate Data g Normalize Data f->g h IC50 Determination g->h

Caption: Workflow for the sEH fluorescence-based inhibition assay.

G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound & Analogs Inhibitor->sEH Inhibition

Caption: Inhibition of the sEH pathway by fluorinated analogs.

Conclusion

The strategic fluorination of the cyclohexyl ring in carboxamide-based inhibitors is a potent strategy for enhancing their activity against soluble epoxide hydrolase. Based on established structure-activity relationships, this compound is predicted to be a highly potent sEH inhibitor. The gem-difluoro motif at the 4-position is expected to increase the compound's hydrophobicity, promoting favorable interactions within the enzyme's active site. This comparative guide provides a framework for understanding and predicting the activity of fluorinated sEH inhibitors, supported by a robust experimental protocol for validation. Further synthesis and direct testing of these analogs are warranted to confirm these predictions and to further refine the design of next-generation sEH inhibitors for therapeutic applications.

References

  • Kim, I. H., et al. (2011). Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(8), 2894-2906. [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 45, 311-333.
  • Shen, H. C., & Wang, L. (2015). Soluble epoxide hydrolase inhibitors in drug discovery. Acta Pharmaceutica Sinica B, 5(1), 1-10.
  • Jones, P. D., et al. (2005). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & medicinal chemistry letters, 15(1), 147-150. [Link]

  • Imig, J. D. (2012). Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological reviews, 92(1), 101-130.
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  • Grygorenko, O. O., et al. (2021). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 27(52), 13168-13178.
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  • Tsai, H. J., et al. (2010). A new class of potent soluble epoxide hydrolase inhibitors: 1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives. Bioorganic & medicinal chemistry letters, 20(12), 3569-3572.
  • Hwang, S. H., et al. (2007). Orally bioavailable potent soluble epoxide hydrolase inhibitors. Journal of medicinal chemistry, 50(16), 3825-3840.
  • Rose, T. E., et al. (2010). 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy) phenyl) urea is a potent, selective, and orally bioavailable soluble epoxide hydrolase inhibitor. Journal of medicinal chemistry, 53(20), 7380-7395.
  • Liu, J. Y., et al. (2012). A soluble epoxide hydrolase inhibitor, enhances the efficacy of the cyclooxygenase-2 inhibitor in a murine model of inflammatory pain. British journal of pharmacology, 167(8), 1675-1685.
  • Zhang, L., et al. (2020). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. Journal of medicinal chemistry, 63(21), 12784-12804. [Link]

  • Garscha, U., et al. (2021). Design, Synthesis, and Biological Evaluation of 4,4′-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 26(20), 6245.
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A Comparative Guide to the Conformational Landscapes of Cyclohexanecarboxamide and 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of molecular conformation is not merely academic; it is a cornerstone of rational drug design. The three-dimensional arrangement of a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. This guide provides a detailed comparative analysis of the conformational preferences of cyclohexanecarboxamide and its fluorinated analogue, 4,4-difluorocyclohexanecarboxamide. By examining the interplay of steric and electronic effects, we aim to provide a predictive framework for the impact of gem-difluorination on this common structural motif.

Introduction: The Dance of Conformations and the Influence of Fluorine

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to project substituents in well-defined spatial orientations. Its conformational landscape is dominated by the chair form, which minimizes both angle and torsional strain. In a substituted cyclohexane, the chair conformations can interconvert via a "ring-flip," leading to an equilibrium between axial and equatorial positions for the substituent. The energetic preference for the equatorial position, which alleviates destabilizing 1,3-diaxial steric interactions, is quantified by the A-value (ΔG°equatorial→axial).[1][2]

The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their physicochemical properties.[3] Beyond its role in blocking metabolic pathways, fluorine exerts powerful stereoelectronic effects that can reshape conformational equilibria in ways that steric bulk alone cannot explain.[4] This guide will dissect these effects by first establishing a baseline with the parent cyclohexanecarboxamide and then exploring the conformational consequences of introducing a 4,4-difluoro moiety.

The Conformational Profile of Cyclohexanecarboxamide

Cyclohexanecarboxamide, as a monosubstituted cyclohexane, exists in a dynamic equilibrium between two chair conformations, with the carboxamide group occupying either an equatorial or an axial position.

Figure 1: Conformational equilibrium of cyclohexanecarboxamide.

The dominant factor governing this equilibrium is the steric hindrance between the axial carboxamide group and the axial hydrogens at the C3 and C5 positions. This 1,3-diaxial interaction destabilizes the axial conformer, pushing the equilibrium towards the equatorial form.

The A-Value of the Carboxamide Group
Insights from X-ray Crystallography

The solid-state structure of cyclohexanecarboxamide has been determined by X-ray crystallography (CCDC 760125). In the crystalline form, the carboxamide substituent occupies an equatorial position on the chair-form cyclohexane ring. This observation aligns with the predicted low-energy conformation in the gas and solution phases, where steric factors are paramount.

The Predicted Conformational Landscape of this compound

The introduction of a gem-difluoro group at the 4-position, remote from the carboxamide substituent, does not significantly alter the steric environment of the C1 carbon. However, it introduces potent electronic effects that can modulate the conformational equilibrium.

Figure 2: Predicted conformational equilibrium of this compound.

The primary electronic contributions of the C-F bond are its strong dipole and its ability to act as a hyperconjugative acceptor (σ*C-F). In the 4,4-difluoro substitution pattern, these effects manifest in several ways:

  • Dipole-Dipole Interactions: The two C-F bonds create a strong local dipole at the C4 position. This can lead to through-space electrostatic interactions with the dipole of the carboxamide group.

  • Hyperconjugation: The low-lying σC-F antibonding orbitals can accept electron density from neighboring C-H or C-C σ-bonds. This n→σ interaction is stabilizing and stereoelectronically demanding, favoring specific dihedral angles.[4]

  • The Gauche Effect: In fluorinated acyclic systems, a gauche arrangement of fluorine and another electronegative group is often favored over the anti-conformation.[4] In a cyclohexane ring, this can translate to a preference for conformations that allow for such gauche interactions between the C-F bonds and other polar bonds in the molecule.

For this compound, the key interaction to consider is the potential for stabilizing hyperconjugative interactions between the axial C-H bonds at C2 and C6 and the σ*C-F orbitals. Additionally, the overall molecular dipole moment may be altered between the two conformers. While the steric preference for the equatorial carboxamide group remains the dominant factor, the electronic effects of the gem-difluoro group are expected to slightly reduce the energy difference between the equatorial and axial conformers compared to the non-fluorinated parent compound. This would result in a slightly smaller, albeit still significant, A-value.

Head-to-Head Comparison: Sterics vs. Electronics

The conformational preferences of the two compounds can be summarized as a balance between steric and electronic effects.

FeatureCyclohexanecarboxamideThis compound (Predicted)
Dominant Effect Steric (1,3-diaxial interactions)Steric, modulated by electronic effects
A-Value (kcal/mol) ~1.4 (calculated)< 1.4
Equatorial Preference StrongStrong, but slightly attenuated
Key Stabilizing/Destabilizing Interactions Destabilization of axial conformer via steric repulsion.Destabilization of axial conformer via steric repulsion; potential minor stabilization through hyperconjugation.

Experimental Protocols

To empirically validate the predicted conformational preferences, the following experimental and computational workflows are recommended.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution.[6] Variable temperature (VT) NMR and analysis of coupling constants (J-values) are particularly informative.

G A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl3 or Toluene-d8) B Acquire 1H NMR at Room Temperature A->B C Variable Temperature (VT) NMR (Cool sample in 10 K increments from 298 K to coalescence point, then to slow exchange regime, e.g., 183 K) B->C H Analyze 3JHH Coupling Constants (e.g., between H1 and H2/H6) B->H D Analyze Linewidth and Chemical Shift Changes C->D F Integrate Axial and Equatorial Signals at Low Temperature C->F E Determine ΔG‡ for ring flip from coalescence temperature D->E G Calculate Keq and ΔG° F->G I Apply Karplus Equation to Estimate Dihedral Angles and Conformer Populations H->I

Figure 3: Experimental workflow for NMR conformational analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a ~10 mg sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at 298 K to observe the time-averaged signals.

  • Variable Temperature (VT) NMR:

    • Cool the sample in the NMR probe in increments of 10-20 K.

    • Acquire a spectrum at each temperature, allowing the sample to equilibrate for at least 5 minutes.

    • Observe the broadening of signals as the ring-flip rate slows down, and identify the coalescence temperature (Tc).

    • Continue cooling until the signals for the axial and equatorial conformers are sharp and well-resolved (the slow-exchange regime).

  • Data Analysis:

    • At low temperature, integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations and calculate the equilibrium constant (Keq).

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(Keq).

    • From the room temperature spectrum, carefully measure the vicinal coupling constants (³JHH), particularly for the proton at C1. The magnitude of these couplings is related to the dihedral angle via the Karplus equation and can be used to estimate the conformer populations.

Computational Chemistry: A DFT-Based Approach

Density Functional Theory (DFT) calculations provide a powerful in silico method to corroborate experimental findings and to dissect the energetic contributions to conformational stability.

G A Build Initial Structures (Axial and Equatorial Conformers) B Geometry Optimization (e.g., B3LYP/6-31G* level of theory) A->B C Verify Minima (Frequency calculation - no imaginary frequencies) B->C G Natural Bond Orbital (NBO) Analysis (To quantify hyperconjugative interactions) B->G D Calculate Single-Point Energies (Higher level of theory, e.g., M06-2X/cc-pVTZ) C->D E Include Solvation Model (e.g., PCM or SMD) D->E F Calculate Relative Gibbs Free Energies (ΔG°) E->F

Figure 4: Workflow for DFT-based conformational analysis.

Step-by-Step Protocol:

  • Structure Building: Construct 3D models of both the axial and equatorial chair conformers for each molecule.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[7]

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies). This calculation also provides the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set (e.g., M06-2X/cc-pVTZ).

  • Solvation Effects: To model the solution phase, incorporate a continuum solvation model (e.g., the Polarizable Continuum Model, PCM) in the single-point energy calculation, specifying the solvent used in the NMR experiments.

  • Energy Calculation: The final Gibbs free energy for each conformer is the sum of the single-point electronic energy and the thermal correction to the Gibbs free energy from the frequency calculation. The A-value is the difference in Gibbs free energy between the axial and equatorial conformers.

  • NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized structures to identify and quantify key stereoelectronic interactions, such as hyperconjugation, that contribute to the relative stability of the conformers.

Conclusion

The conformational analysis of cyclohexanecarboxamide is primarily dictated by steric factors, leading to a strong preference for the equatorial conformer. The introduction of a 4,4-difluoro group in this compound introduces a layer of complexity. While steric hindrance remains the dominant force favoring the equatorial position of the carboxamide group, the electronic effects of the gem-difluoro moiety are predicted to slightly reduce the energetic penalty of the axial conformation. This nuanced understanding, derived from a combination of established principles, crystallographic data, and predictive computational modeling, provides valuable insights for medicinal chemists seeking to leverage fluorine substitution for conformational control in drug design. The experimental and computational protocols outlined herein offer a robust framework for the empirical validation and deeper exploration of these conformational landscapes.

References

  • Cambridge Crystallographic Data Centre. CSD Entry 760125. [Link]

  • Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English, 4(9), 774–783. [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

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  • Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. [Link]

  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

The stability of the carbon-fluorine bond, a key feature of this compound, necessitates a disposal methodology that addresses its potential environmental persistence.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 4,4-Difluorocyclohexanecarboxamide is the foundation of its safe handling and disposal. Based on data from similar fluorinated cyclohexyl and carboxamide-containing molecules, we can anticipate the following hazard profile.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationAnticipated EffectsSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Potentially harmful if swallowed.4,4'-Difluorobenzophenone is classified as harmful if swallowed.[2][3]
Skin Corrosion/Irritation Causes skin irritation.4,4-Difluorocyclohexanecarboxylic acid and 4,4'-Difluorobenzophenone are known to cause skin irritation.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.4,4-Difluorocyclohexanecarboxylic acid and 4,4'-Difluorobenzophenone are known to cause serious eye irritation.[4][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.4,4-Difluorocyclohexanecarboxylic acid and 4,4'-Difluorobenzophenone may cause respiratory irritation.[4]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.4,4'-Difluorobenzophenone is toxic to aquatic life with long-lasting effects.[2][7]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, ensure the following engineering controls and PPE are in place to minimize exposure.

Engineering Controls:

  • Fume Hood: All transfers and manipulations of the compound, especially if it is a powder or volatile, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]

  • Eyewash Station and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower in the event of accidental contact.[4][6]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[8]

  • Hand Protection: Use chemically resistant gloves. Given the fluorinated nature of the compound, consult a glove manufacturer's compatibility chart. Double-gloving is recommended as a best practice.[8]

  • Skin and Body Protection: A flame-resistant lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.[8]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: If the material is a solid, prevent the generation of dust.[10] Use dry clean-up procedures such as gently sweeping or using a vacuum with a HEPA filter.[10] If it is a liquid, contain the spill with an inert absorbent material like sand or vermiculite.[7]

  • Collection: Carefully collect the spilled material and absorbent into a clearly labeled, sealable container for hazardous waste.[2][7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Workflow

The recommended disposal pathway for this compound is through a licensed hazardous waste disposal facility. Due to its fluorinated nature, high-temperature incineration is the preferred method to ensure complete destruction.[11][12]

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Disposal Professional Disposal A Step 1: Segregate Waste B Step 2: Package and Label A->B  Properly containerize C Step 3: Store Securely B->C  Await pickup D Step 4: Transport by Licensed Contractor C->D  Scheduled pickup E Step 5: High-Temperature Incineration D->E  Preferred method F Step 6: Secure Landfill (if incineration is not feasible) D->F  Alternative method

Figure 1: Recommended disposal workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

  • Solid Waste: Collect un- or minimally-contaminated lab debris (e.g., gloves, weighing paper) in a designated, sealed waste container.[8]

  • Liquid Waste: If the compound is in solution, do not dispose of it down the drain.[2][7] Collect it in a dedicated, labeled, and sealed container for hazardous liquid waste.

  • Pure Compound/Residues: Unused or residual this compound should be collected in a separate, clearly labeled container.[8]

Step 2: Packaging and Labeling

  • Container Selection: Use robust, leak-proof containers that are compatible with the chemical.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Secure Storage

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[4]

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide the waste manifest with accurate information about the chemical and its known or inferred hazards.

Causality in Disposal Choices: The amide functional group can undergo hydrolysis, particularly under strong basic or acidic conditions, to form the corresponding carboxylic acid and amine.[13] However, attempting to neutralize or degrade small quantities of this compound in the lab is not recommended without a validated and approved procedure due to the potential for uncontrolled reactions and the generation of other hazardous byproducts.[8] The stability of the C-F bond makes degradation challenging, reinforcing the need for professional disposal via high-temperature incineration, which can break these strong bonds.[11][12]

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper use of PPE, and a structured disposal workflow, researchers can minimize risks and ensure that this compound is managed in a safe and compliant manner. Always consult your institution's specific hazardous waste management protocols and your EHS department for guidance.

References

  • ResearchGate. (2018, September). Reactions of the carboxamide group. Retrieved from [Link]

  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • MDPI. (n.d.). Recycling and Degradation of Polyamides. Retrieved from [Link]

  • University of Oxford Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • PubMed. (2022, October 4). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Retrieved from [Link]

  • PubChem. (n.d.). (4,4-Difluorocyclohexyl)methanamine. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Mechanism of the degradation of polyamides. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

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Personal protective equipment for handling 4,4-Difluorocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4,4-Difluorocyclohexanecarboxamide

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a fluorinated organic compound, it requires stringent safety measures to mitigate risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets. Our commitment is to ensure that you can work safely and effectively, making your laboratory a secure and productive environment.

Hazard Identification and Proactive Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be constructed by analyzing data from structurally analogous compounds, such as 4,4-Difluorocyclohexanecarboxylic acid. The introduction of fluorine into organic molecules can significantly alter their biological and toxicological properties, often necessitating a higher degree of caution.[1][2]

The primary hazards associated with the parent carboxylic acid, and therefore anticipated for the amide derivative, are summarized below.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation upon direct contact.[3][4]
Eye IrritationH319Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

Expert Rationale: The carbon-fluorine bond is exceptionally strong, which can make some fluorinated compounds persistent.[2] The primary risks during laboratory handling of a solid like this compound are inadvertent inhalation of dust and direct contact with skin and eyes. Therefore, all protocols must be designed to rigorously prevent these exposure routes.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary safety measures are robust engineering and administrative controls that remove or minimize the hazard at its source.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a verified face velocity of 100 ± 20 linear feet per minute.[5] This is the most critical engineering control for preventing respiratory exposure.

  • Safety Infrastructure: The immediate work area must be equipped with an accessible and fully functional emergency eyewash station and safety shower.[4][6]

Administrative Controls
  • Restricted Access: Only trained personnel authorized to work with fluorinated compounds should be allowed in areas where this compound is being handled.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins.

  • "No Lone Worker" Policy: Never work with hazardous chemicals alone in the laboratory.[5] Ensure another person is aware of your activities and is within communication distance.

  • Labeling: All containers holding the substance must be clearly labeled with its chemical name and associated GHS hazard pictograms.[1]

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for mitigating chemical exposure.

Personal Protective Equipment (PPE) Protocol

Proper selection and consistent use of PPE are mandatory to prevent exposure.[1] The following table outlines the minimum required PPE for handling this compound.

Body AreaRequired PPESpecifications and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles are essential to protect against airborne particles and splashes.[1] A face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger quantities or during reaction workup.[5][7]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves provide adequate short-term protection against a wide range of chemicals.[7][8] Inspect gloves for defects before each use. If contact occurs, remove gloves immediately, wash hands, and don a new pair. For extended work, consider double-gloving.[1]
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination.[1] Ensure it is made from a low-flammability material like cotton or a specialized flame-resistant fabric.
Respiratory As needed, based on risk assessmentWhen working within a certified fume hood, respiratory protection is typically not required.[9] If engineering controls fail or in the event of a large spill, an air-purifying respirator with appropriate cartridges may be necessary.[7]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity.

Prep 1. Preparation - Verify fume hood function - Assemble all materials - Locate safety equipment DonPPE 2. Don PPE - Lab Coat - Goggles & Face Shield - Gloves Prep->DonPPE Handle 3. Chemical Handling - Perform all work in fume hood - Minimize dust generation - Keep containers sealed DonPPE->Handle Decon 4. Decontamination - Clean work surfaces - Decontaminate equipment Handle->Decon Waste 5. Waste Segregation - Place contaminated items in labeled hazardous waste container Decon->Waste DoffPPE 6. Doff PPE - Remove gloves first - Wash hands thoroughly Waste->DoffPPE

Caption: Safe handling workflow for this compound.

Detailed Protocol:
  • Pre-Handling Checks: Before bringing the chemical into the work area, verify that the fume hood is operational.[5] Assemble all necessary glassware, reagents, and equipment. Confirm the location and accessibility of the eyewash station, safety shower, and spill kit.

  • Donning PPE: Put on all required PPE as specified in Section 3. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the coat.[10]

  • Chemical Transfer and Weighing:

    • Perform all transfers within the fume hood to contain any dust.

    • When weighing the solid, use a weigh boat or creased paper. Avoid pouring actions that could generate airborne dust.

    • Close the primary container immediately after dispensing the required amount.[3][11]

  • Post-Handling Decontamination:

    • After the procedure is complete, decontaminate all surfaces and equipment using an appropriate solvent and absorbent pads.

    • All materials used for decontamination are considered hazardous waste.[5]

  • Doffing PPE and Hygiene:

    • Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

    • Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][11]

Emergency Response and Disposal Plan

Spill Management
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[1][3]

    • Wearing your full PPE, gently cover the spill with a compatible absorbent material to prevent dust from becoming airborne.[4]

    • Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[4]

    • Clean the spill area with a damp cloth or paper towel (avoid dry sweeping), and place the cleaning materials into the waste container.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others to do the same.[1][5]

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team. Do not attempt to clean up a large spill yourself.

First Aid and Exposure Response
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4][9]
Skin Contact Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.[3][4]
Waste Disposal

All materials contaminated with this compound, including excess chemical, empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[5]

  • Collect waste in a robust, sealed, and clearly labeled container.

  • The label must include "Hazardous Waste," the chemical name, and associated hazards.

  • Disposal must be conducted through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.[3][11] Do not discharge into sewers or waterways.[4][11]

References

  • 4,4-Difluorocyclohexane-1-carboxylic acid Safety D
  • Safety and handling of fluorinated organic compounds. (2025). Benchchem.
  • Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds. (2025). Benchchem.
  • 4,4-Difluorocyclohexanecarboxylic acid Safety D
  • Guidelines for Safe Laboratory Practices. (2020). University of South Carolina.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025).
  • Bis(4-fluorophenyl)
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide. (2025). Benchchem.
  • 4,4-Difluorocyclohexanone Safety D
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. (2025). US EPA.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC/NIOSH.
  • 4,4-Difluorocyclohexanecarbonyl chloride Safety D
  • 4,4'-Difluorobenzophenone Material Safety Data Sheet. (2025). Santa Cruz Biotechnology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.